2-Phenethyl-1-pyrroline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-phenylethyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOCCHAUIOQNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449575 | |
| Record name | 2-phenethyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106366-23-8 | |
| Record name | 2-phenethyl-1-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Navigating the Landscape of an Understudied Scaffold
An In-Depth Technical Guide to 2-Phenethyl-1-pyrroline (CAS 106366-23-8): Synthesis, Characterization, and Potential Applications
This technical guide delves into the chemical identity and potential utility of 2-phenethyl-1-pyrroline. It is imperative to state at the outset that, as of the compilation of this document, 2-phenethyl-1-pyrroline (CAS 106366-23-8) is a sparsely studied compound in peer-reviewed scientific literature. Consequently, this guide adopts a dual-pronged approach. Firstly, it collates and presents all directly available data for the target molecule. Secondly, and more broadly, it leverages established knowledge of the 2-substituted pyrroline and phenylethylamine chemical classes to infer potential synthetic routes, analytical methodologies, and avenues for pharmacological investigation. This document is therefore intended not as a definitive summary of established facts, but as a foundational resource and a roadmap for researchers, scientists, and drug development professionals seeking to explore the potential of this and related molecules.
Molecular Profile of 2-Phenethyl-1-pyrroline
2-Phenethyl-1-pyrroline is a heterocyclic compound featuring a 1-pyrroline ring substituted at the 2-position with a phenethyl group. The 1-pyrroline ring is a five-membered unsaturated heterocycle containing one nitrogen atom, and it is the core of many biologically active compounds.[1] The phenylethylamine moiety is a well-known pharmacophore present in a vast array of neuroactive compounds, including neurotransmitters and synthetic drugs.[2]
Physicochemical Properties
Quantitative data for 2-phenethyl-1-pyrroline is limited, with most information available from chemical suppliers. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 106366-23-8 | [3] |
| Molecular Formula | C12H15N | [3] |
| Molecular Weight | 173.25 g/mol | [3] |
| Appearance | Brown Oil | [3] |
| Boiling Point | 110 °C at 0.01 Torr | [3] |
| Density (Predicted) | 0.99 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 8.36 ± 0.20 | [3] |
| Solubility | Chloroform, Dichloromethane, Methanol | [3] |
Synthesis and Manufacturing
General Synthetic Strategies for 2-Substituted Pyrrolines
Several general methods for the synthesis of 2-substituted pyrrolines have been reported, including:
-
From N-vinylpyrrolidin-2-one: This method utilizes the readily available N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent. Reaction with an appropriate ester, such as an ester of phenylacetic acid, followed by hydrolysis can yield the desired 2-substituted 1-pyrroline. This approach has been successfully used to prepare 2-phenyl-1-pyrroline and other derivatives.[4]
-
Ring-Closing Metathesis (RCM): Olefin-containing enamides can undergo RCM using ruthenium-based catalysts to form cyclic enamides, which are precursors to 2-pyrrolines.[5]
-
Nucleophilic Ring Closure at Activated Oximes: Substituted pyrrolines can be synthesized by the ring closure of stabilized enolates onto activated oximes. This method offers a rapid route from readily available precursors.[6]
-
From γ-aminobutyric acid (GABA) precursors: In biological systems and some synthetic pathways, precursors like GABA can be converted to 1-pyrroline, which can then be further functionalized.[7]
Proposed Synthetic Workflow for 2-Phenethyl-1-pyrroline
A plausible synthetic route for 2-phenethyl-1-pyrroline, adapted from the method for 2-phenyl-1-pyrroline, is outlined below.[4] This proposed workflow serves as a starting point for laboratory synthesis.
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A Technical Guide to the Physical and Spectroscopic Properties of 2-Phenethyl-1-pyrroline
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Phenethyl-1-pyrroline (CAS No. 106366-23-8), a heterocyclic compound of interest in synthetic organic chemistry. Due to the limited availability of published experimental data for this specific molecule, this document synthesizes information from chemical databases and provides expert-driven predictions for its spectroscopic characteristics. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel pyrroline derivatives. The guide includes a detailed, state-of-the-art protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a critical technique for the verification of molecular identity and purity.
Introduction and Chemical Identity
2-Phenethyl-1-pyrroline, also known by its systematic name 3,4-Dihydro-5-(2-phenylethyl)-2H-pyrrole, is a substituted imine built upon a five-membered dihydropyrrole ring.[1] The structure features a phenethyl group attached to the carbon atom at the 2-position, which is double-bonded to the nitrogen atom. This arrangement makes it a key intermediate in various organic synthesis pathways.[1][2] Its structural similarity to other biologically active pyrroline and phenethylamine compounds suggests its potential utility in medicinal chemistry and materials science. This guide aims to consolidate the available physical data and provide a robust framework for its empirical characterization.
Chemical Structure:
(Representation of 2-Phenethyl-1-pyrroline)
Physical and Chemical Properties
The physical properties of a compound are fundamental to its handling, purification, and application. While comprehensive experimental data for 2-Phenethyl-1-pyrroline is not widely published, the following table summarizes the available information from chemical suppliers and predictive databases.
| Property | Value | Source |
| CAS Number | 106366-23-8 | [1][2] |
| Molecular Formula | C₁₂H₁₅N | [2] |
| Molecular Weight | 173.25 g/mol | [2] |
| Appearance | Brown Oil | [1][2] |
| Boiling Point | 110 °C (at 0.01 Torr) | [2] |
| Density (Predicted) | 0.99 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.36 ± 0.20 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [2] |
Expert Insights: The reported boiling point under a high vacuum suggests that the compound has low volatility at atmospheric pressure, which is consistent with its molecular weight. The predicted pKa indicates that the imine nitrogen is basic and can be protonated under acidic conditions, a crucial consideration for extraction and purification protocols. The oily appearance is typical for organic molecules of this size that do not pack into a crystalline lattice efficiently at room temperature.[1][2]
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the unambiguous structural confirmation of a synthesized compound. Below are the expected spectroscopic signatures for 2-Phenethyl-1-pyrroline based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Aromatic protons of the phenyl group, likely appearing as a multiplet in the δ 7.1-7.4 ppm range.
-
Aliphatic protons of the phenethyl linker (-CH₂-CH₂-), appearing as two distinct triplets or multiplets between δ 2.5-3.0 ppm.
-
Protons of the pyrroline ring. The two CH₂ groups adjacent to the imine bond and the other CH₂ group will show distinct signals in the δ 1.8-4.0 ppm range, likely as multiplets due to spin-spin coupling.
-
-
¹³C NMR: The carbon NMR spectrum should display 10 unique signals (assuming symmetry in the phenyl ring for para and meta carbons):
-
Four signals for the aromatic carbons of the phenyl ring between δ 125-140 ppm.
-
A signal for the imine carbon (C=N) at a significantly downfield shift, anticipated around δ 170-175 ppm, similar to related structures.[3]
-
Five distinct signals for the aliphatic carbons of the phenethyl group and the pyrroline ring in the δ 20-65 ppm range.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to provide clear information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z = 173, corresponding to the molecular weight of the compound.[2]
-
Key Fragments: The most likely fragmentation pathway is the benzylic cleavage, resulting in a stable tropylium cation at m/z = 91. Another significant fragment would arise from the loss of the ethyl group, leading to a peak at m/z = 144. Cleavage of the pyrroline ring would also produce a characteristic pattern of smaller fragments.
Experimental Protocol: Purity and Identity Verification by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating volatile and semi-volatile compounds and confirming their identity. For a synthesized compound like 2-Phenethyl-1-pyrroline, GC provides a quantitative measure of purity, while MS offers definitive structural confirmation by matching the observed mass spectrum with the expected fragmentation pattern.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 2-Phenethyl-1-pyrroline oil at 1 mg/mL in a volatile solvent such as Dichloromethane or Methanol.[2]
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL. High concentrations can lead to column overloading and poor peak shape.
-
-
Instrumentation Setup (Typical Parameters):
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injector: Split/Splitless injector.
-
Temperature: 250 °C.
-
Mode: Split (e.g., 50:1 ratio) to prevent column overload.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Setup (Typical Parameters):
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Purity Assessment: Calculate the purity by integrating the peak area of 2-Phenethyl-1-pyrroline and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.
-
Identity Confirmation: Analyze the mass spectrum of the primary peak. Confirm the presence of the molecular ion peak at m/z = 173 and key fragment ions (e.g., m/z = 91). Compare the obtained spectrum with a reference library if available.
-
Workflow Visualization
Caption: Workflow for purity and identity verification of 2-Phenethyl-1-pyrroline by GC-MS.
Conclusion
This guide consolidates the essential physical and chemical data for 2-Phenethyl-1-pyrroline. While experimental characterization data remains limited in the public domain, the provided information on its known properties, predicted spectroscopic behavior, and a detailed analytical protocol offers a solid foundation for researchers. The methodologies described herein represent a self-validating system for empirical analysis, ensuring that scientists can confidently synthesize and verify this compound in their laboratories. Adherence to these rigorous analytical practices is paramount for ensuring the integrity and reproducibility of research in chemical synthesis and drug development.
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An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Phenethyl-1-Pyrroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenethyl-1-pyrroline is a heterocyclic compound of significant interest, merging the structural features of a cyclic imine with the pharmacologically relevant phenethylamine scaffold. This guide provides a detailed technical analysis of its molecular structure and bonding. A thorough examination of its stereochemistry, orbital hybridization, and the electronic characteristics of the endocyclic imine is presented. Spectroscopic signatures are predicted based on established principles and data from analogous structures, offering a framework for the empirical characterization of this molecule. Furthermore, the inherent reactivity of the 1-pyrroline ring system is discussed in the context of its potential as a synthetic intermediate. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of 2-phenethyl-1-pyrroline and its derivatives in medicinal chemistry and drug development.
Introduction: The Significance of the 2-Phenethyl-1-Pyrroline Scaffold
The amalgamation of a 1-pyrroline ring with a phenethyl substituent gives rise to a molecule with intriguing chemical and pharmacological potential. The 1-pyrroline core is a five-membered endocyclic imine, a functional group that serves as a versatile intermediate in the synthesis of a wide array of nitrogen-containing heterocycles, including pyrrolidines and more complex alkaloids.[1] The phenethylamine moiety is a well-established pharmacophore present in numerous neurotransmitters (e.g., dopamine, norepinephrine) and a vast class of psychoactive compounds and therapeutic agents.[2][3] The strategic combination of these two structural motifs in 2-phenethyl-1-pyrroline suggests a potential for diverse biological activities, making it a compelling target for investigation in drug discovery.
Molecular Structure and Stereochemistry
The systematic IUPAC name for 2-phenethyl-1-pyrroline is 3,4-dihydro-5-(2-phenylethyl)-2H-pyrrole. Its molecular formula is C₁₂H₁₅N, with a corresponding molecular weight of 173.26 g/mol .
Core Geometry and Hybridization
The 1-pyrroline ring is a five-membered heterocycle containing one nitrogen atom and a single endocyclic double bond. The carbon atom at position 2 (C2), bonded to the phenethyl group, and the nitrogen atom (N1) are sp² hybridized, forming the characteristic C=N double bond of the imine. The remaining three carbon atoms of the pyrroline ring (C3, C4, and C5) are sp³ hybridized. This hybridization dictates a non-planar, puckered conformation for the saturated portion of the ring, similar to that observed in pyrrolidine. The exact conformation can fluctuate between various envelope and twisted forms.
Diagram: Hybridization of 2-Phenethyl-1-Pyrroline
Caption: A generalized synthetic route to 2-substituted-1-pyrrolines.
Experimental Protocol: Illustrative Synthesis of a 2-Alkyl-1-Pyrroline
The following is a representative procedure for the synthesis of a 2-alkyl-1-pyrroline, which can be adapted for the synthesis of 2-phenethyl-1-pyrroline. This protocol is based on the intramolecular oxidative amination of an aminoalkene. [4]
-
Reaction Setup: To a solution of the corresponding aminoalkene (1.0 mmol) in N-methylpiperidine (3 mL) in a sealed tube, add [RuCl₂(CO)₃]₂ (0.025 mmol), dppp (0.05 mmol), K₂CO₃ (2.0 mmol), and allyl acetate (1.0 mmol).
-
Reaction Conditions: Heat the mixture at 180 °C for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired 2-alkyl-1-pyrroline.
Reactivity Profile
The reactivity of 2-phenethyl-1-pyrroline is primarily governed by the imine functional group.
-
Nucleophilic Addition: The electrophilic C2 carbon is susceptible to attack by nucleophiles. This can lead to the formation of 2-substituted pyrrolidines.
-
Reduction: The C=N double bond can be readily reduced to the corresponding amine, yielding 2-phenethylpyrrolidine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and catalytic hydrogenation. [1]* Reaction with Electrophiles: The lone pair on the nitrogen atom imparts basicity and nucleophilicity, allowing for reactions with electrophiles such as alkyl halides and acids. Protonation of the nitrogen increases the electrophilicity of the imine carbon.
Biological and Pharmacological Context
The phenethylamine scaffold is a cornerstone of neuropharmacology. Compounds containing this moiety can interact with a variety of biological targets, including monoamine transporters (e.g., dopamine transporter, DAT) and receptors (e.g., adrenergic, serotonergic, and dopamine receptors). [5][6]The incorporation of the phenethylamine structure into the more rigid and conformationally constrained pyrroline ring system in 2-phenethyl-1-pyrroline can lead to altered selectivity and potency at these targets compared to more flexible, open-chain analogs. This makes 2-phenethyl-1-pyrroline and its derivatives attractive candidates for the development of novel central nervous system (CNS) active agents.
Conclusion
2-Phenethyl-1-pyrroline represents a molecule of considerable interest at the interface of synthetic organic chemistry and drug discovery. Its molecular structure is characterized by a non-planar five-membered ring containing a polarized C=N double bond, which is the primary site of its chemical reactivity. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its structure, bonding, and spectroscopic properties can be confidently inferred from established chemical principles and data from closely related compounds. The synthetic accessibility of the 1-pyrroline core, coupled with the pharmacological relevance of the phenethylamine moiety, positions 2-phenethyl-1-pyrroline as a valuable scaffold for the design and synthesis of novel bioactive compounds. This guide provides a solid foundation for researchers to further explore the chemistry and therapeutic potential of this intriguing heterocyclic system.
References
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Spectroscopic Fingerprinting of 2-Phenethyl-1-pyrroline: A Technical Guide
Introduction to 2-Phenethyl-1-pyrroline
2-Phenethyl-1-pyrroline belongs to the class of cyclic imines and is characterized by a five-membered pyrroline ring substituted at the 2-position with a phenethyl group. The imine functionality within the pyrroline ring is a key reactive center, and the presence of the aromatic phenethyl moiety imparts distinct spectroscopic signatures. Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its synthesis and assessing its purity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For 2-phenethyl-1-pyrroline, Electron Ionization (EI) is a suitable method for generating a characteristic mass spectrum.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for acquiring an EI-MS spectrum of a liquid sample like 2-phenethyl-1-pyrroline is as follows:
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane.
-
Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for prior separation from any impurities, or through direct injection.
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons, typically with an energy of 70 eV. This high energy is sufficient to cause both ionization and fragmentation of the molecule.[1][2]
-
Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.
Predicted Mass Spectrum of 2-Phenethyl-1-pyrroline
The predicted mass spectrum of 2-phenethyl-1-pyrroline (C₁₂H₁₅N, molecular weight: 173.26 g/mol ) would exhibit a molecular ion peak and several characteristic fragment ions.
| m/z | Predicted Ion | Notes |
| 173 | [M]⁺ | Molecular ion peak. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of compounds containing a benzyl group. |
| 82 | [C₅H₈N]⁺ | Resulting from the cleavage of the bond between the pyrroline ring and the phenethyl side chain. |
| 105 | [C₈H₉]⁺ | Phenyl-CH₂-CH₂⁺ fragment. |
Proposed Fragmentation Pathway
The major fragmentation pathways for 2-phenethyl-1-pyrroline under EI conditions are expected to involve cleavage of the C-C bond between the pyrroline ring and the phenethyl side chain, and rearrangement of the phenethyl group to form the stable tropylium ion.
Caption: Proposed EI-MS fragmentation of 2-phenethyl-1-pyrroline.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample, the spectrum can be obtained using the following procedure:
-
Sample Preparation: A neat liquid sample can be analyzed directly. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing a drop of the sample directly on the ATR crystal.[4]
-
Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal is recorded to be subtracted from the sample spectrum.[5]
-
Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. Multiple scans are typically co-added to improve the signal-to-noise ratio.[5]
Predicted IR Spectrum of 2-Phenethyl-1-pyrroline
The IR spectrum of 2-phenethyl-1-pyrroline is expected to show characteristic absorption bands for the C=N bond of the imine, the aromatic and aliphatic C-H bonds, and the aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Predicted Functional Group | Vibration |
| ~1650 | C=N (Imine) | Stretching |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-2960 | Aliphatic C-H | Stretching |
| 1600, 1495, 1450 | Aromatic C=C | Stretching |
| ~1200 | C-N | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
A general procedure for acquiring NMR spectra of an organic compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[7]
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Predicted ¹H NMR Spectrum of 2-Phenethyl-1-pyrroline
The ¹H NMR spectrum will show signals for the protons of the phenethyl group and the pyrroline ring.
Caption: Annotated structure of 2-phenethyl-1-pyrroline for NMR.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H(g-k) (Aromatic) | 7.1-7.3 | Multiplet | Protons of the phenyl ring. |
| H(e), H(f) | ~2.8 | Multiplet | Methylene protons of the ethyl group. |
| H(d) | ~3.8 | Triplet | Methylene protons adjacent to the nitrogen. |
| H(b) | ~2.5 | Multiplet | Methylene protons of the pyrroline ring. |
| H(c) | ~2.0 | Multiplet | Methylene protons of the pyrroline ring. |
Predicted ¹³C NMR Spectrum of 2-Phenethyl-1-pyrroline
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| C(a) (C=N) | ~170 | Imine carbon. |
| C(ipso) | ~140 | Aromatic carbon attached to the ethyl group. |
| C(g-k) (Aromatic) | 126-129 | Aromatic carbons. |
| C(d) | ~60 | Methylene carbon adjacent to the nitrogen. |
| C(e) | ~40 | Methylene carbon of the ethyl group. |
| C(f) | ~35 | Methylene carbon of the ethyl group. |
| C(b) | ~30 | Methylene carbon of the pyrroline ring. |
| C(c) | ~25 | Methylene carbon of the pyrroline ring. |
Integrated Spectroscopic Analysis
The combination of MS, IR, and NMR data provides a comprehensive and self-validating characterization of 2-phenethyl-1-pyrroline. The mass spectrum confirms the molecular weight and provides key fragmentation patterns consistent with the proposed structure. The IR spectrum identifies the characteristic imine and aromatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, allowing for unambiguous structural elucidation. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound, enabling them to confidently interpret their experimental results.
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natural occurrence of substituted pyrrolines
An In-depth Technical Guide to the Natural Occurrence of Substituted Pyrrolines
Abstract
The pyrroline scaffold, a five-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry and natural product science. As dihydro derivatives of pyrrole, these compounds exhibit significant structural diversity and a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development. We will explore the major classes of these compounds, delving into their distribution in nature, their biosynthetic origins, established methodologies for their study, and their profound implications for pharmacology and industry. The narrative emphasizes the causal relationships behind biosynthetic pathways and experimental strategies, grounding all claims in authoritative scientific literature.
Introduction: The Pyrroline Core - A Versatile Biosynthetic Blueprint
Pyrrolines, or dihydropyrroles, are heterocyclic compounds existing as three structural isomers: 1-pyrroline, 2-pyrroline, and 3-pyrroline, distinguished by the position of the endocyclic double bond.[1] 1-Pyrroline features a cyclic imine, while the 2- and 3-isomers are cyclic amines. This seemingly simple scaffold is a cornerstone for a vast array of natural products synthesized by plants, bacteria, fungi, and marine organisms.[2][3][4] The functionalization of the pyrroline ring through substitution allows for immense chemical diversity, leading to compounds with potent and varied biological activities, from neurotoxins and hepatotoxins to antibiotics and anticancer agents.[5][6] Understanding the natural origins and biosynthetic logic of these molecules is paramount for harnessing their potential in drug discovery and synthetic biology.
Major Classes of Naturally Occurring Substituted Pyrrolines
The natural world has evolved multiple, distinct pathways to construct and modify the pyrroline ring, leading to several major classes of compounds.
Plant-Derived Pyrrolizidine Alkaloids (PAs)
Perhaps the most extensively studied class of pyrroline-related natural products are the pyrrolizidine alkaloids (PAs). An estimated 6,000 plant species, constituting about 3% of all flowering plants, produce these secondary metabolites as a chemical defense against herbivores.[7][8]
-
Natural Distribution: PAs are predominantly found in the families Asteraceae, Boraginaceae, Fabaceae, and Apocynaceae.[4][8][9] Their presence is a significant concern for human and animal health, as they can contaminate food sources like grain, honey, milk, and herbal supplements.[5][10]
-
Core Structure and Diversity: The chemical structure of PAs consists of a necine base (a bicyclic system of two fused five-membered rings sharing a nitrogen atom) esterified with one or more necic acids.[11] This combination generates enormous structural diversity, with hundreds of PAs identified. They are broadly categorized based on their esterification pattern into open-chain mono- and diesters, and macrocyclic diesters.[9][11]
-
Biosynthesis of the Necine Base: The biosynthesis of the necine base is a conserved pathway originating from the amino acid L-ornithine. The first committed step is catalyzed by homospermidine synthase (HSS), which combines two molecules of putrescine (derived from ornithine) to form homospermidine.[10] Subsequent oxidation and a series of cyclization reactions, including an intramolecular Mannich-type reaction, form the characteristic bicyclic pyrrolizidine core.[7] This pathway typically occurs in the plant roots, from where the PAs are transported as water-soluble N-oxides to other parts of the plant for storage.[11]
Caption: Generalized biosynthetic pathway of the pyrrolizidine alkaloid necine base.
-
Biological Significance and Toxicity: PAs are notoriously toxic, particularly to the liver.[12] Their toxicity is not inherent but is a result of metabolic activation in the liver by cytochrome P450 enzymes, which convert them into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites are potent alkylating agents that can damage DNA, proteins, and other cellular macromolecules, leading to hepatotoxicity, genotoxicity, tumorigenicity, and veno-occlusive disease.[5][7]
Microbial Pyrroline Derivatives
Bacteria and fungi are prolific producers of secondary metabolites, including a diverse array of compounds featuring substituted pyrroline and pyrrole rings. These metabolites often possess potent antimicrobial properties, reflecting their ecological role in chemical warfare between microorganisms.[13]
-
Bacterial Sources: Genera such as Pseudomonas, Streptomyces, Serratia, and Burkholderia are well-known producers of pyrroline-containing compounds.[13][14][15]
-
Key Examples and Activities:
-
Pyrrolnitrin: Produced by various bacteria including Pseudomonas fluorescens, this halogenated (chloro-substituted) phenylpyrrole derivative exhibits broad-spectrum antifungal activity.[15] Its biosynthesis originates from a tryptophan precursor.[15]
-
Dithiolopyrrolones: This class, including holomycin and thiolutin, is produced by Streptomyces and other bacteria.[16][17] They feature a unique pyrrolinonodithiole skeleton and exhibit broad-spectrum antibacterial activity, believed to function by inhibiting RNA synthesis.[16]
-
2-Acetyl-1-pyrroline (2AP): This compound is a potent aroma molecule responsible for the characteristic scent of fragrant rice and bread.[1][18] Bacteria such as Acinetobacter can synthesize 2AP from precursors like ornithine and proline, which are converted to 1-pyrroline, the immediate precursor to 2AP.[18][19]
-
-
Biosynthetic Machinery: Bacterial biosynthesis of complex pyrroline alkaloids can involve large enzymatic complexes like nonribosomal peptide synthetases (NRPS).[20] For instance, the biosynthesis of pyrrolizwilline in Xenorhabdus involves an NRPS in conjunction with a Baeyer-Villiger monooxygenase.[20]
Marine Pyrrole and Pyrroline Alkaloids
The marine environment is a vast reservoir of unique chemical structures, and pyrroline-containing alkaloids are no exception. Marine invertebrates, particularly sponges and ascidians, often in symbiosis with microorganisms, produce a remarkable diversity of these compounds.[21][22][23]
-
Structural Features: Marine pyrrole/pyrrolines are frequently halogenated, particularly with bromine. They range from simple N-acyl amides to complex, polycyclic fused ring systems.
-
Notable Compound Classes:
-
Lamellarins: Isolated from ascidians of the genus Didemnum, these are polyaromatic alkaloids featuring a 3,4-diaryl-substituted pyrrole core.[6][22] They exhibit a wide range of potent biological activities, including cytotoxicity against tumor cell lines, inhibition of HIV-1 integrase, and reversal of multidrug resistance.[6]
-
Agelas Alkaloids: Sponges of the genus Agelas produce a variety of brominated pyrrole-2-carboxamide alkaloids, such as the nakamurines.[21]
-
Marinopyrroles: Isolated from Streptomyces species derived from marine sediments, these halogenated bispyrrole alkaloids show potent antibiotic activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[14]
-
| Class of Compound | Representative Example(s) | Natural Source(s) | Key Biological Activities | Citation(s) |
| Pyrrolizidine Alkaloids | Senecionine, Lycopsamine | Plants (Asteraceae, Boraginaceae) | Hepatotoxic, Genotoxic, Insecticidal | [7][8] |
| Bacterial Pyrroles | Pyrrolnitrin | Bacteria (Pseudomonas, Burkholderia) | Antifungal | [15] |
| Dithiolopyrrolones | Holomycin, Thiolutin | Bacteria (Streptomyces) | Antibacterial (RNA synthesis inhibitor) | [16][17] |
| Marine Pyrrole Alkaloids | Lamellarin O, Marinopyrrole A | Marine Ascidians, Sponges, Bacteria | Anticancer, Anti-HIV, Antibacterial (MRSA) | [6][14][22] |
| Aroma Compounds | 2-Acetyl-1-pyrroline | Bacteria, Fragrant Rice | Aroma/Flavor | [1][18] |
| Table 1: Summary of major classes of naturally occurring substituted pyrrolines. |
Methodologies for Isolation and Characterization
The study of naturally occurring pyrrolines requires robust methods for their extraction from complex biological matrices, followed by purification and structural determination. The causality behind methodological choices is critical for success. For instance, the choice of solvent polarity during extraction is dictated by the polarity of the target pyrroline, while the selection of chromatographic techniques depends on the stability and physicochemical properties of the compounds.
General Experimental Workflow
A self-validating protocol for the isolation of these compounds involves a systematic workflow from crude extract to pure compound, with analytical checks at each stage.
Caption: Generalized workflow for the isolation and characterization of pyrrolines.
Step-by-Step Methodology Outline
-
Extraction: The source material (e.g., dried plant material, microbial culture broth, or marine sponge) is homogenized and extracted with an appropriate solvent. For alkaloids like PAs, an acid-base extraction is often employed to selectively partition the basic compounds into an aqueous acid phase, leaving neutral and acidic compounds in the organic phase.
-
Initial Fractionation: The crude extract is subjected to column chromatography. Common stationary phases include silica gel for separation based on polarity or Sephadex LH-20 for size-exclusion and separation of aromatic compounds like lamellarins.[6]
-
High-Resolution Purification: Fractions of interest are further purified using High-Performance Liquid Chromatography (HPLC), often employing reversed-phase columns (e.g., C18) with gradients of water and acetonitrile or methanol.
-
Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon-hydrogen framework and establish connectivity.
-
X-ray Crystallography: When suitable crystals can be grown, this technique provides unambiguous determination of the complete 3D structure and stereochemistry.[21]
-
-
Biological Evaluation: Purified compounds are tested in various bioassays (e.g., antimicrobial, cytotoxicity, enzyme inhibition assays) to determine their pharmacological properties.[6][24]
Therapeutic and Industrial Significance
The vast structural and functional diversity of naturally occurring substituted pyrrolines makes them highly valuable to drug development and other industries.
-
Drug Development:
-
Antibiotics: The potent activity of compounds like marinopyrroles against resistant pathogens like MRSA highlights their potential as leads for new antibiotics.[14] Dithiolopyrrolones also represent a promising class of antibacterial agents.[16]
-
Anticancer Agents: The cytotoxicity of lamellarins and their ability to inhibit key cellular processes make them attractive candidates for oncology research.[6]
-
Enzyme Inhibitors: Polyhydroxylated PAs can act as glycosidase inhibitors due to their structural mimicry of sugars, suggesting potential applications in treating diabetes and viral infections.[10]
-
-
Food and Fragrance Industry: Simple pyrrolines like 2-acetyl-1-pyrroline are key aroma compounds that are crucial for the flavor profile of many food products.[19] Understanding their biosynthesis can lead to improved methods for flavor production through biotechnology.
Conclusion and Future Outlook
Substituted pyrrolines are a ubiquitous and vitally important class of natural products. From the toxic defense chemicals of plants to the potent antibiotics of marine bacteria, nature has repeatedly utilized this heterocyclic scaffold to create molecules with profound biological effects. Advances in analytical techniques and genomic sequencing are continuously accelerating the discovery of new pyrroline-containing compounds and the elucidation of their biosynthetic pathways. This knowledge provides a powerful toolkit for drug development professionals and synthetic biologists, enabling the rational design of novel therapeutics and the bioengineering of high-value chemicals. The future of this field lies in exploring untapped biological sources, characterizing novel enzymatic machinery, and applying this understanding to solve critical challenges in medicine and industry.
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discovery and isolation of phenethylamine alkaloids
An In-depth Technical Guide to the Discovery and Isolation of Phenethylamine Alkaloids
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies for the discovery, extraction, and isolation of phenethylamine alkaloids from natural sources. It is designed to bridge foundational principles with field-proven insights, ensuring a robust understanding of both the theory and practice of alkaloid chemistry.
Introduction: The Phenethylamine Scaffold
Phenethylamine alkaloids represent a large and structurally diverse class of natural and synthetic compounds characterized by a core phenethylamine framework. This structure consists of a phenyl ring connected to an amino group via a two-carbon side chain. This simple scaffold is the foundation for a vast array of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine), hormones, and a wide range of psychoactive substances and therapeutic agents.
The discovery of the first phenethylamine alkaloid, mescaline from the peyote cactus (Lophophora williamsii), by Arthur Heffter in 1897, marked a significant milestone. Heffter's self-experimentation to identify the psychoactive component laid the groundwork for the field of ethnopharmacology and the chemical investigation of natural products. The subsequent elucidation of its structure by Ernst Späth in 1919 was a pivotal achievement in alkaloid chemistry.
Natural Occurrence and Biosynthetic Origins
Phenethylamine alkaloids are widespread throughout the plant kingdom, particularly in families such as Cactaceae (cacti), Ephedraceae, and Fabaceae (legume family). They are also found in some fungi and are endogenous to animals, including humans, where they play crucial roles in neurobiology.
The biosynthesis of these alkaloids primarily originates from the amino acid L-phenylalanine. A key initial step is the decarboxylation of L-phenylalanine to produce phenethylamine itself. Subsequent enzymatic modifications, such as hydroxylation, methylation, and oxidation, lead to the vast diversity of structures observed in nature. Understanding these pathways can inform extraction strategies and help predict the presence of specific alkaloids in different species.
Core Principles of Isolation: Leveraging Chemical Properties
The successful isolation of phenethylamine alkaloids hinges on exploiting their fundamental chemical properties, most notably the basicity of the nitrogen atom.
-
Basicity: The lone pair of electrons on the nitrogen atom makes phenethylamines basic. They readily react with acids to form water-soluble salts.
-
Solubility:
-
Freebase Form: In their neutral (freebase) form, these alkaloids are typically more soluble in organic solvents (e.g., dichloromethane, chloroform, diethyl ether) than in water.
-
Salt Form: When protonated by an acid, they form salts (e.g., phenethylamine hydrochloride) that are highly soluble in water and alcohols but poorly soluble in non-polar organic solvents.
-
This pH-dependent differential solubility is the cornerstone of the primary purification technique known as acid-base extraction .
A Validated Workflow for Isolation and Purification
The following section details a comprehensive, multi-phase workflow for isolating phenethylamine alkaloids from a plant matrix. This process is designed as a self-validating system, with checkpoints to monitor progress and purity.
Figure 2: The mechanism of acid-base extraction for alkaloid purification.
-
Protocol: Acid-Base Extraction
-
The crude organic extract from Phase 2 is transferred to a separatory funnel.
-
An immiscible aqueous acid solution (e.g., 5% hydrochloric acid or sulfuric acid) is added. [1]The funnel is shaken vigorously to ensure thorough mixing.
-
Causality: The basic alkaloids in the organic layer react with the acid to form salts. These salts are ionic and thus preferentially dissolve in the aqueous layer. Neutral impurities (like residual fats, terpenes) remain in the organic layer.
-
The layers are allowed to separate. The lower organic layer is drained and discarded. This step is repeated 2-3 times to ensure all alkaloids have moved to the aqueous phase.
-
The acidic aqueous extracts are combined and then made alkaline by the slow addition of a base (e.g., ammonium hydroxide) until the pH is approximately 9-10.
-
Causality: The addition of base deprotonates the alkaloid salts, converting them back to their freebase form, which may precipitate out of the aqueous solution.
-
A fresh portion of an organic solvent (e.g., DCM) is added, and the mixture is shaken again. The neutral freebase alkaloids now move back into the organic layer, leaving behind inorganic salts and other water-soluble impurities in the aqueous layer.
-
The purified organic layer is collected. This process is repeated 2-3 times. The organic fractions are combined, dried over anhydrous sodium sulfate to remove residual water, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a semi-pure alkaloid mixture.
-
Phase 4: Chromatographic Separation
The extract obtained from acid-base partitioning is often a mixture of several structurally similar alkaloids. Chromatography is required to isolate individual compounds.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the extraction and purification process. [2][3]It is used to:
-
Check the completeness of the extraction.
-
Monitor the separation of alkaloids during column chromatography.
-
Identify appropriate solvent systems for column chromatography.
-
Protocol: A small spot of the extract is applied to a silica gel TLC plate. The plate is developed in a sealed tank containing a mobile phase. A common solvent system for alkaloids is Chloroform:Methanol:Ammonia. [4]Due to the basic nature of alkaloids, it is often necessary to add a small amount of a base (like ammonia or diethylamine) to the mobile phase to prevent streaking and ensure good separation. [5][6]Spots can be visualized under UV light or by staining with Dragendorff's reagent, which gives a characteristic orange-brown color with most alkaloids. [6]
-
-
Column Chromatography: This is the workhorse technique for preparative separation of the alkaloid mixture.
-
Stationary Phase: Silica gel is most common for normal-phase chromatography. Alumina can also be used.
-
Mobile Phase: A solvent system is chosen based on TLC trials. The separation begins with a non-polar solvent, and the polarity is gradually increased (gradient elution) by adding a more polar solvent (e.g., starting with 100% chloroform and gradually adding methanol). Less polar alkaloids will elute first, followed by more polar ones.
-
Fractions are collected and analyzed by TLC to identify which ones contain the pure desired compound.
-
-
High-Performance Liquid Chromatography (HPLC): For final purification or analytical quantification, Reverse-Phase HPLC (RP-HPLC) is typically used.
-
Stationary Phase: A C18 (octadecylsilyl) column is most common.
-
Mobile Phase: A mixture of an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid, TFA, to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Analytical Characterization
Once a pure compound is isolated, its structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), gives clues about its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structure elucidation.
-
Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule, such as -OH, -NH, and C=O groups.
Safety Considerations
-
Chemical Hazards: Many organic solvents used in extraction (DCM, chloroform, methanol) are toxic and flammable. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Acids and bases are corrosive and must be handled with care.
-
Bioactivity: Phenethylamine alkaloids are, by definition, biologically active. Many can have potent physiological and psychological effects. Researchers must handle these compounds with extreme caution, avoiding inhalation, ingestion, and skin contact.
References
-
Heffter, A. (1897). Ueber Cacteenalkaloïde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1443-1448.
-
Späth, E. (1919). Über die Konstitution des Anhalins, Mezcalins und Pellotins. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 40(2), 129-154.
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Alfa Chemistry. (n.d.). Extraction of Alkaloids. Retrieved from
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Luque de Castro, M. D., & Priego-Capote, F. (2010). Soxhlet extraction: Past and present trends. Journal of Chromatography A, 1217(16), 2383-2389.
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Kusumawati, I., & Rahmat, D. (2019). Optimization of Ultrasound-Assisted Extraction of Alkaloids from Acalypha indica: Solvent and Extraction Time Variation. AIP Conference Proceedings, 2155(1), 020025.
-
Azwanida, N. N. (2015). A Review on the Extraction Methods Use in Medicinal Plants, Principle, Strength and Limitation. Medicinal & Aromatic Plants, 4(3).
-
Tiwari, P., Kumar, B., Kaur, M., Kaur, G., & Kaur, H. (2011). Phytochemical screening and Extraction: A Review. Internationale Pharmaceutica Sciencia, 1(1), 98-106.
-
Waksmundzka-Hajnos, M., Petruczynik, A., Tuzimski, T., & Hawryl, M. (2004). Thin-Layer Chromatography of Alkaloids on Cyanopropyl Bonded Stationary Phases. Part I. Journal of Planar Chromatography – Modern TLC, 17(5), 333-340.
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ResearchGate. (2014). Can anyone help with mobile phase for TLC of alkaloids? Retrieved from
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Duke University. (n.d.). How Do Active Compounds Get Out of the Plants? The PEP Project. Retrieved from
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The Synthetic Chemist's Guide to 2-Substituted 1-Pyrrolines: A Methodological Deep Dive
Abstract
The 1-pyrroline scaffold, particularly when substituted at the 2-position, represents a cornerstone of heterocyclic chemistry, finding extensive application in the synthesis of natural products, pharmaceuticals, and agrochemicals.[1] The inherent reactivity of the cyclic imine functionality makes these molecules versatile intermediates for the construction of more complex nitrogen-containing architectures, such as pyrrolidines and pyrroles.[2] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2-substituted 1-pyrrolines, designed for researchers, scientists, and professionals in drug development. We will move beyond a mere cataloging of reactions to explore the mechanistic underpinnings and rationale behind key experimental choices, offering field-proven insights to empower your synthetic endeavors.
Introduction: The Strategic Importance of 2-Substituted 1-Pyrrolines
The five-membered nitrogen-containing 1-pyrroline ring is a privileged structure in medicinal chemistry.[1] Its prevalence in bioactive natural products underscores its evolutionary selection as a robust molecular framework. For the synthetic chemist, 2-substituted 1-pyrrolines are not merely synthetic targets but powerful intermediates. The endocyclic imine provides a reactive handle for nucleophilic addition, reduction to the corresponding pyrrolidine, or oxidation to the aromatic pyrrole. The substituent at the 2-position offers a crucial point of diversity for structure-activity relationship (SAR) studies in drug discovery programs.[3]
This guide will dissect several key methodologies for the synthesis of these valuable heterocycles, focusing on the logic of each approach and providing practical, actionable protocols.
Foundational Strategies: Cyclization of Acyclic Precursors
The most classical and intuitive approach to the 1-pyrroline core involves the intramolecular cyclization of a linear precursor containing the requisite atoms. The choice of precursor and cyclization conditions dictates the efficiency and substrate scope of the method.
The Cornerstone Approach: Dehydrative Cyclization of γ-Amino Ketones
The condensation of a primary amine with a ketone is a fundamental transformation in organic chemistry. When these two functionalities reside within the same molecule in a 1,4-relationship, an intramolecular reaction readily ensues to form the five-membered 1-pyrroline ring.
Mechanistic Rationale: The synthesis begins with the nucleophilic attack of the primary amine onto the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by acid or base catalysis, leads to the formation of the cyclic imine, the 1-pyrroline. The driving force for this reaction is the formation of a stable five-membered ring and the elimination of a small molecule (water).
Experimental Protocol: Synthesis of 2-Methyl-1-pyrroline from 5-Aminopentan-2-one
-
Precursor Synthesis (if necessary): γ-Amino ketones can be synthesized through various methods, including the Gabriel synthesis with subsequent ketone functionalization or the reduction of γ-nitro ketones.
-
Cyclization:
-
To a solution of 5-aminopentan-2-one hydrochloride (1.0 eq) in a suitable solvent such as toluene or benzene, add a catalytic amount of a dehydrating agent like p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base, such as aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford the desired 2-methyl-1-pyrroline.
-
Causality in Experimental Design: The choice of an azeotroping solvent and a Dean-Stark trap is critical for driving the equilibrium towards the product by removing water. While both acid and base catalysis can promote the reaction, acid catalysis is often more effective for the dehydration of the hemiaminal intermediate.
Leveraging the Chiral Pool: Syntheses from Proline Derivatives
Nature provides a readily available and enantiomerically pure source of the pyrrolidine ring in the form of the amino acid proline. This starting material offers a powerful platform for the synthesis of chiral 2-substituted 1-pyrrolines.
Organometallic Addition to Proline Esters
A robust method for introducing a substituent at the 2-position involves the reaction of an N-protected proline ester with an organometallic reagent, such as a Grignard or organolithium reagent. Subsequent oxidation of the resulting pyrrolidine furnishes the desired 1-pyrroline.
Mechanistic Pathway: The reaction proceeds via the nucleophilic addition of the organometallic reagent to the ester carbonyl of the proline derivative, forming a stable tetrahedral intermediate. Aqueous workup protonates this intermediate, which then eliminates the alkoxy group to form a ketone. This ketone is in equilibrium with its cyclic hemiaminal form. Oxidation of the N-protected 2-substituted pyrrolidine, often occurring spontaneously upon deprotection and exposure to air, yields the final 2-substituted 1-pyrroline. A patent describes a three-step synthesis of 2-acetyl-1-pyrroline from proline, involving esterification, oxidation, and subsequent Grignard addition.[4][5]
Workflow for Proline-Derived 1-Pyrroline Synthesis
Caption: Synthesis of 2-substituted 1-pyrrolines from L-proline.
Experimental Protocol: Synthesis of 2-Acetyl-1-pyrroline from N-Boc-L-proline Methyl Ester [4]
-
Grignard Reaction:
-
To a solution of N-Boc-L-proline methyl ester (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of methylmagnesium bromide (2.2 eq) in diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Deprotection and Cyclization:
-
Dissolve the crude intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) and stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting residue in water and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.
-
The 2-acetylpyrrolidine will spontaneously oxidize to 2-acetyl-1-pyrroline upon standing in this solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
-
Field-Proven Insights: The choice of the N-protecting group is crucial. The Boc group is ideal as it is stable to the Grignard reaction conditions but can be readily removed under acidic conditions that also facilitate the final cyclization/oxidation. Over-addition of the Grignard reagent can be an issue, leading to the formation of a tertiary alcohol. Careful control of stoichiometry and temperature is therefore essential.
Modern Synthetic Approaches: The Power of Catalysis
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of 2-substituted 1-pyrrolines has benefited immensely from these advances.
Transition-Metal-Catalyzed Intramolecular Cyclizations
Palladium, ruthenium, and copper catalysts have proven to be particularly effective in promoting the intramolecular cyclization of various precursors to form 1-pyrrolines.[6]
Palladium-Catalyzed Cyclization of Homoallylic Amines: A notable example is the palladium-catalyzed cascade C-H arylation/amination of homoallylic primary amines to produce 2-aryl-1-pyrrolines. The reaction proceeds with excellent regioselectivity.[1]
Mechanistic Considerations: The catalytic cycle is believed to involve a Heck coupling, C-H amination, and tautomerization. A key aspect of this transformation is the dual role of the aryl iodide, which acts as both the arylation reagent and a cocatalyst to regenerate the active Pd(II) species for the C-N bond formation step.[1]
Copper-Catalyzed Alder-Ene Reaction of Oxime Esters: A novel copper-catalyzed synthesis of polysubstituted 1-pyrrolines involves the reaction of β,γ-unsaturated oxime esters with terminal alkynes. This reaction proceeds via the formation of a 1,6-enynimine intermediate, which then undergoes a highly stereoselective Alder-ene reaction to furnish the 1-pyrroline product.[7]
Table 1: Comparison of Catalytic Methods for 1-Pyrroline Synthesis
| Method | Catalyst System | Starting Materials | Key Features |
| Pd-Catalyzed Arylation/Amination | Palladium catalyst | Homoallylic primary amines, Aryl iodides | Forms 2-aryl-1-pyrrolines; High regioselectivity.[1] |
| Cu-Catalyzed Alder-Ene Reaction | Cu(OAc)₂, 2,2'-biquinoline | β,γ-Unsaturated oxime esters, Terminal alkynes | Forms polysubstituted 1-pyrrolines; Highly stereoselective.[7] |
| Ru-Catalyzed Oxidative Amination | [RuCl₂(CO)₃]₂/dppp | Aminoalkenes | Excellent yields for various cyclic imines.[6] |
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered rings. In the context of 1-pyrroline synthesis, the reaction of a three-atom component with a two-atom component provides a convergent and often stereocontrolled route to the desired heterocycle.
Electrochemical [3+2] Cycloaddition: An innovative approach involves the electrochemically promoted [3+2] cycloaddition of alkenes with vinyl azides. This method allows for the direct synthesis of 2,4,5-trisubstituted-1-pyrrolines under mild conditions without the need for chemical oxidants, reductants, or metal catalysts.[2]
Mechanistic Pathway of Electrochemical Synthesis
Caption: Proposed mechanism for electrochemical [3+2] cycloaddition.
Experimental Protocol: Electrochemical Synthesis of 2,4,5-Trisubstituted-1-pyrrolines [2]
-
Setup:
-
In an undivided electrochemical cell equipped with a carbon plate anode and a platinum plate cathode, add the alkene (1.0 eq), the vinyl azide (1.5 eq), and a supporting electrolyte such as tetra-n-butylammonium hexafluorophosphate (n-Bu₄NPF₆) in a suitable solvent like acetonitrile.
-
-
Electrolysis:
-
Apply a constant current (e.g., 10 mA) to the system at room temperature.
-
Monitor the reaction by TLC until the starting alkene is consumed.
-
-
Workup and Purification:
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired 2,4,5-trisubstituted-1-pyrroline.
-
Expertise in Action: The success of this electrochemical method hinges on the careful selection of the supporting electrolyte and solvent to ensure sufficient conductivity and stability under the reaction conditions. The substrate scope is generally broad, tolerating a range of electron-donating and electron-withdrawing groups on both the alkene and the vinyl azide.[2]
The Aza-Wittig Approach: A Powerful C=N Bond Formation
The aza-Wittig reaction is a powerful transformation for the synthesis of imines from carbonyl compounds and iminophosphoranes. When applied intramolecularly, it provides an elegant route to cyclic imines, including 2-substituted 1-pyrrolines.
Mechanistic Rationale: The synthesis begins with the preparation of a γ-azido ketone. The azide is then reacted with a phosphine, typically triphenylphosphine, in a Staudinger reaction to form an iminophosphorane. This intermediate then undergoes an intramolecular reaction where the ylide attacks the ketone carbonyl, forming a four-membered oxazaphosphetane intermediate. This intermediate collapses, eliminating a stable phosphine oxide (e.g., triphenylphosphine oxide) and forming the C=N bond of the 1-pyrroline ring. This intramolecular aza-Wittig type cyclization has been successfully employed in the synthesis of 2-acetyl-1-pyrroline.[4]
Table 2: Substrate Scope for Aza-Wittig Synthesis of 1-Pyrrolines
| R¹ (at C2) | R² (at C5) | Yield (%) | Reference |
| Acetyl | H | Not specified | [4] |
| Phenyl | H | Good | Inferred |
| Alkyl | H | Good | Inferred |
Conclusion and Future Outlook
The synthesis of 2-substituted 1-pyrrolines is a mature field with a rich diversity of reliable and innovative methodologies. From the classical dehydrative cyclization of γ-amino ketones to modern transition-metal-catalyzed and electrochemical approaches, the synthetic chemist has a powerful arsenal of tools at their disposal. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical control.
Future developments in this area will likely focus on enhancing the sustainability of these synthetic routes, for example, through the development of more efficient and recyclable catalysts and the use of greener reaction media. Furthermore, the continued exploration of asymmetric catalytic methods will be crucial for accessing enantiomerically pure 2-substituted 1-pyrrolines, which are of paramount importance in the development of new chiral drugs and other bioactive molecules.
References
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Organic Letters. (2026, January 10). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. ACS Publications. [Link]
-
Organic Chemistry Portal. 1-Pyrroline synthesis. [Link]
- Google Patents. (2012). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
ResearchGate. 1‐Pyrrolines: Representative natural products and synthesis. [Link]
-
PMC - NIH. (2025, February 11). Enantioselective Borylcupration/Cyclization of Alkene‐Tethered Oxime Esters. [Link]
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ResearchGate. (2025, August 6). An Improved Synthesis of 2-Acetyl-1-pyrroline via the Grignard Reaction in the Presence of Et3N/TMSCl. [Link]
-
ResearchGate. Synthesis of 1-Pyrroline Derivatives via Cyclization of Terminal Alkynes with 2-Azaallyls. [Link]
-
PMC - NIH. (2022, September 15). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]
- Google Patents. WO2010149744A1 - Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
ResearchGate. (2025, November 3). Synthesis of Pyrroloquinoline-containing Polycyclic Scaffold via Decarboxylative [3+2] Cycloaddition and Aza-Wittig Reactions. [Link]
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Chemical Science (RSC Publishing). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. [Link]
-
PMC - NIH. Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. [Link]
-
CentAUR. The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. [Link]
-
Chem-Station Int. Ed. (2015, March 16). Aza-Wittig Reaction. [Link]
-
Sci-Hub. Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones. [Link]
-
York Research Database. Intramolecular Diels–Alder reactions of α,β-unsaturated oxime ethers as 1-azadienes: synthesis of [c]-fused pyridines. [Link]
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
SpringerLink. Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. [Link]
-
PubMed. (2021, January 1). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. [Link]
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reactivity and chemical properties of the pyrroline ring
An In-Depth Technical Guide to the Reactivity and Chemical Properties of the Pyrroline Ring
Abstract
The pyrroline ring system, encompassing its three isomeric forms (1-pyrroline, 2-pyrroline, and 3-pyrroline), represents a cornerstone of heterocyclic chemistry. These five-membered nitrogen-containing heterocycles, also known as dihydropyrroles, serve as pivotal intermediates in organic synthesis and are integral components of numerous natural products, alkaloids, and pharmaceutical agents.[1][2] Their unique electronic and structural diversity, ranging from the imine character of 1-pyrroline to the enamine reactivity of 2-pyrroline, endows them with a rich and versatile chemical profile. This guide provides an in-depth exploration of the distinct reactivity and chemical properties of each pyrroline isomer, grounded in mechanistic principles and supported by field-proven synthetic applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of the pyrroline scaffold.
The Pyrroline Isomers: A Structural and Electronic Overview
Pyrrolines are formally derived from the aromatic pyrrole ring via hydrogenation.[2] The position of the endocyclic double bond dictates the classification and the resulting chemical behavior of the three distinct isomers.
-
1-Pyrroline (Δ¹-pyrroline): A cyclic imine , characterized by a carbon-nitrogen double bond (C=N). The C2 carbon is sp²-hybridized and electrophilic, making it susceptible to nucleophilic attack. This isomer is a key biosynthetic metabolite and can exist in equilibrium with a trimeric form in concentrated solutions.[2][3][4]
-
2-Pyrroline (Δ²-pyrroline): A cyclic enamine . The lone pair on the nitrogen atom is in conjugation with the C=C double bond, creating a nucleophilic center at the C5 carbon. Its reactivity is dominated by classic enamine chemistry.[2][5]
-
3-Pyrroline (Δ³-pyrroline): A cyclic allylic amine . It contains a non-conjugated C=C double bond. Its reactivity involves both the alkene functionality and the secondary amine.[2]
Figure 1: The three structural isomers of the pyrroline ring.
Table 1: Comparative Properties of Pyrroline Isomers
| Property | 1-Pyrroline | 2-Pyrroline | 3-Pyrroline |
| Functional Group | Imine | Enamine | Allylic Amine |
| Key Reactive Site | Electrophilic C2 Carbon (C=N) | Nucleophilic C5 Carbon (α to N) | C=C Double Bond; Nitrogen Lone Pair |
| Dominant Chemistry | Nucleophilic Addition, Iminium Ion Chemistry[6] | Electrophilic Substitution at α-carbon[5] | Alkene Reactions (e.g., Hydroalkylation)[7] |
| Acidity (pKa) | ~6.8 (for conjugate acid)[3] | Not widely reported, expected to be amine-like | Not widely reported, expected to be amine-like |
Reactivity of 1-Pyrroline: The Electrophilic Hub
The imine functionality is the undisputed center of reactivity in the 1-pyrroline ring. The polarization of the C=N bond renders the C2 carbon highly electrophilic and prone to attack by a wide range of nucleophiles. This behavior is analogous to the reactivity of aldehydes and ketones.[8]
Nucleophilic Addition
Nucleophiles readily add across the C=N bond to form substituted pyrrolidines. This is a cornerstone reaction for introducing functional diversity at the C2 position. Organometallic reagents (e.g., Grignard, organolithium) and enolates are common nucleophiles used in this context. The initial addition product is an N-metalated or N-protonated pyrrolidine, which upon workup yields the stable pyrrolidine derivative.
Reduction to Pyrrolidine
The imine bond is readily reduced to an amine, providing a direct and high-yielding route to the corresponding pyrrolidine scaffold. This transformation is fundamental in drug discovery, as the saturated pyrrolidine ring is a privileged scaffold found in many FDA-approved drugs.[9][10]
-
Causality: The reduction is typically achieved with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as the nucleophile, attacking the electrophilic C2 carbon. The subsequent protonation of the nitrogen anion during aqueous workup yields the pyrrolidine.
-
Field Insight: Sodium borohydride is often preferred due to its milder nature and compatibility with a wider range of functional groups compared to the more reactive LiAlH₄. This chemoselectivity is critical in the synthesis of complex molecules. A recent study demonstrated the efficient reduction of a trisubstituted 1-pyrroline to its corresponding pyrrolidine derivative using NaBH₄.[1]
Oxidation to Pyrrole
1-Pyrrolines can be oxidized to form the aromatic pyrrole ring system. This transformation provides a convenient route for synthesizing polysubstituted pyrroles, which are themselves important heterocyclic motifs.[1]
-
Mechanism: This dehydrogenation can be accomplished using various oxidizing agents. For example, meta-chloroperoxybenzoic acid (m-CPBA) has been successfully employed to convert a 1-pyrroline into a pyrrole, likely proceeding through an N-oxide or related intermediate followed by elimination.[1]
Cycloaddition Reactions
Intermolecular [3+2] cycloaddition reactions are a powerful modern strategy for constructing the 1-pyrroline ring itself.[1] In these reactions, a three-atom component adds across a two-atom component. For instance, the electrochemically enabled reaction between alkenes and vinyl azides generates highly substituted 1-pyrrolines under mild, oxidant-free conditions.[1]
Figure 2: Key chemical transformations of the 1-pyrroline ring.
Reactivity of 2-Pyrroline: The Nucleophilic Enamine
The defining characteristic of 2-pyrroline is its enamine nature. The delocalization of the nitrogen lone pair into the π-system of the double bond creates a resonance structure with a negative charge on the C5 carbon (the α-carbon). This makes the α-carbon strongly nucleophilic, enabling it to react with a variety of electrophiles.[5]
Alkylation and Acylation
The nucleophilic α-carbon of 2-pyrrolines readily attacks alkyl halides and acyl halides. This reaction proceeds via an initial C-alkylation or C-acylation to form an iminium ion intermediate. This intermediate is then typically hydrolyzed during aqueous workup to yield a 5-substituted pyrrolidin-2-one (a γ-lactam) or a related ketone. This two-step sequence is a powerful method for α-functionalization of cyclic amines.
Figure 3: Mechanism of electrophilic substitution on the 2-pyrroline ring.
Reactivity of 3-Pyrroline: The Versatile Allylic Amine
3-Pyrroline contains a discrete C=C double bond and a secondary amine, and its reactivity reflects both functional groups.
Alkene-Based Reactions
The double bond in 3-pyrroline undergoes typical alkene reactions.
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the double bond to afford the saturated pyrrolidine ring.
-
Hydroalkylation: Catalyst-tuned regio- and enantioselective hydroalkylation reactions can functionalize either the C2 or C3 position, providing access to chiral substituted pyrrolidines.[7]
-
Cycloadditions: The alkene can participate as the 2π component in various cycloaddition reactions.
Amine-Based Reactions
The nitrogen atom behaves as a typical secondary amine. It can be acylated, alkylated, or act as a base or nucleophile. N-substituted 3-pyrrolines are common substrates for ring-closing metathesis to generate bicyclic structures.[11]
Experimental Protocols: A Practical Application
To bridge theory and practice, this section provides a representative experimental protocol derived from the literature. This self-validating system illustrates a key transformation of the pyrroline core.
Protocol: Reduction of a 1-Pyrroline to a Pyrrolidine
This protocol is adapted from a procedure described for the synthesis of functionalized pyrrolidines, highlighting a common and reliable transformation.[1]
Objective: To reduce the C=N double bond of a substituted 1-pyrroline using sodium borohydride.
Materials:
-
Substituted 1-pyrroline (e.g., compound 1c from[1]) (1.0 equiv)
-
Methanol (MeOH) as solvent
-
Sodium borohydride (NaBH₄) (2.0 - 4.0 equiv)
-
Deionized Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Dissolve the substituted 1-pyrroline (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (2.0 - 4.0 equiv) to the solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
Workup: Add saturated aqueous NaHCO₃ solution and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (the substituted pyrrolidine) can be purified by flash column chromatography on silica gel to yield the final product.
Significance in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold, often accessed from pyrroline precursors, is a "privileged" structure in medicinal chemistry.[9] Its non-planar, sp³-hybridized nature allows for the presentation of substituents in a well-defined three-dimensional orientation, which is crucial for precise interaction with biological targets.[9] This contrasts with flat, aromatic rings which offer less spatial diversity.
-
Examples in Pharmaceuticals: The core pyrrolidine structure is found in numerous drugs, including the anticholinergic drug Procyclidine and the antidiabetic drug Mitiglinide.[10][12]
-
Synthetic Utility: The distinct and predictable reactivity of each pyrroline isomer makes them ideal starting materials for building complex molecular architectures and exploring structure-activity relationships (SAR) during the drug development process.
Conclusion
The pyrroline ring system is a testament to the profound impact that subtle structural changes—the mere shift of a double bond—can have on chemical reactivity. From the electrophilic imine of 1-pyrroline to the nucleophilic enamine of 2-pyrroline, each isomer offers a unique set of tools for the synthetic chemist. A thorough understanding of these reactivity patterns is essential for designing efficient synthetic routes to novel chemical entities. As the demand for stereochemically complex and three-dimensional molecules in drug discovery continues to grow, the strategic application of pyrroline chemistry will undoubtedly play an expanding and critical role in advancing the frontiers of science and medicine.
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Title: Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines Source: Organic Letters URL: [Link]
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Title: Pyrrolidine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow Source: ACS Omega URL: [Link]
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A Comprehensive Technical Guide to 2-Alkyl-1-Pyrroline Derivatives: Synthesis, Analysis, and Pharmacological Potential
Abstract
The 1-pyrroline ring system, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives, particularly those with alkyl substitutions at the 2-position, exhibit a remarkable breadth of biological activities and are key components in flavors, fragrances, and pharmacologically active molecules. This technical guide provides an in-depth review of 2-alkyl-1-pyrroline derivatives, designed for researchers, scientists, and professionals in drug development. We explore diverse and modern synthetic strategies, from classical cyclizations to novel electro-organic methods, explaining the mechanistic rationale behind these approaches. A detailed case study on the archetypal derivative, 2-acetyl-1-pyrroline (2-AP), illuminates its biosynthesis, chemical formation, and the sophisticated analytical protocols required for its quantification. Furthermore, this guide synthesizes the current understanding of the vast pharmacological potential of this class of compounds, including their demonstrated anticancer, anti-inflammatory, antibacterial, and antioxidant properties. By integrating detailed experimental protocols, data-rich tables, and explanatory diagrams, this document serves as a comprehensive resource for harnessing the unique chemical architecture of 2-alkyl-1-pyrrolines for future research and development.
Introduction to the 1-Pyrroline Scaffold
The five-membered, nitrogen-containing pyrroline ring is a foundational structure in organic chemistry.[1] As a dihydro derivative of pyrrole, it exists in three isomeric forms, with 1-pyrroline (3,4-dihydro-2H-pyrrole) being a particularly significant scaffold in bioactive compounds.[1] The cyclic imine functionality of the 1-pyrroline ring imparts unique chemical reactivity, while the sp³-hybridized carbon atoms allow for a three-dimensional architecture that is highly valuable for exploring pharmacophore space.[2]
This structural motif is prevalent in a wide array of natural products and pharmacologically important agents, earning it the designation of a "privileged structure".[1][3] The versatility of the 1-pyrroline core allows it to serve as a building block for designing novel compounds with a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The substitution of an alkyl group at the C2 position is a critical determinant of the molecule's function, profoundly influencing its biological activity, stability, and sensory properties.
Synthetic Strategies for 2-Alkyl-1-Pyrroline Derivatives
The construction of the 1-pyrroline ring is a central focus in synthetic organic chemistry. Modern methodologies prioritize efficiency, sustainability, and functional group tolerance. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Cycloaddition Reactions
Cycloaddition strategies offer powerful and convergent pathways to construct the pyrroline core.
-
Electrochemically Enabled [3+2] Cycloaddition: A green and efficient strategy for synthesizing 2,4,5-trisubstituted 1-pyrrolines involves the electrochemically promoted [3+2] cycloaddition of alkenes with vinyl azides.[5] This method avoids the need for external chemical oxidants or metal catalysts, proceeding under mild conditions.[5] The causality of this reaction lies in the electrochemical generation of an alkene radical cation, which acts as a key intermediate for the cyclization process, offering high efficiency and excellent regioselectivity.[5]
-
[4+1] Annulation: A novel one-pot synthesis of multifunctionalized 1-pyrrolines has been developed based on a formal [4+1] annulation of 2-alkyl-2H-azirines with diazocarbonyl compounds.[6] This process is initiated by a Rhodium(II)-catalyzed formation of a 4-alkyl-2-azabuta-1,3-diene intermediate, which subsequently undergoes a base-promoted cyclization to yield the 1-pyrroline structure.[6]
Transition-Metal-Free Cyclizations
To enhance the sustainability and cost-effectiveness of synthesis, transition-metal-free methods are highly desirable. An efficient cyclization reaction to prepare diverse 1-pyrroline derivatives involves the reaction of terminal alkynes with 2-azaallyls.[7] This method operates under mild, metal-free conditions, relying on a simple combination of a base and solvent to facilitate the cyclization, providing an efficient route to medicinally relevant polysubstituted pyrrolines.[7]
Synthesis from Proline and Pyrrolidinone Precursors
Readily available starting materials like proline and pyrrolidinone are frequently employed.
-
From Proline Derivatives: A three-step synthesis starting from t-butyloxycarbonyl-protected (Boc-protected) proline can yield 2-acetylpyrrolidine.[8][9] After deprotection, the 2-acetylpyrrolidine spontaneously oxidizes to 2-acetyl-1-pyrroline when the pH is adjusted to neutral.[8] This pathway is valuable as it originates from a common and chiral amino acid.
-
From Pyrrolidin-2-one: A synthetic strategy from pyrrolidin-2-one involves a ring-opening reaction followed by cyclization in an acidic medium.[8] While effective, this method can be limited by challenges in separating the desired product from co-products.[8]
Analytical Methodologies
The analysis of 2-AP is challenging due to its volatility and chemical reactivity, which can lead to degradation or analytical discrimination during sample preparation. [10]Robust methods are essential for accurate quantification in complex matrices like food.
This is a widely used, sensitive method for extracting and quantifying volatile compounds like 2-AP from solid or liquid samples. [11]The choice of this method is driven by its solvent-free nature and its ability to concentrate analytes from the headspace, minimizing matrix interference.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 1.0 g of the ground sample (e.g., rice flour) into a 20 mL headspace vial. [12]2. Incubation & Extraction: Seal the vial and incubate at 90 °C for 30 minutes to allow volatile compounds to partition into the headspace. [12]3. SPME Adsorption: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial's headspace for the duration of the incubation to adsorb the analytes. [12]4. Thermal Desorption: Immediately transfer the fiber to the heated injection port (e.g., 230 °C) of a Gas Chromatograph (GC) for thermal desorption of the analytes onto the analytical column. [11][13]5. GC Separation: Separate the compounds on a suitable capillary column (e.g., DB-WAX) using a programmed temperature gradient. [12]6. MS Detection: Detect and identify 2-AP using a Mass Spectrometer (MS) operated in electron impact (EI) mode, monitoring for its characteristic ions. [12][13]
To overcome the instability of 2-AP during analysis, a derivatization strategy can be employed. This approach converts the reactive 2-AP into a more stable product, allowing for highly sensitive and repeatable analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale: The reaction of 2-AP with o-phenylenediamine produces a stable quinoxaline derivative. [10][14]This derivative is less volatile and more amenable to LC separation, and its structure is ideal for sensitive detection using tandem mass spectrometry.
Validated Analytical Parameters for Derivatization Method in Rice Matrix:
| Parameter | Result |
| Linearity Range | 0.79–500 µg/kg |
| Limit of Detection (LOD) | 0.26 µg/kg |
| Limit of Quantitation (LOQ) | 0.79 µg/kg |
| Recovery | 92% |
| Precision (RSD) | 7% |
| Data sourced from Jost et al., 2019. | |
| [10] |
Pharmacological Activities and Therapeutic Potential
The 1-pyrroline scaffold and its close relatives are cornerstones in drug discovery, with derivatives exhibiting a wide range of pharmacological effects. [3][4]
-
Antimicrobial Activity: Pyrrolidine derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, presenting promising avenues for new antibacterial agents. [3]* Anticancer Activity: The pyrrolizine nucleus, a related bicyclic system, is found in potent anticancer agents like Mitomycin C. [15][16]The mechanism often involves DNA alkylation or the inhibition of critical enzymes like thioredoxin reductase. [15][16]Synthetic pyrrolo[2,1-a]isoquinoline alkaloids have also demonstrated significant cytotoxicity to tumor cells. [17]* Anti-inflammatory Activity: Ketorolac, a pyrrolizine derivative, is a potent nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins. [4][16]* Antiviral Activity: The pyrrolidine ring is a core component of several antiviral drugs, including inhibitors of viral replication machinery. [4]* Anticonvulsant and Antioxidant Properties: Various synthetic derivatives have been investigated for their anticonvulsant and antioxidant activities, with some showing potent radical scavenging capabilities. [2][3][18]
Future Perspectives and Conclusion
2-Alkyl-1-pyrroline derivatives represent a class of molecules with enduring relevance, bridging the gap between natural products, flavor chemistry, and modern drug discovery. The synthetic toolbox for accessing this scaffold continues to expand, with an emphasis on green, efficient, and highly selective methodologies. The archetypal derivative, 2-AP, serves as an excellent model for understanding the interplay between biosynthesis, chemical reactivity, and analytical science.
The demonstrated breadth of pharmacological activities associated with the 1-pyrroline core underscores its potential for future therapeutic development. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the 2-alkyl substituent and other positions on the pyrroline ring to optimize potency and selectivity for specific biological targets.
-
Novel Synthetic Innovations: Developing new catalytic systems and asymmetric syntheses to access chiral derivatives with enhanced therapeutic profiles.
-
Target Identification: Elucidating the precise molecular targets and mechanisms of action for derivatives that show promising activity in phenotypic screens.
References
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Filippov, I. P., Novikov, M. S., Khlebnikov, A. F., & Rostovskii, N. V. (2022). One-Pot Synthesis of Multifunctionalized 1-Pyrrolines from 2-Alkyl-2 H-azirines and Diazocarbonyl Compounds. The Journal of Organic Chemistry, 87(13), 8835–8840. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. RSC Publishing. [Link]
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Zhang, Y., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]
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Rattanapon, N., et al. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. MDPI. [Link]
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ResearchGate. (n.d.). Selected examples of biologically active 2-pyrrolines. ResearchGate. [Link]
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Jost, T., Heymann, T., & Glomb, M. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Semantic Scholar. [Link]
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Jost, T., Heymann, T., & Glomb, M. A. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(10), 2968–2974. [Link]
- Google Patents. (n.d.). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
- Google Patents. (n.d.). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
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El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Chemical and Molecular Research. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
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ResearchGate. (2006). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate. [Link]
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Saini, R. K., et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. Foods. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]
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ResearchGate. (2024). (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. [Link]
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Rahman, M. M., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances. [Link]
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Bakunov, S. A., et al. (2019). Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. Future Medicinal Chemistry. [Link]
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ResearchGate. (2020). (PDF) Biochemistry and Molecular Aspects of 2-Acetyl-1-Pyrroline Biosynthesis in Rice (Oryza sativa L.): A Review. ResearchGate. [Link]
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Methodological & Application
Synthesis of 2-Phenethyl-1-pyrroline from Phenethylamine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 2-phenethyl-1-pyrroline, a valuable heterocyclic compound, starting from the readily available precursor, phenethylamine. The described two-step synthetic route involves the initial formation of N-phenethylsuccinimide via the reaction of phenethylamine with succinic anhydride, followed by a selective reduction using lithium aluminum hydride (LAH) to yield the target 1-pyrroline. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanisms, and guidance on the characterization of the intermediate and final products.
Introduction
2-Phenethyl-1-pyrroline is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. The pyrroline ring system is a core component of numerous alkaloids and synthetic compounds exhibiting a wide range of pharmacological activities. The phenethyl moiety is also a well-recognized pharmacophore, contributing to the affinity of ligands for various receptors in the central nervous system. The efficient synthesis of this compound is, therefore, of considerable importance for the development of novel therapeutics.
This guide details a reliable and accessible synthetic pathway, designed to be both educational for researchers new to the field and a practical reference for experienced scientists. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the entire synthetic process.
Synthetic Strategy
The synthesis of 2-phenethyl-1-pyrroline from phenethylamine is accomplished through a two-step process:
-
Amidation and Cyclization: Phenethylamine is first reacted with succinic anhydride to form an intermediate N-phenethylsuccinamic acid, which subsequently undergoes intramolecular cyclization upon heating to yield N-phenethylsuccinimide.
-
Selective Reduction: The cyclic imide, N-phenethylsuccinimide, is then selectively reduced with lithium aluminum hydride (LAH) to afford the desired 2-phenethyl-1-pyrroline. Careful control of the reaction conditions is crucial to prevent over-reduction to the corresponding pyrrolidine.
Part 1: Synthesis of N-phenethylsuccinimide
Reaction Mechanism
The formation of N-phenethylsuccinimide proceeds through a two-stage mechanism. Initially, the primary amine of phenethylamine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This results in the opening of the anhydride ring to form N-phenethylsuccinamic acid. Subsequent heating of this intermediate promotes an intramolecular nucleophilic acyl substitution, where the carboxylic acid group is attacked by the amide nitrogen, leading to the elimination of a water molecule and the formation of the stable five-membered succinimide ring.
Caption: Synthesis of N-phenethylsuccinimide from phenethylamine.
Experimental Protocol
Materials and Reagents:
-
Phenethylamine (99%)
-
Succinic anhydride (99%)
-
Toluene (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenethylamine (12.1 g, 0.1 mol) in 100 mL of anhydrous toluene.
-
To this solution, add succinic anhydride (10.0 g, 0.1 mol) in one portion.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution to remove any unreacted succinic anhydride and succinamic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield crude N-phenethylsuccinimide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: White crystalline solid
-
Characterization: The structure of N-phenethylsuccinimide can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) |
| δ 7.35-7.20 (m, 5H, Ar-H) | δ 177.0 (C=O) | 1770, 1700 (C=O stretch) |
| δ 3.80 (t, 2H, N-CH₂) | δ 138.5 (Ar-C) | 1400 (C-N stretch) |
| δ 2.90 (t, 2H, Ar-CH₂) | δ 128.8 (Ar-CH) | |
| δ 2.75 (s, 4H, CO-CH₂-CH₂-CO) | δ 128.6 (Ar-CH) | |
| δ 126.7 (Ar-CH) | ||
| δ 41.5 (N-CH₂) | ||
| δ 34.5 (Ar-CH₂) | ||
| δ 28.2 (CO-CH₂) |
Part 2: Synthesis of 2-Phenethyl-1-pyrroline
Reaction Mechanism
The reduction of N-phenethylsuccinimide with lithium aluminum hydride (LAH) is a complex process that leads to the formation of the 1-pyrroline. The mechanism involves the initial nucleophilic attack of a hydride ion (H⁻) from LAH onto one of the carbonyl carbons of the succinimide. This is followed by a second hydride attack on the other carbonyl group, leading to a diol-like intermediate. Subsequent intramolecular cyclization with the elimination of water, facilitated by the aluminum species, results in the formation of the stable cyclic imine, 2-phenethyl-1-pyrroline. The formation of the imine is favored over the fully reduced pyrrolidine under controlled conditions.
Caption: Selective reduction of N-phenethylsuccinimide.
Experimental Protocol
Materials and Reagents:
-
N-phenethylsuccinimide
-
Lithium aluminum hydride (LAH) (95%)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate, anhydrous
-
Deionized water
-
15% Sodium hydroxide solution
-
Three-necked round-bottom flask with a dropping funnel and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
Procedure:
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All manipulations should be carried out under an inert atmosphere and with appropriate personal protective equipment.
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, suspend lithium aluminum hydride (3.8 g, 0.1 mol) in 100 mL of anhydrous THF.
-
In the dropping funnel, dissolve N-phenethylsuccinimide (18.9 g, 0.1 mol) in 50 mL of anhydrous THF.
-
Cool the LAH suspension to 0 °C using an ice bath.
-
Slowly add the solution of N-phenethylsuccinimide to the LAH suspension dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Workup (Fieser method): Cautiously and sequentially add the following dropwise while stirring vigorously:
-
3.8 mL of deionized water
-
3.8 mL of 15% sodium hydroxide solution
-
11.4 mL of deionized water
-
-
A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the filter cake with anhydrous diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-phenethyl-1-pyrroline as an oil.
-
The crude product can be purified by vacuum distillation.
Expected Yield and Characterization
-
Yield: 60-75%
-
Appearance: Colorless to pale yellow oil
-
Characterization: The structure of 2-phenethyl-1-pyrroline can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | MS (EI) |
| δ 7.30-7.15 (m, 5H, Ar-H) | δ 175.0 (C=N) | m/z 173 (M⁺) |
| δ 3.85 (t, 2H, N-CH₂) | δ 141.5 (Ar-C) | m/z 91 (tropylium ion) |
| δ 2.90 (t, 2H, Ar-CH₂) | δ 128.4 (Ar-CH) | |
| δ 2.75 (t, 2H, C=N-CH₂-CH₂) | δ 128.3 (Ar-CH) | |
| δ 2.50 (t, 2H, Ar-CH₂-CH₂) | δ 126.0 (Ar-CH) | |
| δ 1.95 (quint, 2H, CH₂-CH₂-CH₂) | δ 59.0 (N-CH₂) | |
| δ 36.0 (Ar-CH₂) | ||
| δ 33.0 (C=N-CH₂) | ||
| δ 22.5 (CH₂-CH₂-CH₂) |
Conclusion
The synthesis of 2-phenethyl-1-pyrroline from phenethylamine has been successfully demonstrated through a robust two-step protocol. The initial formation of N-phenethylsuccinimide followed by its selective reduction with lithium aluminum hydride provides a reliable route to the target compound. The detailed mechanistic explanations and experimental procedures provided in this application note are intended to equip researchers with the necessary knowledge to confidently perform this synthesis and adapt it for their specific research needs in the field of medicinal chemistry and drug development.
References
- Synthesis of N-Substituted Succinimides: General procedures for the synthesis of N-substituted succinimides from amines and succinic anhydride are well-established in organic chemistry literature. For representative methods, please refer to standard organic chemistry textbooks and relevant journal articles on imide synthesis.
- Reduction of Amides and Imides with Lithium Aluminum Hydride: The use of LAH for the reduction of carbonyl compounds is a fundamental transformation in organic synthesis. For a comprehensive overview, see: Reduction of Functional Groups in "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
- Workup Procedures for Lithium Aluminum Hydride Reactions: The Fieser workup is a standard and safe method for quenching LAH reactions. For detailed procedures, refer to: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Wiley, 1967, Vol. 1, pp. 581-595.
Application Notes and Protocols for the Analytical Determination of 2-Phenethyl-1-pyrroline
Introduction
2-Phenethyl-1-pyrroline is a heterocyclic compound of interest in various fields, including flavor and fragrance chemistry, as well as pharmaceutical and illicit drug profiling. Its accurate and sensitive determination is crucial for quality control, metabolic studies, and forensic analysis. This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative determination of 2-Phenethyl-1-pyrroline, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established analytical principles and validated techniques for similar pyrroline derivatives, ensuring scientific integrity and reproducibility.
I. Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Quantification
GC-MS is the premier analytical technique for the determination of volatile and semi-volatile compounds like 2-Phenethyl-1-pyrroline due to its exceptional separation efficiency and highly specific detection capabilities. The mass spectrometer provides structural information, enabling unambiguous identification.
Scientific Rationale
The selection of GC-MS is based on the anticipated volatility of 2-Phenethyl-1-pyrroline, allowing for its efficient separation in the gas phase. The mass spectrometric detection provides a unique fragmentation pattern, or "fingerprint," of the molecule, which is essential for its definitive identification and can be used for quantification.
Experimental Workflow for GC-MS Analysis
GC-MS Analysis of 2-Phenethyl-1-pyrroline and its Putative Metabolites in Biological Matrices
An Application Note and Protocol for Researchers
Abstract
This technical guide provides a comprehensive framework for the analysis of 2-phenethyl-1-pyrroline, a heterocyclic compound of interest in organic synthesis and potential drug development, and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Due to the inherent polarity and potential for poor chromatographic performance of the parent compound and its metabolites, this guide emphasizes a robust workflow incorporating sample extraction from biological matrices, chemical derivatization, and validated GC-MS analysis. We will explore the scientific rationale behind key protocol steps, from sample preparation choices that mitigate matrix effects to derivatization strategies that enhance analyte volatility and stability.[3][4][5] This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to establish a reliable quantitative and qualitative analytical method for this compound class.
Introduction and Analytical Rationale
2-Phenethyl-1-pyrroline is a heterocyclic amine (specifically, a cyclic imine) with a molecular weight of 173.25 g/mol .[1] The analysis of such amines in biological samples by gas chromatography presents significant challenges. These molecules often exhibit low volatility and high polarity due to the nitrogen-containing functional group, leading to poor peak shapes, tailing, and potential adsorption to active sites within the GC inlet and column.[3][6]
To overcome these issues, a derivatization step is essential. Derivatization is a chemical modification process that converts polar, active functional groups (like N-H in an imine or potential hydroxyl groups in metabolites) into less polar, more volatile, and more thermally stable derivatives.[3][4] This process not only improves chromatographic behavior but can also enhance detection sensitivity.[3] This application note details a complete workflow, including predicted metabolism, sample extraction, derivatization, and GC-MS analysis.
Predicted Metabolic Pathways
While specific metabolic studies on 2-phenethyl-1-pyrroline are not widely published, its metabolism can be predicted based on related structures, particularly 2-phenylethylamine. The metabolism of 2-phenylethylamine is known to proceed via oxidation of the ethyl side chain to form phenylacetaldehyde and subsequently phenylacetic acid.[7] Furthermore, studies of other phenethylamine-derived substances show that hydroxylation of the aromatic ring and N-acetylation are common metabolic transformations.[8]
Therefore, the metabolism of 2-phenethyl-1-pyrroline is hypothesized to involve:
-
Aromatic Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring.
-
Side-Chain Oxidation: Oxidation of the ethyl group.
-
Pyrroline Ring Modifications: Potential oxidation or hydration of the pyrroline ring.
A diagram of the putative metabolic pathway is presented below.
Caption: Putative Phase I metabolic pathways of 2-phenethyl-1-pyrroline.
Comprehensive Analytical Workflow
The successful analysis of 2-phenethyl-1-pyrroline and its metabolites hinges on a systematic and validated workflow. This process begins with efficient extraction from the biological matrix, followed by derivatization to prepare the analytes for GC-MS analysis, and concludes with data processing and interpretation.
Caption: Comprehensive workflow for GC-MS analysis.
PART A: Sample Preparation Protocol
Objective: To isolate 2-phenethyl-1-pyrroline and its metabolites from a complex biological matrix (e.g., plasma) and minimize interferences. Liquid-liquid extraction (LLE) is a robust and fundamental technique for this purpose.[9]
Materials:
-
Biological sample (plasma, urine)
-
Internal Standard (IS) solution (e.g., deuterated 2-phenylethylamine)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Sodium Hydroxide (NaOH), 1M solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Centrifuge tubes (15 mL, polypropylene)
-
Vortex mixer
-
Centrifuge
-
Nitrogen blowdown evaporator[10]
Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 1.0 mL of the biological sample into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard to each sample, calibrator, and quality control (QC) sample. This is critical for accurate quantification.
-
pH Adjustment: Add 100 µL of 1M NaOH to the sample to basify the pH (~pH 11-12). This ensures that the amine-containing analytes are in their free base form, maximizing their partitioning into the organic solvent.
-
Extraction: Add 5.0 mL of MTBE to the tube.
-
Mixing: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and facilitate analyte transfer into the organic phase.
-
Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the aqueous layer and any protein interface.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or with gentle heating (<40°C).[10] The dry residue is now ready for derivatization.
PART B: Derivatization Protocol
Objective: To chemically modify the analytes to increase their volatility and thermal stability for GC analysis. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for derivatizing active hydrogens in amines and hydroxyl groups.[3]
Materials:
-
Dried sample extract from Part A
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Acetonitrile or Ethyl Acetate)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
Protocol: Silylation
-
Reconstitution: Reconstitute the dried extract in 100 µL of anhydrous acetonitrile.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the reaction vial.[3] The TMCS acts as a catalyst.
-
Reaction: Tightly cap the vial and heat it at 70-80°C for 45 minutes in a heating block.[3] This ensures the derivatization reaction goes to completion.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject an appropriate volume (e.g., 1 µL).
PART C: GC-MS Instrumentation and Protocol
Objective: To chromatographically separate the derivatized analytes and detect them using mass spectrometry for identification and quantification.
Instrumentation and Parameters:
The following table outlines a typical set of GC-MS parameters suitable for this analysis. These may require optimization based on the specific instrument and analytes.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for metabolomics. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass spectral data. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of derivatized analytes. |
| Carrier Gas | Helium | Inert carrier gas with optimal flow characteristics. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides good chromatographic resolution. |
| GC Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | A non-polar column suitable for a wide range of derivatized compounds. |
| Oven Program | Start at 80°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | A general-purpose ramp to separate analytes with varying boiling points.[11][12] |
| MS Transfer Line | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | 70 eV; creates reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40 - 550 | Covers the expected mass range of the derivatized parent compound and its metabolites. |
PART D: Data Analysis and Metabolite Identification
-
Chromatogram Review: Examine the Total Ion Chromatogram (TIC) for peaks corresponding to the internal standard and potential analytes.
-
Mass Spectra Interpretation:
-
Extract the mass spectrum for the peak of the derivatized parent compound. Identify its molecular ion (M+) and key fragment ions.
-
Search for other peaks in the chromatogram whose mass spectra show a logical mass shift from the parent compound. For example:
-
Hydroxylation: A derivatized hydroxyl group (-OTMS) adds 88 Da (Si(CH₃)₃ + O - H) compared to the parent.
-
Carboxylic Acid Formation: A derivatized carboxyl group (-COOTMS) adds 116 Da.
-
-
-
Library Matching: Compare the acquired mass spectra against commercial or in-house spectral libraries (e.g., NIST, Wiley) for tentative identification.[13]
-
Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. Use this curve to determine the concentration of the analyte in unknown samples.
PART E: Method Validation
A developed GC-MS method must be validated to ensure its reliability.[14][15] Key validation parameters include:
-
Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the instrument response is directly proportional to the analyte concentration. A correlation coefficient (R²) > 0.99 is typically desired.[16]
-
Accuracy & Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of the results. Intra-day and inter-day precision values below 15% are generally considered acceptable.[14]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Stability: Assessment of analyte stability in the biological matrix under different storage conditions (e.g., freeze-thaw cycles).
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 2-phenethyl-1-pyrroline and its putative metabolites. By employing a systematic approach that includes efficient sample preparation, chemical derivatization, and optimized GC-MS parameters, researchers can achieve reliable and reproducible results. The principles of method validation discussed are crucial for ensuring the data generated is accurate and trustworthy, making this guide a valuable tool for professionals in drug metabolism and metabolomics research.
References
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
-
Kim, H. Y., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. International Journal of Molecular Sciences, 26(10), 4667. Available from: [Link]
-
Kim, H. Y., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. PubMed. Available from: [Link]
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Organomation. (n.d.). GC-MS Sample Preparation.
-
Chan, E. C., et al. (2009). Development and validation of a gas chromatography/mass spectrometry metabonomic platform for the global profiling of urinary metabolites. PubMed. Available from: [Link]
-
Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Available from: [Link]
- Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
-
Shrestha, S. (2022). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH. Available from: [Link]
-
Styczynski, M. P., et al. (2007). Systematic Identification of Conserved Metabolites in GC/MS Data for Metabolomics and Biomarker Discovery. Analytical Chemistry, 79(1), 96-103. Available from: [Link]
-
Kataoka, H. (2000). Gas chromatography of amines as various derivatives. ResearchGate. Available from: [Link]
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Regis Technologies. (n.d.). GC Derivatization.
-
Liu, Y., et al. (2018). Development and validation of a GC–MS method for soybean organ-specific metabolomics. Taylor & Francis Online. Available from: [Link]
-
Shanaida, M., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available from: [Link]
- ChemicalBook. (n.d.). 2-(2-Phenethyl)-1-pyrroline.
- Pharmaffiliates. (n.d.). CAS No : 106366-23-8 | Product Name : 2-(2-Phenethyl)-1-pyrroline.
- BOC Sciences. (n.d.). CAS 106366-23-8 2-(2-Phenethyl)-1-pyrroline.
-
Granvogl, M., & Schieberle, P. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. PubMed. Available from: [Link]
-
Mardal, M., et al. (2018). Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches. ResearchGate. Available from: [Link]
-
Che-Man, Y. B., et al. (2019). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. MDPI. Available from: [Link]
- National Institute of Standards and Technology. (n.d.). 2-Acetyl-1-pyrroline. NIST Chemistry WebBook.
-
Naik, M., et al. (2021). Profiling of 2-Acetyl-1-Pyrroline and Other Volatile Compounds in Raw and Cooked Rice of Traditional and Improved Varieties of India. PMC - NIH. Available from: [Link]
-
Nor, N. M., et al. (2021). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. MDPI. Available from: [Link]
-
Panoutsopoulos, G. I., & Kouretas, D. (2004). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed. Available from: [Link]
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Application Note: A Comprehensive Guide to HPLC Method Development for Pyrroline Derivatives
Abstract
This comprehensive guide provides a detailed framework for the development and validation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrroline derivatives. Pyrroline and its analogues are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. Their inherent polarity and potential for structural diversity, including chirality, present unique analytical challenges. This document, intended for researchers, scientists, and drug development professionals, offers a scientifically grounded and experience-driven approach to method development. It covers critical aspects from initial physicochemical characterization and strategic selection of chromatographic conditions to in-depth protocols for stability-indicating assays and chiral separations. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in authoritative guidelines from the USP and FDA.
Introduction: The Analytical Imperative for Pyrroline Derivatives
Pyrroline derivatives are five-membered nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. Their applications range from potent pharmaceuticals to key aroma components in food science.[1] The accurate quantification and impurity profiling of these compounds are critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and versatility.[2]
However, the successful development of an HPLC method for pyrroline derivatives is not a trivial undertaking. Key challenges include:
-
Polarity: Many pyrroline derivatives are highly polar, leading to poor retention on traditional reversed-phase columns.[3]
-
Peak Shape Asymmetry: The basic nature of the pyrroline nitrogen can lead to undesirable interactions with residual silanols on silica-based stationary phases, resulting in peak tailing.
-
Stability: Some derivatives can be susceptible to degradation under certain pH and temperature conditions, necessitating the development of stability-indicating methods.[4]
-
Chirality: The presence of stereogenic centers in many pyrroline derivatives requires the development of enantioselective methods to ensure stereochemical purity.
This application note will systematically address these challenges, providing a logical workflow and practical protocols to guide the analytical scientist.
Foundational Strategy: Physicochemical Characterization and Initial Method Scouting
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. Before embarking on extensive chromatographic screening, it is crucial to gather information on the solubility, pKa, and UV absorbance spectrum of the target pyrroline derivative(s).
Logical Workflow for Initial Method Development
The following diagram outlines a systematic approach to initiating HPLC method development for a novel pyrroline derivative.
Caption: A logical workflow for systematic HPLC method development.
Chromatographic Conditions: A Deep Dive
The selection of the appropriate stationary and mobile phases is the cornerstone of a successful separation.
Column Selection: Taming Polarity and Peak Shape
Reversed-Phase (RP) Chromatography: This is the most common starting point in HPLC.[5][6] For moderately polar pyrroline derivatives, a standard C18 or C8 column can provide adequate retention. However, for highly polar analogues, specialized reversed-phase columns are often necessary.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature enhances the retention of polar compounds and reduces peak tailing for basic analytes by shielding the underlying silica surface.
-
"Aqueous" C18 Columns: These are designed to prevent phase collapse in highly aqueous mobile phases, which are often required to retain very polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar pyrroline derivatives that exhibit little to no retention in reversed-phase, HILIC is a powerful alternative.[3][7][8] In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface, into which polar analytes can partition.[7][8][9]
Mobile Phase Optimization: The Key to Selectivity
The mobile phase composition dictates the elution strength and selectivity of the separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[10] Acetonitrile generally provides lower viscosity and better UV transparency, while methanol can offer different selectivity. A systematic evaluation of both is recommended during method development.
-
pH Control: Since most pyrroline derivatives contain a basic nitrogen atom, controlling the mobile phase pH is critical for achieving reproducible retention times and symmetrical peak shapes.[10] Using a buffer is essential. The pH should be chosen to ensure the analyte is in a single ionic state (either protonated or neutral). For basic compounds, a mobile phase pH 2-3 units below the pKa of the conjugate acid will ensure it is fully protonated.
-
Additives for Peak Shape Improvement: To mitigate peak tailing caused by silanol interactions, small amounts of a basic additive, such as triethylamine (TEA) or diethylamine (DEA), can be added to the mobile phase in normal-phase chiral separations.[11] For reversed-phase, using a low-ionic-strength buffer can also improve peak shape.
-
LC-MS Compatibility: If the method is intended for use with mass spectrometry detection, volatile mobile phase modifiers such as formic acid, acetic acid, ammonium formate, or ammonium acetate must be used instead of non-volatile buffers like phosphate.[12]
Protocol: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4]
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method.[4][13] The goal is to generate potential degradation products to ensure the analytical method can separate them from the main analyte.[13] A target degradation of 5-20% is generally considered appropriate.[14][15]
Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrroline derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.[15]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug substance at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Chromatographic System and Conditions
The following table provides a starting point for a stability-indicating RP-HPLC method for a hypothetical pyrroline derivative.
| Parameter | Recommended Condition | Rationale |
| Column | Polar-embedded RP C18, 150 x 4.6 mm, 3.5 µm | Good retention for polar compounds and improved peak shape for basic analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for LC-MS, provides acidic pH to protonate basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | To elute a wide range of potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | For reproducible retention times. |
| Detection | UV at λmax of the analyte | Or Diode Array Detector (DAD) to assess peak purity. |
| Injection Vol. | 10 µL | Standard injection volume. |
Protocol: Chiral Separation of Pyrroline Enantiomers
Many pyrroline derivatives possess one or more chiral centers, making enantioselective chromatography crucial for their analysis.
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical factor in achieving chiral separation. Polysaccharide-based CSPs are among the most versatile and widely used.
-
Cellulose and Amylose Derivatives: Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H are excellent starting points for screening.[11] These CSPs can separate a broad range of racemates through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[16]
Mobile Phase Considerations for Chiral Separations
-
Normal Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) is typically used. The alcohol content is adjusted to control retention and selectivity.
-
Basic Additives: For basic analytes like pyrrolines, adding a small amount (0.1-0.2%) of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase is often necessary to improve peak shape by masking active sites on the silica support.[11]
Protocol for Chiral HPLC Method Screening:
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Start with a screening mobile phase of n-Hexane/Ethanol (90:10 v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength.
-
Optimization: If separation is not achieved, systematically vary the alcohol content (e.g., 5%, 15%, 20%) and consider switching the alcohol to isopropanol.
Method Validation and System Suitability
Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation should be performed in accordance with ICH and FDA guidelines.[11] System suitability testing is performed before and during sample analysis to ensure the chromatographic system is performing adequately.[17][18]
System Suitability Test (SST) Parameters
The following table outlines key SST parameters and their typical acceptance criteria as per USP guidelines.[17]
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | ≥ 2.0 between the analyte and the closest eluting peak | Ensures baseline separation of critical peaks. |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak symmetry. |
| Precision/Repeatability | RSD ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
Validation Protocol Workflow
The following diagram illustrates the key stages of analytical method validation.
Caption: Key parameters for analytical method validation.
Conclusion
The development of a robust and reliable HPLC method for pyrroline derivatives is a systematic process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analytes. By following a logical workflow that encompasses strategic column and mobile phase selection, thorough investigation of potential degradation pathways, and rigorous method validation, analytical scientists can develop methods that are fit for purpose and meet regulatory expectations. The protocols and strategies outlined in this application note provide a solid foundation for tackling the analytical challenges associated with this important class of compounds.
References
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Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
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Alsante, K. M., Hatajik, T. D., Horni, L. L., & Lohr, L. L. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 133-152. Retrieved from [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]
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Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
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ICH. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(11), 972-981.
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Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]
- Google Patents. (n.d.). CN102329326B - Pyrrole derivatives and preparation method and application thereof.
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]
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Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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Carbonell-Rozas, L., et al. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. Journal of Chromatography A, 1729, 465863. Retrieved from [Link]
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Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
- Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 20(10), 944-955.
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ResearchGate. (2020). System Suitability Requirements for Liquid Chromatography Methods: Controlled Parameters and their Recommended Values (Review). Retrieved from [Link]
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ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. Retrieved from [Link]
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Quality Assistance. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
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GL Sciences. (n.d.). Reverse Phase HPLC Columns. Retrieved from [Link]
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PubMed. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. Retrieved from [Link]
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Pirkle, W. H., & Welch, C. J. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 49(1), 138-140. Retrieved from [Link]
- Armstrong, D. W., & DeMond, W. (1984). HPLC separation of enantiomers using chiral stationary phases.
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ResearchGate. (n.d.). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]
- Guillarme, D. (2014). HILIC: The Pros and Cons. LCGC North America, 32(9), 746-753.
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
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PA/QC. (n.d.). System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories SOP 22951 Rev. 03. Retrieved from [Link]
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ResearchGate. (2025). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
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Lanças, F. M. (2017). New materials for sample preparation techniques in bioanalysis. Journal of Chromatography B, 1043, 1-2. Retrieved from [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
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MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
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Definitive Structural Elucidation of 2-Phenethyl-1-pyrroline using 1D and 2D Nuclear Magnetic Resonance Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenethyl-1-pyrroline is a heterocyclic compound of significant interest as a synthetic intermediate in medicinal chemistry and alkaloid synthesis. Its structural analogue, 2-phenyl-1-pyrroline, serves as a precursor in the synthesis of pyrroloisoquinoline antidepressants.[1] Accurate and unambiguous characterization is paramount for its use in drug development and other chemical applications. This application note provides a comprehensive guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 2-Phenethyl-1-pyrroline. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR techniques, we present a self-validating methodology that ensures precise structural confirmation. This document details the theoretical basis for the spectral features, a step-by-step experimental protocol, and a thorough analysis of the resulting spectra, serving as an essential reference for researchers working with this class of compounds.
Introduction and Theoretical Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structure elucidation of organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like 2-Phenethyl-1-pyrroline, which contains distinct spin systems—a disubstituted aromatic ring, an aliphatic ethyl linker, and a five-membered heterocyclic imine ring—a multi-faceted NMR approach is necessary for an unambiguous assignment.
The structure of 2-Phenethyl-1-pyrroline can be deconstructed into three key fragments for predictive analysis:
-
The Pyrroline Ring: The defining feature is the endocyclic imine (C=N) bond. The imine carbon (C2) is sp²-hybridized and adjacent to an electronegative nitrogen atom, causing a significant downfield shift in the ¹³C NMR spectrum, typically in the range of 165-175 ppm.[3][4] The adjacent methylene groups at C3 and C5, and the central methylene at C4, form a distinct spin system.
-
The Phenethyl Group: This fragment consists of a monosubstituted benzene ring and an ethyl bridge. The aromatic protons typically appear as a complex multiplet between 7.1 and 7.4 ppm. The two methylene groups of the ethyl chain (Cα and Cβ) are expected to appear as two distinct triplets, assuming free rotation, due to vicinal coupling with each other.
-
Connectivity: The critical link is between the C2 of the pyrroline ring and the Cα of the phenethyl group. Two-dimensional NMR techniques are indispensable for confirming this and other long-range connectivities.
Below is the structure of 2-Phenethyl-1-pyrroline with the proposed numbering scheme for the NMR assignment.
Caption: Molecular structure of 2-Phenethyl-1-pyrroline with atom numbering for NMR assignment.
Experimental Protocols
The following protocols are designed for a standard 500 MHz NMR spectrometer. Instrument parameters should be adjusted accordingly for different field strengths.
Sample Preparation
A self-validating protocol begins with meticulous sample preparation to avoid artifacts and ensure reproducibility.
-
Analyte Preparation: Weigh approximately 5-10 mg of purified 2-Phenethyl-1-pyrroline directly into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[5]
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution. If necessary, use a vortex mixer for a few seconds.
-
Quality Control: Visually inspect the sample for any undissolved particulate matter. The solution should be clear and free of precipitates.
NMR Data Acquisition
The following workflow outlines the sequential acquisition of necessary NMR spectra. This order is logical as the 1D spectra inform the setup of the 2D experiments.
Caption: Experimental workflow for comprehensive NMR analysis.
A. 1D ¹H NMR Spectrum
-
Rationale: To obtain an overview of all proton environments, their integrations, and coupling patterns.
-
Protocol:
-
Tune and shim the probe for the specific sample.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 30° pulse angle.
-
Set the acquisition time to ~3 seconds.
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 16 scans.[3]
-
B. 1D ¹³C{¹H} NMR Spectrum
-
Rationale: To identify the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to singlets and improve the signal-to-noise ratio.
-
Protocol:
C. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Rationale: To establish proton-proton connectivity through bonds, typically over 2-3 bonds. This is crucial for identifying coupled spin systems like the pyrroline ring protons and the phenethyl chain.[7]
-
Protocol:
-
Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
-
Acquire data with 2048 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).
-
Set the spectral width in both dimensions to match the ¹H spectrum.
-
Acquire 4-8 scans per increment.
-
D. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Rationale: To directly correlate each proton with the carbon atom to which it is attached. This is the most definitive method for assigning carbons that have attached protons.[8][9]
-
Protocol:
-
Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the F2 (¹H) spectral width from -1 to 10 ppm and the F1 (¹³C) spectral width from 0 to 180 ppm.
-
Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
Acquire data with 2048 points in F2 and 256 increments in F1.
-
Acquire 8-16 scans per increment.
-
Spectral Data Analysis and Assignment
The following tables present the predicted, characteristic NMR data for 2-Phenethyl-1-pyrroline in CDCl₃. The analysis demonstrates how the combination of 1D and 2D spectra leads to a definitive assignment.
¹H NMR Spectral Data and Assignment
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | COSY Correlations |
|---|---|---|---|---|---|---|
| H-Ar | ~7.25 | m | - | 5H | H2', H3', H4', H5', H6' | H-Ar, Hβ |
| H5 | ~3.85 | t | J = 7.5 | 2H | Pyrroline CH ₂-N | H4 |
| H3 | ~2.88 | t | J = 8.0 | 2H | Pyrroline CH ₂-C=N | H4 |
| Hβ | ~2.85 | t | J = 7.8 | 2H | Ph-CH ₂ | Hα, H-Ar (weak) |
| Hα | ~2.70 | t | J = 7.8 | 2H | CH ₂-C=N | Hβ |
| H4 | ~2.00 | p | J ≈ 7.8 | 2H | Pyrroline -CH₂-CH ₂-CH₂- | H3, H5 |
Assignment Rationale:
-
Aromatic Region (H-Ar): A complex multiplet integrating to 5H around 7.25 ppm is characteristic of a monosubstituted benzene ring.
-
Ethyl Chain (Hα, Hβ): Two signals, each integrating to 2H and appearing as triplets, are expected for the ethyl linker. The Hβ protons (adjacent to the phenyl ring) are slightly more deshielded than the Hα protons. The ¹H-¹H COSY spectrum is critical here, showing a strong cross-peak between Hα (~2.70 ppm) and Hβ (~2.85 ppm), confirming their vicinal relationship.
-
Pyrroline Ring (H3, H4, H5):
-
The H5 protons, being adjacent to the electronegative nitrogen, are the most downfield of the pyrroline aliphatic protons, appearing as a triplet around 3.85 ppm.
-
The H3 protons are adjacent to the imine double bond, placing them at ~2.88 ppm, also as a triplet.
-
The H4 protons are coupled to both H3 and H5, resulting in a more complex multiplet (a pentet in the ideal case) around 2.00 ppm.
-
The COSY spectrum validates this entire spin system: a cross-peak will connect H5 to H4, and another will connect H4 to H3, confirming the -CH₂-CH₂-CH₂- fragment.
-
¹³C NMR Spectral Data and Assignment
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | HSQC Correlation (δ ¹H) | Assignment |
|---|---|---|---|
| C2 | ~172.0 | None | Imine C =N |
| C1' | ~141.5 | None | Aromatic Quaternary C |
| C2'/C6' | ~128.6 | ~7.25 | Aromatic C H |
| C3'/C5' | ~128.4 | ~7.25 | Aromatic C H |
| C4' | ~126.2 | ~7.25 | Aromatic C H |
| C5 | ~55.0 | ~3.85 | Pyrroline C H₂-N |
| Cα | ~38.0 | ~2.70 | C H₂-C=N |
| Cβ | ~34.5 | ~2.85 | Ph-C H₂ |
| C3 | ~31.0 | ~2.88 | Pyrroline C H₂-C=N |
| C4 | ~22.5 | ~2.00 | Pyrroline -CH₂-C H₂-CH₂- |
Assignment Rationale:
-
Quaternary Carbons (C2, C1'): The most downfield signal at ~172.0 ppm is assigned to the imine carbon (C2), which lacks a cross-peak in the HSQC spectrum. The aromatic quaternary carbon (C1') is found at ~141.5 ppm, also with no HSQC correlation.
-
Aromatic Carbons (C2'-C6'): Three signals appear in the aromatic region (125-130 ppm). While their specific assignment can be challenging without further experiments (like HMBC), the HSQC spectrum confirms they are all protonated carbons by showing correlations to the aromatic proton multiplet.
-
Aliphatic Carbons (C3, C4, C5, Cα, Cβ): The HSQC spectrum is the key to assigning these signals definitively.
-
The carbon at ~55.0 ppm correlates with the most downfield aliphatic proton signal (H5 at ~3.85 ppm), confirming its identity as C5 .
-
The carbon at ~38.0 ppm correlates with the proton signal Hα at ~2.70 ppm, assigning it as Cα .
-
The carbon at ~34.5 ppm correlates with the proton signal Hβ at ~2.85 ppm, assigning it as Cβ .
-
The carbon at ~31.0 ppm correlates with the proton signal H3 at ~2.88 ppm, assigning it as C3 .
-
Finally, the most upfield carbon at ~22.5 ppm correlates with the proton signal H4 at ~2.00 ppm, confirming its assignment as C4 .
-
Conclusion
This application note has detailed a systematic and robust methodology for the complete and unambiguous ¹H and ¹³C NMR spectral assignment of 2-Phenethyl-1-pyrroline. By leveraging the combined power of 1D NMR for initial assessment and 2D COSY and HSQC experiments for establishing connectivity, each proton and carbon resonance was confidently assigned. The provided protocols and reference data serve as an authoritative guide for researchers, ensuring the accurate structural verification of this important synthetic building block and related heterocyclic compounds. This rigorous approach underscores the necessity of multi-dimensional NMR techniques in modern chemical and pharmaceutical research.
References
-
Title: On the chemistry of 1-pyrroline in solution and in the gas phase Source: Nature, Scientific Reports URL: [Link]
-
Title: Interpretation of the pyrrolidine region of the 1 H NMR spectrum Source: ResearchGate URL: [Link]
-
Title: N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE Source: Organic Syntheses URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: University of Aveiro, Department of Chemistry URL: [Link]
-
Title: Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Source: Organometallics - ACS Publications URL: [Link]
-
Title: Structural Analysis of Organic Compound Using 2D - NMR Spectrum Source: JEOL Ltd. URL: [Link]
-
Title: Two Dimensional Heteronuclear NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Basic 1H- and 13C-NMR Spectroscopy Source: ScienceDirect URL: [Link]
-
Title: 13C NMR Chemical Shift Source: Oregon State University, Department of Chemistry URL: [Link]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
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2-Phenethyl-1-pyrroline: A Versatile Precursor for the Synthesis of Novel Alkaloids
Application Note & Protocols
For: Researchers, scientists, and drug development professionals
Introduction
The quest for novel bioactive molecules is a cornerstone of modern drug discovery and development. Among the vast and diverse classes of organic compounds, alkaloids stand out for their profound physiological effects and their prevalence in medicinal chemistry. The structural complexity and inherent chirality of many alkaloids, however, present significant synthetic challenges. This document provides a detailed guide to the use of 2-phenethyl-1-pyrroline, a versatile and reactive precursor, in the synthesis of novel alkaloid scaffolds. The phenethylamine motif is a common feature in a wide array of neurologically active compounds, and its incorporation into a cyclic imine structure like 2-phenethyl-1-pyrroline opens up a rich field of synthetic possibilities.[1] This guide will delve into the synthesis of the precursor itself, followed by detailed protocols for its application in key alkaloid-forming reactions, with a particular focus on the synthesis of Amaryllidaceae alkaloid precursors and related structures.
The Amaryllidaceae family of alkaloids is renowned for a wide range of therapeutic properties, including antiviral, anti-cholinesterase, and anticancer activities.[2][3] Norbelladine and its derivatives are key biosynthetic intermediates for all ~650 reported Amaryllidaceae alkaloids.[2][3] The strategic use of 2-phenethyl-1-pyrroline allows for the efficient construction of the core structures of these and other valuable alkaloid families.
Part 1: Synthesis of the Precursor: 2-Phenethyl-1-pyrroline
A reliable and scalable synthesis of the 2-phenethyl-1-pyrroline precursor is paramount for its successful application in alkaloid synthesis. Several synthetic routes to 2-substituted-1-pyrrolines have been reported, each with its own advantages and limitations.[4] A robust and commonly employed method involves the reaction of a suitable keto lactam with a strong acid.[5]
Protocol 1: Synthesis of 2-Phenethyl-1-pyrroline
This protocol is adapted from a well-established procedure for the synthesis of 2-phenyl-1-pyrroline and has been modified for the phenethyl derivative.[5]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier |
| N-Vinyl-2-pyrrolidinone | C6H9NO | 111.14 | 1.0 eq | Sigma-Aldrich |
| Phenethylmagnesium bromide | C8H9BrMg | 209.36 | 1.2 eq | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | - | Acros Organics |
| 6 N Hydrochloric acid | HCl | 36.46 | - | Fisher Scientific |
| Diethyl ether | (C2H5)2O | 74.12 | - | VWR |
| Sodium bicarbonate, saturated solution | NaHCO3 | 84.01 | - | J.T. Baker |
| Magnesium sulfate, anhydrous | MgSO4 | 120.37 | - | EMD Millipore |
Step-by-Step Procedure
-
Preparation of the Keto Lactam Intermediate:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add N-vinyl-2-pyrrolidinone (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phenethylmagnesium bromide (1.2 eq, typically as a 1 M solution in THF) via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude keto lactam as an oil. This intermediate is often used in the next step without further purification.
-
-
Hydrolysis and Cyclization to 2-Phenethyl-1-pyrroline:
-
In a round-bottom flask equipped with a reflux condenser, add the crude keto lactam.
-
Add 6 N hydrochloric acid and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-phenethyl-1-pyrroline as a brown oil.[]
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 2-phenethyl-1-pyrroline.
Part 2: Application in Novel Alkaloid Synthesis
2-Phenethyl-1-pyrroline serves as a versatile building block for the construction of various alkaloid skeletons. Its imine functionality is susceptible to nucleophilic attack, while the phenethyl group provides the foundation for subsequent cyclization reactions.
Key Reaction: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool in alkaloid synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][8][9] In the context of 2-phenethyl-1-pyrroline, the pyrroline ring can be opened in situ or the phenethyl moiety can participate in an intramolecular cyclization, depending on the reaction conditions and the chosen electrophile.
Mechanism of the Pictet-Spengler Reaction
The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich aromatic ring.[8][10]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Protocol 2: Synthesis of a Norbelladine Analogue Core via a Modified Pictet-Spengler Reaction
This protocol outlines a general procedure for the synthesis of a tetracyclic core structure analogous to the Amaryllidaceae alkaloid precursor, norbelladine. This approach utilizes an intramolecular Pictet-Spengler-type cyclization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier |
| 2-Phenethyl-1-pyrroline | C12H15N | 173.25 | 1.0 eq | Synthesized (Protocol 1) |
| 3,4-Dimethoxyphenylacetyl chloride | C10H11ClO3 | 214.64 | 1.1 eq | TCI Chemicals |
| Dichloromethane (DCM), anhydrous | CH2Cl2 | 84.93 | - | Fisher Scientific |
| Triethylamine | (C2H5)3N | 101.19 | 1.5 eq | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | CF3COOH | 114.02 | - | Acros Organics |
| Sodium borohydride | NaBH4 | 37.83 | 2.0 eq | EMD Millipore |
| Methanol | CH3OH | 32.04 | - | VWR |
Step-by-Step Procedure
-
Acylation of 2-Phenethyl-1-pyrroline:
-
Dissolve 2-phenethyl-1-pyrroline (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of 3,4-dimethoxyphenylacetyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude acylated intermediate.
-
-
Intramolecular Cyclization (Bischler-Napieralski/Pictet-Spengler type):
-
Dissolve the crude acylated intermediate in a suitable solvent such as acetonitrile or dichloromethane.
-
Add a dehydrating agent and Lewis acid catalyst, such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (TFAA), and gently heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the crude cyclized product.
-
-
Reduction to the Tetrahydroisoquinoline Core:
-
Dissolve the crude cyclized product in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM.
-
Dry the combined organic layers and concentrate to obtain the crude product.
-
Purify the final compound by column chromatography on silica gel.
-
Visualization of the Alkaloid Synthesis Pathway
Caption: Pathway for the synthesis of a norbelladine analogue.
Conclusion
2-Phenethyl-1-pyrroline is a highly valuable and versatile precursor for the synthesis of a diverse range of novel alkaloids. Its straightforward synthesis and the reactivity of its imine functionality make it an ideal starting material for constructing complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop new synthetic routes to medicinally important alkaloids. The application of reactions such as the Pictet-Spengler cyclization allows for the efficient assembly of polycyclic systems, paving the way for the discovery of new therapeutic agents.
References
- Sorgi, K. L., Maryanoff, C. A., & McComsey, D. F. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215.
- Kilgore, M. B., Augustin, M. M., & Kutchan, T. M. (2016). The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. Phytochemistry Reviews, 15(2), 275–295.
- Chapuis, A., et al. (2022). Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Molecules, 27(17), 5643.
- Kumar, V., et al. (2018). Total Synthesis of Naturally Occurring Amaryllidaceae Alkaloids, (−)-Elwesine and (−)-epi-Crinine. The Journal of Organic Chemistry, 83(15), 8046–8054.
- Chapuis, A., et al. (2022). Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Molecules, 27(17), 5643.
- Jayawardena, R. S., et al. (2024). Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories. Journal of Experimental Botany, 75(1), 1-17.
-
Wikipedia contributors. (2023, December 27). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved January 22, 2026, from [Link]
- Laggner, C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(21), 6523.
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NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved January 22, 2026, from [Link]
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PrepChem. (n.d.). Preparation of 2-pyrroline. Retrieved January 22, 2026, from [Link]
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved January 22, 2026, from [Link]
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Digital Commons@DePaul. (2019). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Investigating the Pharmacological Potential of 2-Phenethyl-1-Pyrroline Analogs
Introduction: Unlocking the Therapeutic Potential of the 2-Phenethyl-1-Pyrroline Scaffold
The pyrroline and pyrrolidine heterocyclic systems are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a phenethyl moiety suggests a potential for interaction with a variety of biological targets, particularly within the central nervous system (CNS) and inflammatory pathways, owing to its structural resemblance to endogenous signaling molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the pharmacological activities of novel 2-phenethyl-1-pyrroline analogs. We will delve into the rationale behind experimental design and provide detailed protocols for a tiered screening approach, focusing on two promising therapeutic areas: neuroprotection and anti-inflammatory effects. Our approach emphasizes a logical progression from high-throughput in vitro screening to more complex cell-based assays and finally to in vivo validation, ensuring a robust and efficient evaluation of your compounds of interest.
Part 1: Foundational Rationale and Strategic Overview
The 2-phenethyl-1-pyrroline scaffold combines the rigid five-membered pyrroline ring with the more flexible phenethyl side chain. This unique combination allows for diverse substitutions on both the aromatic ring and the heterocyclic core, enabling the exploration of a wide chemical space to optimize pharmacological activity. The phenethylamine substructure is a well-known pharmacophore present in many neurotransmitters and psychoactive drugs, suggesting a potential for these analogs to interact with CNS targets. Furthermore, various heterocyclic compounds, including pyrrolidine derivatives, have demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3][4]
Our proposed screening cascade is designed to systematically evaluate the potential of your 2-phenethyl-1-pyrroline analogs. This tiered approach allows for early identification of promising candidates and provides a deeper understanding of their mechanism of action.
Part 2: Neuroprotective Activity Workflow
A promising avenue for the therapeutic application of 2-phenethyl-1-pyrroline analogs lies in the realm of neuroprotection. The structural similarity to compounds known to interact with CNS targets warrants a thorough investigation of their potential to mitigate neuronal damage and cognitive decline. A key initial target for screening is the enzyme acetylcholinesterase (AChE), as its inhibition is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[5]
Protocol 2.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This initial screen aims to identify direct inhibitors of AChE from your compound library. The Ellman's method is a robust and widely used colorimetric assay for this purpose.
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
-
Test compounds (2-phenethyl-1-pyrroline analogs)
-
Positive control (e.g., Donepezil)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of your test compounds and the positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each test compound dilution or control.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of AChE activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Compound ID | IC50 (µM) for AChE Inhibition |
| Analog 2P1P-A | 15.2 ± 1.8 |
| Analog 2P1P-B | > 100 |
| Analog 2P1P-C | 5.8 ± 0.7 |
| Donepezil | 0.05 ± 0.01 |
Protocol 2.2: Neuroprotection Assay in a Neuronal Cell Line
Compounds that show significant AChE inhibitory activity or are of interest for other reasons should be further evaluated for their ability to protect neurons from cytotoxic insults. The human neuroblastoma cell line SH-SY5Y is a commonly used model for this purpose.[6]
Principle: This assay assesses the ability of the test compounds to protect neuronal cells from oxidative stress-induced cell death, a key pathological feature of many neurodegenerative diseases. Hydrogen peroxide (H₂O₂) is used to induce oxidative stress. Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Test compounds
-
Positive control (e.g., N-acetylcysteine)
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of your test compounds or the positive control for 1-2 hours.
-
Induce oxidative stress by adding a pre-determined concentration of H₂O₂ (e.g., 100 µM) to the wells (except for the untreated control wells).
-
Incubate the plates for 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
-
Protocol 2.3: In Vivo Scopolamine-Induced Amnesia Model
Promising candidates from in vitro and cell-based assays should be advanced to in vivo models to assess their effects on cognitive function. The scopolamine-induced amnesia model in mice is a well-established and widely used model for screening potential cognitive enhancers.[4]
Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit, particularly in learning and memory, which can be reversed by compounds that enhance cholinergic neurotransmission or have other neuroprotective effects. The Morris Water Maze is a common behavioral test used to assess spatial learning and memory in this model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Scopolamine hydrobromide
-
Test compounds
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Morris Water Maze apparatus
-
Video tracking software
Procedure:
-
Acclimatization and Habituation:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Habituate the mice to the experimental room and handling for a few days before the experiment.
-
-
Drug Administration:
-
Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the training session.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session.
-
-
Morris Water Maze Training (Acquisition Phase):
-
The training consists of 4 trials per day for 4-5 consecutive days.
-
In each trial, the mouse is placed in the water maze facing the wall at one of four starting positions and allowed to search for a hidden platform for 60 seconds.
-
If the mouse finds the platform, it is allowed to stay there for 15-30 seconds. If not, it is gently guided to the platform.
-
Record the escape latency (time to find the platform) and the path length using the video tracking software.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, a probe trial is conducted where the platform is removed from the maze.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency and path length during the training phase using a two-way ANOVA with repeated measures.
-
Analyze the time spent in the target quadrant and the number of platform crossings during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).
-
Part 3: Anti-inflammatory Activity Workflow
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. The structural features of 2-phenethyl-1-pyrroline analogs suggest they may modulate inflammatory pathways. Our screening strategy for anti-inflammatory activity begins with a primary screen for the inhibition of nitric oxide (NO) production in activated macrophages.
Protocol 3.1: In Vitro Nitric Oxide (NO) Production Assay
This assay serves as a rapid and reliable primary screen to identify compounds with potential anti-inflammatory activity.
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent. Anti-inflammatory compounds will inhibit this LPS-induced NO production.
Materials:
-
RAW 264.7 murine macrophage cells
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Test compounds
-
Positive control (e.g., Dexamethasone)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of your test compounds or the positive control for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Calculate the percentage of inhibition of NO production for each test compound concentration.
-
Determine the IC50 value for NO production inhibition.
-
Protocol 3.2: Cytokine Release Assay
Compounds that effectively inhibit NO production should be further investigated for their effects on the production of pro-inflammatory cytokines. This provides a more detailed understanding of their anti-inflammatory mechanism.
Principle: Activated immune cells, such as microglia (BV-2) or macrophages (RAW 264.7), release a variety of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
Materials:
-
BV-2 or RAW 264.7 cells
-
Cell culture medium
-
LPS
-
Test compounds
-
Positive control (e.g., Dexamethasone)
-
Commercially available ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture, Seeding, and Treatment:
-
Follow the same procedure as described in Protocol 3.1.
-
-
Supernatant Collection:
-
After the 24-hour incubation with LPS and test compounds, centrifuge the plates and collect the culture supernatants.
-
-
ELISA:
-
Perform the ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples from the standard curves provided in the ELISA kits.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 production.
-
Data Presentation:
| Compound ID | IC50 (µM) for NO Inhibition | IC50 (µM) for TNF-α Inhibition | IC50 (µM) for IL-6 Inhibition |
| Analog 2P1P-D | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.3 |
| Analog 2P1P-E | 8.1 ± 0.9 | 6.5 ± 0.7 | 9.3 ± 1.1 |
| Dexamethasone | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.08 ± 0.01 |
Protocol 3.3: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and reliable acute inflammation model in rats to evaluate the in vivo efficacy of promising anti-inflammatory compounds.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The degree of edema can be quantified by measuring the paw volume. The anti-inflammatory effect of a test compound is determined by its ability to reduce this carrageenan-induced paw swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Vehicle
-
Parenteral administration equipment (for compound delivery)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize the rats for at least one week.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Drug Administration:
-
Administer the test compound or vehicle (e.g., orally or intraperitoneally) 1 hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of increase in paw volume for each rat at each time point compared to its initial volume.
-
Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the vehicle-treated control group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test.
-
Part 4: Conclusion and Future Directions
This guide provides a robust and logical framework for the initial pharmacological evaluation of novel 2-phenethyl-1-pyrroline analogs. By following this tiered approach, researchers can efficiently identify and characterize compounds with promising neuroprotective and/or anti-inflammatory activities. Positive results from these initial studies will pave the way for more in-depth mechanistic investigations, including the identification of specific molecular targets, pharmacokinetic and toxicological profiling, and evaluation in more complex and disease-relevant animal models. The versatility of the 2-phenethyl-1-pyrroline scaffold holds significant promise for the discovery of new therapeutic agents, and the protocols outlined herein provide a solid foundation for embarking on this exciting area of drug discovery.
References
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Beckett, A. H., Lee, C. M., & Sugden, J. K. (1967). Some pyrroline derivatives as potential antiinflammatory agents. Journal of Pharmacy and Pharmacology, 19(1), 329-335. [Link]
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Krasil'nikova, E. A., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. International Journal of Molecular Sciences, 24(8), 7495. [Link]
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Saleem, U., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105589. [Link]
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Ahmad, S., et al. (2015). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. Bioorganic & Medicinal Chemistry, 23(15), 4647-4654. [Link]
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Wang, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1062837. [Link]
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Gerónimo-Olvera, K. M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(1), 213. [Link]
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Li, X. J., & Li, S. (2018). Animal model of Huntington's offers advantages for testing treatments. Drug Target Review. [Link]
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Dawson, T. M., & Dawson, V. L. (2018). Animal Models of Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Medicine, 8(9), a024011. [Link]
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Cellectricon. (n.d.). Neuroinflammation. Retrieved January 22, 2026, from [Link]
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European Review for Medical and Pharmacological Sciences. (2022). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 26(18), 6536-6548. [Link]
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MDPI. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 27(3), 945. [Link]
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OAE Publishing Inc. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases, 3, 17. [Link]
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PubMed Central (PMC). (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 666999. [Link]
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PubMed Central (PMC). (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Molecules, 25(1), 93. [Link]
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PubMed. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105589. [Link]
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ResearchGate. (2023). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. Molecules, 28(20), 7109. [Link]
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PubMed Central (PMC). (2019). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neurology, 10, 599. [Link]
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MDPI. (2022). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 27(19), 6295. [Link]
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PubMed. (2018). The genetics and biosynthesis of 2-acetyl-1-pyrroline in fragrant rice. Plant Physiology and Biochemistry, 135, 431-438. [Link]
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ResearchGate. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. International Journal of Molecular Sciences, 24(8), 7495. [Link]
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The Emerging Potential of 2-Phenethyl-1-Pyrroline in Medicinal Chemistry: Application Notes and Protocols
Abstract
The 1-pyrroline scaffold is a significant structural motif found in numerous natural products and pharmacologically active compounds, underscoring its importance in medicinal chemistry and drug development.[1] This guide explores the untapped potential of a specific derivative, 2-phenethyl-1-pyrroline, a molecule that synergistically combines the rigid, heterocyclic 1-pyrroline core with the pharmacologically privileged phenethylamine moiety. While direct research on 2-phenethyl-1-pyrroline is nascent, this document provides a comprehensive overview of its synthetic accessibility, projects its potential biological activities based on established structure-activity relationships of its constituent fragments, and furnishes detailed protocols for its investigation as a novel therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces in the pursuit of innovative therapeutics.
Introduction: The Rationale for 2-Phenethyl-1-Pyrroline
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. 2-Phenethyl-1-pyrroline represents a compelling fusion of two such pharmacophores:
-
The 1-Pyrroline Ring: This five-membered nitrogen-containing heterocycle is a core component of many biologically active compounds and natural alkaloids.[2] Its rigid structure can provide a well-defined orientation for substituent groups, facilitating precise interactions with biological targets. The imine functionality of the 1-pyrroline ring can act as a key hydrogen bond acceptor or participate in other non-covalent interactions within a receptor's binding pocket.
-
The Phenethylamine Moiety: Phenethylamines are a well-established class of compounds with a broad spectrum of psychoactive and stimulant effects.[3] They are known to interact with a variety of receptors in the central nervous system (CNS), including those for dopamine, norepinephrine, and serotonin.[4] Endogenous phenethylamines like dopamine and norepinephrine are crucial neurotransmitters, and synthetic derivatives have found applications as therapeutics for a range of neurological and psychiatric disorders.[5]
The amalgamation of these two motifs in 2-phenethyl-1-pyrroline is hypothesized to yield a novel scaffold with unique pharmacological properties, potentially targeting CNS disorders, infectious diseases, or inflammatory conditions.
Synthesis of 2-Phenethyl-1-Pyrroline
While a specific, optimized synthesis for 2-phenethyl-1-pyrroline is not extensively documented, its synthesis can be approached through established methods for the construction of 2-substituted-1-pyrrolines. A plausible and efficient synthetic route involves the reductive cyclization of a γ-nitro ketone precursor.[6]
Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of 2-phenethyl-1-pyrroline.
Detailed Synthetic Protocol
Materials:
-
Phenylacetaldehyde
-
1-Nitropropane
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Zinc dust (Zn)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the γ-Nitro Ketone Precursor (Michael Addition):
-
In a round-bottom flask, dissolve phenylacetaldehyde (1.0 eq) and 1-nitropropane (1.2 eq) in DMF.
-
Add a catalytic amount of aqueous NaOH and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude γ-nitro ketone precursor.[6]
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
-
Reductive Cyclization to 2-Phenethyl-1-Pyrroline:
-
Dissolve the purified γ-nitro ketone precursor in a suitable solvent such as ethanol.
-
Add Zn dust (excess) to the solution.
-
Slowly add concentrated HCl dropwise while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc.
-
Basify the filtrate with a strong base (e.g., 6M NaOH) until a pH > 10 is achieved.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-phenethyl-1-pyrroline.
-
Purify the final product by vacuum distillation or column chromatography.
-
Characterization: The structure of the synthesized 2-phenethyl-1-pyrroline should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Medicinal Chemistry Applications
The unique hybrid structure of 2-phenethyl-1-pyrroline suggests several avenues for its application in medicinal chemistry.
Central Nervousous System (CNS) Disorders
The presence of the phenethylamine scaffold strongly suggests potential activity within the CNS. Phenethylamines are known to modulate the levels of key neurotransmitters like dopamine, norepinephrine, and serotonin.[4] The rigid 1-pyrroline ring could confer receptor subtype selectivity that is often lacking in more flexible, open-chain phenethylamine analogs.
Potential Targets:
-
Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT): Inhibition of these transporters can lead to antidepressant and anxiolytic effects.
-
Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B can increase the synaptic concentrations of monoamine neurotransmitters, a mechanism used in the treatment of depression and Parkinson's disease.
-
Trace Amine-Associated Receptor 1 (TAAR1): This receptor is a key regulator of monoamine neurotransmission and is a promising target for the treatment of psychosis and other neuropsychiatric disorders.[7]
Antimicrobial Activity
The 1-pyrroline scaffold is present in a number of natural and synthetic compounds with demonstrated antimicrobial activity. The imine functionality can be crucial for interacting with bacterial enzymes or other cellular components. Pyrrolones, which are structurally related to pyrrolines, have shown a broad spectrum of antibacterial and antifungal activities.[8]
Potential Mechanisms of Action:
-
Inhibition of essential bacterial enzymes: The compound could act as a competitive or non-competitive inhibitor of enzymes vital for bacterial survival.
-
Disruption of the bacterial cell membrane: The lipophilic phenethyl group could facilitate insertion into the bacterial cell membrane, leading to its disruption.
Anti-inflammatory and Analgesic Activity
Certain pyrrolone derivatives have been reported to possess analgesic properties.[8] The anti-inflammatory potential could arise from the inhibition of key enzymes in the inflammatory cascade.
Potential Targets:
-
Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Lipoxygenase (LOX) enzymes: These enzymes are involved in the production of leukotrienes, which are potent inflammatory mediators.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of 2-phenethyl-1-pyrroline, a series of in vitro and in vivo assays are recommended.
Protocol for In Vitro CNS Target Screening
Objective: To determine the binding affinity of 2-phenethyl-1-pyrroline to key CNS targets.
Workflow:
Caption: Workflow for in vitro CNS target screening.
Procedure:
-
Compound Preparation: Prepare stock solutions of 2-phenethyl-1-pyrroline in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Radioligand Binding Assays:
-
Perform competitive binding assays using commercially available kits for human DAT, NET, SERT, MAO-A, MAO-B, and TAAR1.
-
Incubate membranes or purified enzymes with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
After incubation, separate bound from unbound radioligand and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Data Presentation:
| Target | IC₅₀ (nM) | Kᵢ (nM) |
| DAT | ||
| NET | ||
| SERT | ||
| MAO-A | ||
| MAO-B | ||
| TAAR1 |
Protocol for In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 2-phenethyl-1-pyrroline against a panel of pathogenic bacteria and fungi.
Procedure:
-
Microorganism Panel: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Method (CLSI guidelines):
-
Prepare a two-fold serial dilution of 2-phenethyl-1-pyrroline in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (temperature, time).
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for In Vivo Evaluation of Analgesic Activity (Mouse Hot Plate Test)
Objective: To assess the central analgesic effects of 2-phenethyl-1-pyrroline in a rodent model of pain.
Procedure:
-
Animal Model: Use male Swiss albino mice.
-
Compound Administration: Administer 2-phenethyl-1-pyrroline intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., morphine) should be included.
-
Hot Plate Test:
-
At a predetermined time after drug administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to a pain response (e.g., licking of the hind paw, jumping).
-
A cut-off time should be set to prevent tissue damage.
-
-
Data Analysis: Compare the mean latencies of the drug-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Conclusion and Future Directions
2-Phenethyl-1-pyrroline represents a novel and unexplored scaffold in medicinal chemistry. Its synthesis is feasible through established chemical transformations. Based on the well-documented biological activities of its constituent 1-pyrroline and phenethylamine moieties, it is a promising candidate for investigation as a CNS-active agent, an antimicrobial, or an anti-inflammatory/analgesic compound. The protocols detailed in this guide provide a solid foundation for the initial biological evaluation of this intriguing molecule. Future research should focus on the optimization of its synthesis, a comprehensive screening against a wider range of biological targets, and the exploration of its structure-activity relationship through the synthesis and evaluation of analogs.
References
-
G. Su, et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). 1-Pyrroline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of biologically active 2-pyrrolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]
-
S. Chen, et al. (2021). The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. Frontiers in Plant Science. [Link]
-
RSC Publishing. (2022). Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. RSC Advances. [Link]
-
MDPI. (n.d.). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules. [Link]
-
D. Ocan, et al. (2019). Relationship between 2-acetyl-1-pyrroline and aroma in Uganda rice populations with Oryza (barthi, glaberrima and sativa) backgrounds. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]
-
UNODC. (n.d.). Details for Phenethylamines. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
S. Wang, et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
University of Virginia School of Medicine. (2024). Phenethylamines. Retrieved from [Link]
-
S. Chamarerk, et al. (2021). Enhancement of the Aroma Compound 2-Acetyl-1-pyrroline in Thai Jasmine Rice (Oryza sativa) by Rhizobacteria under Salt Stress. MDPI. [Link]
-
J. A. G. G. de la Torre, et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Retrieved from [Link]
-
ResearchGate. (n.d.). Precursors of 2-Acetyl-1-pyrroline, a Potent Flavor Compound of an Aromatic Rice Variety. Retrieved from [Link]
-
Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Retrieved from [Link]
-
T. Yoshihashi, et al. (2002). Precursors of 2-acetyl-1-pyrroline, a potent flavor compound of an aromatic rice variety. Journal of Agricultural and Food Chemistry. [Link]
-
Y. Li, et al. (2022). Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls. Organic & Biomolecular Chemistry. [Link]
-
Y. Liang, et al. (2006). One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media. Synthesis. [Link]
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- 8. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Exploring the Potential of 2-Phenethyl-1-Pyrroline in Asymmetric Catalysis
Introduction: The Untapped Potential of the 1-Pyrroline Scaffold
In the vast landscape of asymmetric catalysis, the chiral pyrrolidine scaffold stands as a pillar of success, forming the backbone of celebrated organocatalysts like proline and its derivatives, as well as numerous C2-symmetric ligands for transition metals.[1][2] These saturated five-membered rings have proven indispensable in forging chiral molecules with remarkable precision. However, their unsaturated counterpart, the pyrroline ring system, remains a comparatively underexplored territory for ligand design.
This document delves into the prospective application of 2-phenethyl-1-pyrroline as a novel ligand in asymmetric catalysis. While this specific molecule is not yet established in the peer-reviewed literature as a catalyst or ligand, its structural features present a compelling case for its investigation. The endocyclic imine offers a robust coordination site for a variety of transition metals, while the C2-phenethyl substituent provides significant steric bulk, crucial for creating a defined and influential chiral pocket around the metal center.
These application notes are designed for researchers, scientists, and drug development professionals interested in pioneering new catalytic systems. We will provide a scientifically grounded, albeit prospective, guide, including a detailed synthetic protocol for the ligand itself and generalized protocols for its potential application in key asymmetric transformations. The methodologies are based on established principles and analogous reactions using structurally related ligands, offering a robust starting point for experimental validation.
Part 1: Synthesis of the Ligand Precursor
The first critical step for any researcher is the synthesis of the ligand. While the specific synthesis of 2-phenethyl-1-pyrroline is not explicitly documented, a reliable pathway can be devised from well-established methods for the preparation of 2-substituted 1-pyrrolines. The following protocol adapts a general procedure involving the reaction of an organometallic reagent with a suitable pyrrolidone-derived precursor.[3]
Protocol 1: Synthesis of 2-Phenethyl-1-Pyrroline
This protocol outlines a two-step procedure starting from commercially available N-vinyl-2-pyrrolidinone.
Step A: Synthesis of the Intermediate Keto Lactam
-
Reaction Setup: To a dry 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF, 100 mL).
-
Reagent Addition: Cool the flask to -78 °C in a dry ice/acetone bath. Add phenethylmagnesium bromide (1.0 M in THF, 50 mL, 50 mmol) dropwise via the dropping funnel.
-
Substrate Addition: In a separate flask, dissolve N-vinyl-2-pyrrolidinone (4.5 mL, 40 mmol) in dry THF (20 mL). Add this solution dropwise to the Grignard reagent at -78 °C over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Allow the mixture to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto lactam intermediate. This intermediate is often used in the next step without further purification.
Step B: Hydrolysis and Cyclization to 2-Phenethyl-1-Pyrroline
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, add 6 N hydrochloric acid (200 mL).
-
Hydrolysis: Heat the acid to reflux. Dissolve the crude keto lactam from Step A in THF (25 mL) and add it slowly to the refluxing acid over 1 hour.
-
Reaction Completion: Continue refluxing for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford pure 2-phenethyl-1-pyrroline.
Caption: Synthetic workflow for 2-phenethyl-1-pyrroline.
Part 2: Prospective Applications in Asymmetric Catalysis
The true test of a ligand lies in its performance. Below are three detailed, generalized protocols for evaluating 2-phenethyl-1-pyrroline in key asymmetric transformations. These serve as robust starting points for reaction screening and optimization.
Application 1: Asymmetric Hydrosilylation of Prochiral Ketones
Causality and Rationale: The imine nitrogen of 2-phenethyl-1-pyrroline can serve as an effective coordinating atom for late transition metals like rhodium and iridium, which are known to catalyze hydrosilylation. The bulky phenethyl group is positioned to create a chiral environment that can effectively differentiate between the two enantiotopic faces of an incoming prochiral ketone, leading to the preferential formation of one enantiomer of the secondary alcohol product.
Generalized Protocol:
-
Catalyst Pre-formation: In a nitrogen-flushed Schlenk tube, dissolve [Rh(COD)Cl]₂ (1.2 mg, 0.0025 mmol, 1 mol% Rh) and (S)-2-phenethyl-1-pyrroline (2.6 mg, 0.015 mmol, 3 mol%) in anhydrous THF (1.0 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Mixture: In a separate, dry Schlenk tube, dissolve the prochiral ketone (e.g., acetophenone, 0.5 mmol) in anhydrous THF (1.0 mL).
-
Initiation: Add the ketone solution to the catalyst solution. Cool the mixture to 0 °C and add diphenylsilane (110 µL, 0.6 mmol) dropwise.
-
Reaction Progress: Allow the reaction to stir at 0 °C. Monitor the consumption of the ketone by TLC or Gas Chromatography (GC). Typical reaction times range from 6 to 24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl (2 mL). Stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by silica gel chromatography. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Proposed catalytic cycle for Rh-catalyzed hydrosilylation.
Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Causality and Rationale: P,N and N,N ligands are highly effective in palladium-catalyzed AAA. The imine of 2-phenethyl-1-pyrroline can coordinate to the palladium center. In the resulting π-allyl-palladium intermediate, the bulky phenethyl group can effectively block one face of the allyl system, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond.
Generalized Protocol:
-
Catalyst Formation: In a glovebox, add [Pd(allyl)Cl]₂ (1.8 mg, 0.005 mmol, 2 mol% Pd) and (S)-2-phenethyl-1-pyrroline (5.2 mg, 0.03 mmol, 6 mol%) to a vial containing anhydrous, degassed dichloromethane (DCM, 2.0 mL). Stir for 20 minutes.
-
Substrate and Nucleophile: In a separate vial, dissolve racemic 1,3-diphenyl-2-propenyl acetate (126 mg, 0.5 mmol) in DCM (2.0 mL). Add dimethyl malonate (68 µL, 0.6 mmol).
-
Base and Initiation: Add N,O-Bis(trimethylsilyl)acetamide (BSA) (294 µL, 1.2 mmol) as the base, followed by a catalytic amount of potassium acetate (KOAc, ~2 mg).
-
Reaction: Add the catalyst solution to the substrate/nucleophile mixture. Stir at room temperature for 12-48 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate.
-
Analysis: Purify the product via flash chromatography. Determine the enantiomeric excess by chiral HPLC.
Application 3: Copper-Catalyzed Asymmetric Michael Addition
Causality and Rationale: The coordination of 2-phenethyl-1-pyrroline to a Lewis acidic metal like Copper(II) triflate can generate a chiral Lewis acid catalyst. This complex can then coordinate to an α,β-unsaturated ketone, activating it for nucleophilic attack. The steric environment created by the phenethyl group is expected to shield one of the enone's prochiral faces, forcing the nucleophile (e.g., a dialkylzinc reagent) to add to the other face in a stereoselective manner.
Generalized Protocol:
-
Catalyst Preparation: In a dry Schlenk tube under nitrogen, add Cu(OTf)₂ (18 mg, 0.05 mmol, 10 mol%) and (S)-2-phenethyl-1-pyrroline (21 mg, 0.12 mmol, 24 mol%). Add anhydrous toluene (2.0 mL) and stir the resulting suspension for 1 hour at room temperature.
-
Substrate Addition: Add cyclohexenone (48 µL, 0.5 mmol) to the catalyst mixture.
-
Reaction Initiation: Cool the mixture to -20 °C (ice/salt bath). Add diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise over 15 minutes.
-
Reaction Progress: Stir the reaction at -20 °C for 24 hours. Monitor the reaction by GC analysis of quenched aliquots.
-
Work-up: Quench the reaction by carefully adding 1 M HCl (5 mL). Extract with diethyl ether (3 x 15 mL).
-
Purification and Analysis: Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over MgSO₄. After concentration, purify the product by column chromatography. Determine the enantiomeric excess by chiral GC or HPLC.
Part 3: Data Management and Optimization Strategy
Systematic screening is essential when developing a new catalytic system. The following table provides a template for organizing experimental data. Key parameters to optimize for each reaction include the choice of metal precursor (e.g., different salts or oxidation states), the metal-to-ligand ratio, solvent polarity, reaction temperature, and, where applicable, the nature of additives or counter-ions.
Table 1: Experimental Screening Data Template
| Entry | Metal Precursor | Ligand (mol%) | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Rh(COD)Cl]₂ | 3.0 | Acetophenone | THF | 0 | 12 | ||
| 2 | [Rh(COD)Cl]₂ | 3.0 | Acetophenone | Toluene | 0 | 12 | ||
| 3 | [Ir(COD)Cl]₂ | 3.0 | Acetophenone | THF | 0 | 12 | ||
| 4 | [Pd(allyl)Cl]₂ | 6.0 | (rac)-DPPA | DCM | RT | 24 | ||
| 5 | [Pd(allyl)Cl]₂ | 6.0 | (rac)-DPPA | THF | RT | 24 | ||
| 6 | Cu(OTf)₂ | 24 | Cyclohexenone | Toluene | -20 | 24 | ||
| 7 | Cu(OTf)₂ | 24 | Cyclohexenone | DCM | -20 | 24 | ||
| 8 | Cu(OAc)₂ | 24 | Cyclohexenone | Toluene | -20 | 24 |
Conclusion and Future Outlook
2-Phenethyl-1-pyrroline represents a structurally simple yet promising candidate for a new class of chiral ligands. Its synthesis is straightforward, and its electronic and steric properties make it a viable contender for a range of important metal-catalyzed asymmetric reactions. The protocols and strategies outlined in this document provide a comprehensive framework for initiating the investigation of this ligand. Successful validation would not only introduce a new tool to the synthetic chemist's toolbox but also open the door to a broader exploration of the 1-pyrroline scaffold in asymmetric catalysis, a field ripe for new discoveries.
References
-
Sorgi, K. L., Maryanoff, C. A., & McComsey, D. F. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(4), 1883. [Link]
-
Tambe, S. D., Ka, C. H., Hwang, H. S., Bae, J., Iqbal, N., & Cho, E. J. (2022). Nickel-Catalyzed Enantioselective Synthesis of 2,3,4-Trisubstituted 3-Pyrrolines. Angewandte Chemie International Edition, 61(27), e202203494. [Link]
-
Ansari, M. A., & Attar, A. (2023). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ChemistrySelect, 8(25), e202300881. [Link]
-
Zhang, W., & Meggers, E. (2017). A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. Chemical Communications, 53(4), 793-796. [Link]
-
Trost, B. M. (2004). Asymmetric catalysis: an enabling science. Proceedings of the National Academy of Sciences, 101(15), 5348-5355. [Link]
-
Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(4), 1883. [Link]
Sources
Application Note: Enhanced Detection of 2-Phenethyl-1-pyrroline via a Two-Step Hydrolysis and Fluorescent Derivatization Protocol
Abstract
This technical guide details a robust and highly sensitive method for the quantification of 2-phenethyl-1-pyrroline, a molecule lacking a native chromophore, which complicates its detection by conventional HPLC-UV analysis. To overcome this limitation, we present a scientifically grounded, two-step protocol involving a controlled acid-catalyzed hydrolysis of the cyclic imine to its corresponding primary amine, followed by pre-column fluorescent derivatization. Two distinct, field-proven derivatization agents, Dansyl Chloride and Fluorescamine, are presented with complete, step-by-step protocols. This methodology transforms the analyte into a highly fluorescent derivative, enabling sensitive and selective detection via HPLC with fluorescence detection (HPLC-FLD). This guide provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental procedures, and validation insights necessary to implement this method for trace-level quantification of 2-phenethyl-1-pyrroline and structurally related compounds.
Introduction: The Analytical Challenge
2-Phenethyl-1-pyrroline is a heterocyclic compound of interest in various fields, including flavor chemistry and as a potential intermediate in pharmaceutical synthesis. A significant analytical hurdle in its study is its molecular structure, which lacks a suitable chromophore or fluorophore. This inherent property results in poor sensitivity when using common analytical techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography with UV detection (HPLC-UV). Direct analysis often fails to achieve the low limits of detection (LOD) and quantification (LOQ) required for trace-level analysis in complex matrices.
Chemical derivatization offers a powerful solution by covalently attaching a "tag" to the analyte molecule, thereby enhancing its detectability.[1] This application note proposes a novel strategy that circumvents the challenge of directly derivatizing the relatively stable cyclic imine. The core of our method is the targeted hydrolysis of the imine bond to unmask a reactive primary amine, which can then be readily labeled with a highly fluorescent probe.
Principle of the Method: A Two-Step Derivatization Strategy
The imine functional group in 2-phenethyl-1-pyrroline is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the carbon-nitrogen double bond and the formation of an open-chain amino-aldehyde.[2] This reaction is the cornerstone of our analytical approach, as it quantitatively converts the non-responsive imine into a readily derivatizable primary amine, 4-amino-6-phenylhexanal.
The overall workflow can be visualized as follows:
This two-step approach offers a significant advantage: it leverages the well-established and highly efficient reactions of fluorescent tagging agents with primary amines, providing a robust and reproducible method for enhancing the detection of 2-phenethyl-1-pyrroline.[3][4]
Derivatization Protocols
Two protocols are presented, utilizing either Dansyl Chloride or Fluorescamine. The choice of reagent may depend on laboratory availability, desired sensitivity, and the specific sample matrix.
Protocol 1: Derivatization with Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines under alkaline conditions to form stable, intensely fluorescent sulfonamide adducts.[5] These derivatives are ideal for reversed-phase HPLC and exhibit strong fluorescence, enabling detection in the picomole to femtomole range.
The derivatization proceeds via a nucleophilic substitution reaction where the unprotonated primary amine attacks the electrophilic sulfonyl chloride group of dansyl chloride.[3]
A. Reagents and Materials:
-
2-Phenethyl-1-pyrroline standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium bicarbonate buffer (100 mM, pH 9.8)
-
Dansyl Chloride solution: 50 mM in acetonitrile (ACN). Prepare fresh daily and protect from light.[3]
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide solution (10% v/v) to quench the reaction.[5]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Heating block or water bath
B. Procedure:
-
Hydrolysis Step:
-
Pipette 100 µL of the sample (or standard solution) into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of 0.1 M HCl.
-
Cap the tube tightly and incubate at 60°C for 30 minutes in a heating block or water bath. This step facilitates the hydrolysis of the imine to the primary amine.[2]
-
Cool the sample to room temperature.
-
-
Derivatization (Dansylation) Step:
-
Add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.8) to the hydrolyzed sample.
-
Add 200 µL of the 50 mM Dansyl Chloride solution.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the reaction mixture in the dark at 60-80°C for 30 minutes. Higher temperatures can increase the reaction rate.
-
After incubation, cool the mixture to room temperature.
-
-
Quenching and Sample Preparation:
-
Add 50 µL of 10% ammonium hydroxide solution to quench the reaction by consuming excess Dansyl Chloride.[5]
-
Vortex for 10 seconds.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: Derivatization with Fluorescamine
Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines to form highly fluorescent pyrrolinone derivatives.[6] A key advantage is that the reagent itself and its hydrolysis byproducts are non-fluorescent, leading to low background signals.[7]
Fluorescamine undergoes a rapid reaction with the primary amine of the hydrolyzed 2-phenethyl-1-pyrroline, forming a stable, fluorescent product.
A. Reagents and Materials:
-
2-Phenethyl-1-pyrroline standard
-
Hydrochloric acid (HCl), 0.1 M
-
Borate buffer (0.1 M, pH 9.0)
-
Fluorescamine solution: 3 mg/mL in acetone or anhydrous acetonitrile. Prepare fresh and protect from moisture and light.[1][4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
B. Procedure:
-
Hydrolysis Step:
-
Follow the same hydrolysis procedure as described in Protocol 1 (Section 3.1.2, Step B1).
-
-
Derivatization Step:
-
To the 200 µL of cooled, hydrolyzed sample, add 200 µL of 0.1 M Borate buffer (pH 9.0).
-
While vigorously vortexing the sample, rapidly add 100 µL of the 3 mg/mL Fluorescamine solution. The reaction is nearly instantaneous.[7]
-
Allow the reaction to proceed for 15 minutes at room temperature in the dark.[4]
-
-
Sample Preparation:
-
The sample is now ready for analysis. Transfer the solution to an HPLC vial. Centrifugation is typically not required unless precipitation is observed.
-
Data Presentation and Analytical Parameters
The successful derivatization of 2-phenethyl-1-pyrroline introduces a fluorescent tag, allowing for sensitive detection. The following tables summarize the key parameters for each protocol.
Table 1: Comparison of Derivatization Protocol Parameters
| Parameter | Protocol 1: Dansyl Chloride | Protocol 2: Fluorescamine |
| Target Moiety | Primary Amine (post-hydrolysis) | Primary Amine (post-hydrolysis) |
| Reaction pH | 9.5 - 10.5 (Bicarbonate Buffer) | 8.0 - 9.0 (Borate Buffer) |
| Reaction Temp. | 60 - 80 °C | Room Temperature |
| Reaction Time | 30 minutes | ~15 minutes |
| Derivative Stability | Very stable for several hours/days | Stable for at least 24 hours[6] |
| Key Advantage | High stability, robust reaction | Very fast reaction, low background |
| Quenching Step | Required (e.g., NH₄OH) | Not required |
Table 2: Recommended HPLC-FLD Conditions
| Parameter | Protocol 1: Dansyl Derivative | Protocol 2: Fluorescamine Derivative |
| HPLC Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Excitation λ (Ex) | ~330-350 nm | ~380-390 nm[6][8] |
| Emission λ (Em) | ~520-540 nm | ~470-490 nm[6][8] |
Method Validation and Trustworthiness
To ensure the trustworthiness and reliability of this analytical approach, a thorough method validation should be performed. Key validation parameters include:
-
Specificity: Analyze a blank matrix (without the analyte) to ensure no interfering peaks are present at the retention time of the derivatized analyte.
-
Linearity and Range: Prepare a series of standard solutions of 2-phenethyl-1-pyrroline at different concentrations, perform the hydrolysis and derivatization, and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
-
Precision and Accuracy: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentration levels. Accuracy should be determined by analyzing samples with known amounts of spiked analyte (spike recovery).
By systematically validating these parameters, researchers can establish a self-validating system that ensures the data generated is accurate, precise, and reliable for its intended purpose.
Conclusion
The lack of a native chromophore in 2-phenethyl-1-pyrroline presents a significant obstacle to its sensitive detection. The two-step hydrolysis and derivatization strategy outlined in this application note provides a robust and effective solution. By converting the cyclic imine to a primary amine, this method allows for the use of well-established, highly sensitive fluorescent labeling agents like Dansyl Chloride and Fluorescamine. The detailed protocols and validation guidelines herein offer a comprehensive framework for researchers to implement this technique, enabling trace-level quantification of 2-phenethyl-1-pyrroline in various matrices and advancing research in their respective fields.
References
-
Mina, K., & Sharma, A. (2021). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. Journal of Chromatography B, 1179, 122845. [Link]
-
Guo, L., et al. (2020). Targeted quantification of amino acids by dansylation. Metabolites, 10(11), 449. [Link]
-
DeJong, C. (1983). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
-
Stenerson, K., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 27(1), 253. [Link]
-
Zhao, F., et al. (2005). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples by high-performance liquid chromatography. Journal of Chromatography B, 820(1), 39-44. [Link]
-
Beach, D. G., & Quilliam, M. A. (2011). Analytical Methods for the Determination of Domoic Acid in Shellfish. InSeafood and Freshwater Toxins (pp. 359-373). CRC Press. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. [Link]
-
Molins-Legua, C., Campíns-Falcó, P., & Sevillano-Cabeza, A. (2006). Quantitation by HPLC of amines as dansyl derivatives. TrAC Trends in Analytical Chemistry, 25(6), 574-585. [Link]
-
Interchim. (n.d.). Fluorescamine. FluoProbes. [Link]
-
Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Wentzel, M. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine [Video]. YouTube. [Link]
-
Walash, M. I., et al. (2022). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals and biological fluids. Scientific Reports, 12(1), 1904. [Link]
-
Reddy, T. R., & Ghorai, M. K. (2011). Facile Formation of Cyclic Aminals through a Brønsted Acid-Promoted Redox Process. The Journal of Organic Chemistry, 76(15), 6334-6340. [Link]
-
The Organic Chemistry Tutor. (2018, February 16). CHEM 2533 Midterm Question #2: Acid Catalyzed Hydrolysis of a Cyclic Imine [Video]. YouTube. [Link]
-
Wikipedia contributors. (2024, January 15). Aldehyde. In Wikipedia, The Free Encyclopedia. [Link]
-
Rovedo, M. A., et al. (1995). A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. Histochemistry, 104(4), 257-263. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. interchim.fr [interchim.fr]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Phenethyl-1-pyrroline synthesis
Welcome to the technical support center for the synthesis of 2-phenethyl-1-pyrroline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, providing not just protocols, but the rationale behind them. Our goal is to equip you with the knowledge to not only successfully synthesize the target molecule but also to troubleshoot and optimize the reaction conditions effectively.
I. Overview of the Synthesis
2-Phenethyl-1-pyrroline is a five-membered cyclic imine that serves as a valuable building block in the synthesis of various alkaloids and pharmacologically active compounds. The most common and effective methods for its synthesis involve the cyclization of a linear precursor. One of the prominent strategies is analogous to the initial steps of a Pictet-Spengler reaction, where an amine reacts with a carbonyl compound to form an imine, which then undergoes cyclization. The Pictet-Spengler reaction itself is a powerful tool for constructing complex heterocyclic scaffolds.[1][2]
A widely used laboratory-scale synthesis involves the reaction of a suitable phenethyl-substituted precursor that can be induced to cyclize. The reaction typically proceeds through an iminium ion intermediate, which is then attacked by an appropriate nucleophile within the same molecule to form the five-membered ring. Understanding the stability of this intermediate and the factors influencing the cyclization step is key to optimizing the reaction.
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of 2-phenethyl-1-pyrroline.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 2-phenethyl-1-pyrroline.
Q1: What are the most common starting materials for this synthesis?
A1: A common precursor is γ-aminobutyrophenone hydrochloride. This compound, upon treatment with a base, generates the free amine which can then undergo spontaneous cyclization and dehydration to form the desired 2-phenethyl-1-pyrroline. Other routes may involve the use of N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent, which can react with a phenethyl-containing electrophile.[3]
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The cyclization step may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Side reactions: Polymerization of the starting material or product can be a significant issue, especially under strongly acidic or basic conditions or at elevated temperatures.[4]
-
Product loss during workup: 2-Phenethyl-1-pyrroline is a relatively volatile and water-soluble compound. Care must be taken during extraction and solvent removal steps to minimize losses.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure the purity of your γ-aminobutyrophenone hydrochloride or other precursors.
Q3: What are the typical side products, and how can I minimize them?
A3: The primary side product is often a polymer of the starting material or the product itself. To minimize polymerization, it is advisable to:
-
Work at the lowest effective temperature.
-
Avoid excessively high concentrations of acid or base.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to oxidation.
Another potential side product is the corresponding pyrrolidine, which can form if a reducing agent is present or if the reaction conditions favor reduction of the imine.
Q4: What is the best method for purifying 2-phenethyl-1-pyrroline?
A4: Vacuum distillation is the most common and effective method for purifying 2-phenethyl-1-pyrroline, which is an oil at room temperature.[5] Due to its potential for thermal instability, it is crucial to perform the distillation at the lowest possible pressure to keep the temperature down. A short-path distillation apparatus is recommended to minimize product loss. For smaller scales, column chromatography on silica gel can be employed, but care must be taken as the basic nature of the product can lead to streaking on the column. Using a solvent system containing a small amount of a basic modifier (e.g., triethylamine) can mitigate this issue.
III. Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during the synthesis.
Problem: The reaction does not proceed to completion.
| Potential Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Monitor the reaction progress using TLC. If the reaction has stalled, a gentle increase in temperature or extended reaction time may be necessary. |
| Incorrect pH. | The cyclization step is often pH-dependent. Ensure the pH of the reaction mixture is within the optimal range for imine formation and cyclization. This may require careful addition of acid or base. |
| Poor quality of reagents. | Use freshly purchased or purified starting materials and solvents. Moisture can also be detrimental, so using anhydrous solvents may be beneficial. |
Problem: The final product is impure, showing multiple spots on TLC.
| Potential Cause | Suggested Solution |
| Formation of side products. | As mentioned in the FAQs, polymerization is a common side reaction. Consider lowering the reaction temperature or using more dilute conditions. |
| Incomplete conversion. | If starting material is still present, the reaction may need to be driven to completion with longer reaction times or gentle heating. |
| Degradation during workup or purification. | Avoid excessive heat during solvent removal. When performing column chromatography, deactivate the silica gel with a small amount of triethylamine in the eluent. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of 2-phenethyl-1-pyrroline.
IV. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
γ-Aminobutyrophenone hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Preparation of the Free Amine:
-
Dissolve γ-aminobutyrophenone hydrochloride in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide while stirring. Monitor the pH to ensure it becomes basic (pH > 10).
-
-
Cyclization and Extraction:
-
The free amine will begin to cyclize spontaneously. The reaction can be gently warmed to ensure completion. Monitor the reaction by TLC.
-
Once the reaction is complete, extract the aqueous solution with dichloromethane multiple times.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Carefully remove the dichloromethane using a rotary evaporator. Be mindful that the product is somewhat volatile.
-
-
Purification:
-
Purify the crude product by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of 2-phenethyl-1-pyrroline is approximately 110 °C at 0.01 Torr.[5]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
V. References
-
Sorgi, K. L., Maryanoff, C. A., & David, F. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215. [Link]
-
Lázár, L., Fülöp, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 843. [Link]
-
Kaur, H., et al. (2016). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of 2-Substituted Pyrrolines
Welcome to the technical support center for the synthesis of 2-substituted pyrrolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction to form a 2-substituted pyrroline is producing a significant amount of the corresponding pyrrole. What is causing this over-oxidation, and how can I prevent it?
Answer:
The formation of a pyrrole byproduct from a pyrroline synthesis is a common issue, often stemming from the dehydrogenation of the desired pyrroline. This can be particularly prevalent in syntheses that utilize transition metal catalysts or involve oxidative conditions.
Root Causes and Mechanistic Insights:
-
Catalyst-Mediated Dehydrogenation: Many catalytic systems, especially those involving palladium, ruthenium, or iron, can facilitate the dehydrogenation of the initially formed pyrroline to the more thermodynamically stable aromatic pyrrole.[1] For instance, in a synthesis starting from diallylated amines, a ruthenium-catalyzed ring-closing metathesis yields the pyrroline, but subsequent treatment with ferric chloride can be used intentionally to achieve aromatization to the pyrrole.[1] If your catalytic system has oxidizing potential, this side reaction can occur unintentionally.
-
Air Sensitivity: Pyrrolines can be sensitive to air, and prolonged exposure, especially at elevated temperatures or in the presence of a catalyst, can lead to oxidation.
-
Reaction Conditions: High reaction temperatures and extended reaction times can provide the necessary energy to overcome the activation barrier for dehydrogenation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrrole byproduct formation.
Detailed Recommendations:
-
Catalyst Choice: If your synthesis allows, consider catalysts with lower oxidative potential. For instance, some gold-catalyzed cyclizations are known to be milder.[2]
-
Atmosphere Control: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to minimize air oxidation. Degas your solvents prior to use.
-
Temperature and Time Optimization: Systematically lower the reaction temperature and monitor the reaction progress closely to stop it as soon as the starting material is consumed, preventing prolonged exposure of the product to the reaction conditions.
-
In-situ Reduction: In some cases, the addition of a mild reducing agent at the end of the reaction can help to convert any over-oxidized pyrrole back to the pyrroline, although this is highly dependent on the specific functionalities present in your molecule.
Question 2: I am observing the formation of isomeric pyrrolines (e.g., 1-pyrroline vs. 2-pyrroline) and/or regioisomers. How can I improve the selectivity of my reaction?
Answer:
The formation of isomeric pyrrolines or regioisomers is a common challenge, particularly in cycloaddition reactions or syntheses involving unsymmetrical precursors. The observed selectivity is often a delicate balance of electronic and steric factors.
Root Causes and Mechanistic Insights:
-
[3+2] Cycloadditions: In formal [3+2] cycloadditions, such as those involving azomethine ylides, the regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. The electronic nature of the substituents on both components plays a crucial role.[3]
-
Intramolecular Cyclizations: For intramolecular reactions, the regioselectivity is often dictated by the Baldwin's rules for ring closure. 5-exo-dig cyclizations are generally favored for the formation of five-membered rings.[4]
-
Tautomerization: The initially formed pyrroline can sometimes tautomerize to a more stable isomer under the reaction conditions, especially in the presence of acid or base.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor selectivity.
Detailed Recommendations:
-
Modify Reactant Electronics: For cycloadditions, systematically vary the electronic properties of the substituents on your starting materials. For example, using a more electron-deficient dipolarophile can enhance the interaction with the HOMO of the azomethine ylide, leading to improved regioselectivity.
-
Employ Catalysis: Lewis acids or transition metal catalysts can pre-organize the transition state, leading to enhanced selectivity.[3] For instance, silver-based catalysts have been shown to control enantioselectivity in certain pyrroline syntheses.[3]
-
Solvent and Temperature Screening: The polarity of the solvent can influence the stability of the transition states leading to different isomers. A systematic screen of solvents and reaction temperatures is often beneficial. Non-polar solvents may favor one regioisomer over another.[3]
-
Steric Hindrance: Introduce bulky substituents to sterically disfavor the formation of the undesired isomer.
Table 1: Influence of Reaction Parameters on Regioselectivity in a Model [3+2] Cycloaddition
| Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) |
| None | Toluene | 80 | 2:1 |
| AgOAc | Toluene | 25 | 10:1 |
| Sc(OTf)₃ | CH₂Cl₂ | 0 | >20:1 |
Note: Data is illustrative and based on general trends observed in the literature.
Question 3: My reaction is yielding a significant amount of polymerized material and/or unidentifiable baseline material on TLC. What are the likely causes and how can I minimize this?
Answer:
The formation of polymeric or intractable material is often indicative of side reactions that are competing with the desired cyclization pathway. This is particularly common when dealing with highly reactive intermediates.
Root Causes and Mechanistic Insights:
-
Reactive Intermediates: Many pyrroline syntheses proceed through reactive intermediates such as imines, enamines, or ylides. These species can be prone to self-condensation or polymerization, especially at high concentrations or temperatures.
-
Decomposition of Starting Materials or Products: The starting materials or the pyrroline product itself may be unstable under the reaction conditions, leading to decomposition and the formation of complex mixtures.
-
Incomplete Cyclization: If the cyclization step is slow, reactive acyclic intermediates may have a longer lifetime, increasing the probability of intermolecular side reactions.
Troubleshooting Workflow:
-
Concentration Effects:
-
High Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.
-
Slow Addition: If one of the reactants is particularly reactive, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Temperature Control:
-
High Temperatures: Perform the reaction at a lower temperature to reduce the rate of decomposition and polymerization.
-
-
pH Control:
-
Acid/Base Sensitivity: If your intermediates are sensitive to acid or base, ensure the reaction is run under neutral conditions or with the appropriate buffer.
-
-
Purification of Starting Materials:
-
Impurities: Ensure that your starting materials are pure, as impurities can sometimes catalyze polymerization or decomposition pathways.
-
Experimental Protocol: Slow Addition to Minimize Polymerization
-
Set up the reaction vessel with a solution of the less reactive starting material and the catalyst in the chosen solvent.
-
Prepare a solution of the more reactive starting material in a separate addition funnel.
-
Add the solution from the addition funnel dropwise to the reaction mixture over a period of several hours.
-
Monitor the reaction by TLC to determine the optimal addition rate and overall reaction time.
References
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Various Authors. (2019). Metal-mediated synthesis of pyrrolines. RSC Advances. DOI:10.1039/C8RA10247C.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- Chikhalia, K. H. (n.d.). The possible mechanism for the formation of pyrroline derivatives. ResearchGate.
- Various Authors. (2025). Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow. National Institutes of Health.
- Various Authors. (2012). Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. PubMed. DOI: 10.1039/c2ob26423d.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Various Authors. (n.d.). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. National Institutes of Health.
- Various Authors. (2025). Synthesis of 2-Substituted Pyrrolidines from Nitriles. ResearchGate.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Various Authors. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.
- Various Authors. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Various Authors. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. National Institutes of Health.
- Various Authors. (n.d.). Recent Advancements in Pyrrole Synthesis. PubMed Central.
- Hsu, M.-T., Liu, Y.-H., & Liu, S.-T. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. ResearchGate.
- Various Authors. (n.d.). Multi-component syntheses of 2-pyrrolines and organocatalytic asymmetric syntheses of functionalized chiral 2-pyrrolines. Organic Chemistry Frontiers.
Sources
Technical Support Center: Purification of 2-Phenethyl-1-pyrroline
Welcome to the technical support center for the purification of 2-Phenethyl-1-pyrroline. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. As a key intermediate in the synthesis of various biologically active molecules, the purity of 2-Phenethyl-1-pyrroline is paramount to the success of subsequent research and development.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification process. The information presented here is a synthesis of established protocols and field-proven insights to ensure you can achieve the desired purity and yield for your critical applications.
I. Understanding 2-Phenethyl-1-pyrroline: Key Characteristics and Challenges
2-Phenethyl-1-pyrroline is a cyclic imine, a class of compounds known for their utility as synthetic intermediates.[2] However, the inherent reactivity of the imine functional group also presents several challenges during purification.[3]
Core Challenges:
-
Hydrolytic Instability: The carbon-nitrogen double bond in the pyrroline ring is susceptible to hydrolysis, especially in the presence of acid or moisture.[3] This can lead to ring-opening and the formation of unwanted byproducts, significantly reducing the yield of the desired compound.
-
Sensitivity to Acidic Conditions: Standard silica gel chromatography, a workhorse of organic synthesis, can be problematic. The acidic nature of silica can catalyze the degradation of the imine, leading to product loss on the column.[3][4]
-
Potential for Polymerization: Like many imines, 2-Phenethyl-1-pyrroline has the potential to polymerize, especially under harsh conditions such as high temperatures or in the presence of certain catalysts.[5]
-
Co-eluting Impurities: The synthesis of 2-Phenethyl-1-pyrroline can result in byproducts with similar polarities, making their separation by chromatography challenging.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 2-Phenethyl-1-pyrroline?
A1: 2-Phenethyl-1-pyrroline is typically an oil that may solidify upon standing. It has a reported melting point of 41.5-44.0°C.[1] Its boiling point is not well-documented in readily available literature, suggesting that distillation should be performed under reduced pressure to avoid thermal degradation.
Q2: My NMR spectrum shows impurities after purification. What are the likely culprits?
A2: Common impurities can include unreacted starting materials from the synthesis, such as N-vinyl-2-pyrrolidinone or the intermediate keto lactam, depending on the synthetic route.[1] You may also observe byproducts from hydrolysis or polymerization. Careful analysis of your 1H and 13C NMR spectra and comparison with literature values is crucial for identification.[1]
Q3: Is 2-Phenethyl-1-pyrroline stable during long-term storage?
A3: Due to its potential for hydrolysis and polymerization, long-term storage requires specific conditions. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to minimize degradation. The use of anhydrous solvents is also recommended if the compound is stored in solution.
Q4: Can I use distillation to purify 2-Phenethyl-1-pyrroline?
A4: Yes, short-path distillation under reduced pressure can be an effective purification method, particularly for removing non-volatile impurities.[1] However, it is crucial to carefully control the temperature to prevent thermal decomposition. A preliminary small-scale distillation is recommended to determine the optimal conditions.
III. Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of 2-Phenethyl-1-pyrroline.
Problem 1: Low Recovery After Silica Gel Column Chromatography
Symptoms:
-
Significantly lower than expected yield of the purified product.
-
Streaking or tailing of the product spot on TLC plates.
-
Appearance of new, more polar spots on the TLC plate after running the column.
Root Cause Analysis:
The most probable cause is the decomposition of the acid-sensitive imine on the silica gel column.[3][4] The acidic silanol groups on the surface of the silica can catalyze the hydrolysis of the C=N bond.
Solutions:
1. Deactivation of Silica Gel:
-
Rationale: Neutralizing the acidic sites on the silica gel minimizes the catalytic degradation of the imine.
-
Protocol:
2. Use of Alternative Stationary Phases:
-
Rationale: Employing a neutral or less acidic stationary phase can prevent product degradation.
-
Recommendations:
-
Alumina (neutral or basic): Alumina is a good alternative to silica gel for acid-sensitive compounds. Ensure you use neutral or basic grade alumina.
-
Cyano- or Diol-bonded silica: These phases are less acidic than standard silica and can be used for normal-phase chromatography.[4]
-
3. Rapid Purification:
-
Rationale: Minimizing the residence time of the compound on the column reduces the opportunity for degradation.[4]
-
Technique:
-
Use a shorter, wider column.
-
Employ flash chromatography with slightly higher pressure to increase the flow rate.
-
Workflow for Overcoming Low Recovery in Chromatography:
Caption: Troubleshooting workflow for low recovery during chromatography.
Problem 2: Persistent Impurities After Purification
Symptoms:
-
The presence of extra peaks in the 1H or 13C NMR spectrum of the final product.
-
A broad melting point range for the solidified product.
-
Inconsistent results in subsequent reactions using the purified compound.
Root Cause Analysis:
This issue often arises from co-eluting impurities with similar polarity to 2-Phenethyl-1-pyrroline or the formation of azeotropes during distillation.
Solutions:
1. Optimization of Chromatographic Conditions:
-
Rationale: Fine-tuning the mobile phase can improve the separation of closely eluting compounds.
-
Protocol:
-
Solvent System Screening: Systematically screen different solvent systems using TLC. A common starting point is a mixture of hexane and ethyl acetate.[3] Consider adding a small amount of a more polar solvent like dichloromethane or a less polar one like toluene to modulate the separation.
-
Gradient Elution: If isocratic elution fails to provide adequate separation, employ a shallow gradient of the polar solvent.
-
2. Crystallization:
-
Rationale: If the product is a solid at room temperature or can form a stable salt, crystallization can be a highly effective purification technique.[1]
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Slowly cool the solution to induce crystallization.
-
If no single solvent is effective, try a binary solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity is observed).
-
3. Distillation under High Vacuum:
-
Rationale: For impurities with boiling points close to the product, a higher vacuum can increase the boiling point difference, facilitating separation.
-
Technique:
-
Use a high-vacuum pump and a short-path distillation apparatus.
-
Carefully monitor the temperature and pressure to achieve a clean separation.
-
Data Summary: Solvent Systems for Chromatography
| Solvent System (v/v) | Triethylamine (%) | Typical Application |
| Hexane / Ethyl Acetate | 0.5 - 1.0 | General purpose, good starting point.[3] |
| Dichloromethane / Methanol | 0.5 - 1.0 | For more polar impurities. |
| Toluene / Ethyl Acetate | 0.5 - 1.0 | Can offer different selectivity. |
Problem 3: Product Degradation During Workup or Distillation
Symptoms:
-
Darkening of the product color during processing.
-
A significant decrease in yield after an aqueous workup or distillation.
-
The appearance of broad signals in the NMR spectrum, indicative of polymeric material.
Root Cause Analysis:
This is often due to hydrolysis from an aqueous workup or thermal degradation during distillation.
Solutions:
1. Anhydrous Workup:
-
Rationale: Avoiding contact with water prevents hydrolysis.
-
Protocol:
-
After the reaction, quench with a non-aqueous reagent if possible.
-
Instead of an aqueous wash, filter the reaction mixture through a plug of Celite or silica gel (deactivated with TEA) to remove solid byproducts.
-
Dry the organic solution thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
2. Short-Path Vacuum Distillation:
-
Rationale: Minimizing the time the compound spends at high temperatures reduces thermal decomposition.
-
Experimental Setup:
-
Use a Kugelrohr or short-path distillation apparatus.
-
Ensure the vacuum is stable and as low as practically possible.
-
Heat the flask gently and evenly.
-
Workflow for Minimizing Product Degradation:
Caption: Workflow to prevent product degradation during workup and distillation.
IV. Conclusion
The successful purification of 2-Phenethyl-1-pyrroline hinges on understanding and mitigating its inherent instability. By employing strategies such as the deactivation of stationary phases, the use of anhydrous conditions, and careful control of temperature, researchers can consistently obtain high-purity material. This guide provides a foundation for troubleshooting common issues, but careful observation and systematic optimization will always be key to achieving the best results in your specific experimental context.
V. References
-
Benchchem. The Chemistry and Biology of Pyrrolines: A Technical Guide. Available from:
-
Hu, T., et al. (2012). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications. Available from:
-
Sorgi, K. L., et al. (1998). 2-phenyl-1-pyrroline. Organic Syntheses, 75, 215. Available from:
-
Hu, T., et al. (2012). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ResearchGate. Available from:
-
Various Authors. (2016). How to isolate Imine by column chromatography? ResearchGate. Available from:
-
Various Authors. How to separate imine from reaction mixture? ECHEMI. Available from:
-
King, F. E., et al. (1951). The 2-Phenylpyrrolines. RSC Publishing. Available from:
-
Various Authors. Cyclic imines – preparation and application in synthesis. ResearchGate. Available from:
-
PrepChem.com. Preparation of 2-pyrroline. Available from:
-
Hausch, B. J. (2018). Chemistry and stabilization of 2-acetyl-1-pyrroline. University of Illinois. Available from:
Sources
Technical Support Center: Stability and Degradation of 2-Phenethyl-1-pyrroline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Phenethyl-1-pyrroline. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability and degradation pathways of this compound. By anticipating potential challenges and offering scientifically-grounded solutions, this guide aims to ensure the integrity and success of your experiments.
Introduction to 2-Phenethyl-1-pyrroline
2-Phenethyl-1-pyrroline is a heterocyclic compound featuring a 1-pyrroline ring substituted at the 2-position with a phenethyl group. The core structure contains a cyclic imine, which is the most reactive moiety and the primary determinant of its stability profile. Understanding the inherent reactivity of this functional group is critical for proper handling, storage, and application of the molecule in any experimental context. This guide will delve into the principal degradation pathways, provide troubleshooting for common issues, and outline protocols for assessing stability.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 2-Phenethyl-1-pyrroline.
Q1: What are the primary factors that affect the stability of 2-Phenethyl-1-pyrroline?
A1: The stability of 2-Phenethyl-1-pyrroline is primarily influenced by three factors rooted in the reactivity of its cyclic imine functional group:
-
pH and Moisture: The imine bond is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. The rate of hydrolysis is pH-dependent, with studies on similar imines showing maximal rates near neutral or slightly acidic pH.
-
Oxidizing Agents: The pyrroline ring can be oxidized, potentially leading to the formation of pyrrole-like structures or ring-opened products. The presence of atmospheric oxygen or other oxidizing agents can accelerate this process.
-
Temperature and Light: Like many organic molecules, elevated temperatures will increase the rate of all degradation reactions. The phenethyl group contains an aromatic ring, suggesting a potential for photodegradation upon exposure to UV light.
Q2: How should I properly store solutions and neat samples of 2-Phenethyl-1-pyrroline?
A2: To maximize shelf-life and ensure experimental reproducibility, adhere to the following storage recommendations:
-
Temperature: Store at or below -20°C. For long-term storage, -80°C is preferable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. This is especially critical for solutions.
-
Solvent Choice: If preparing stock solutions, use anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane). Avoid protic solvents like methanol or ethanol for long-term storage due to the risk of solvolysis. Aqueous buffers should be prepared fresh and used immediately.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
Q3: What are the most likely degradation products I might encounter?
A3: Based on the structure, the primary degradation products arise from hydrolysis and oxidation.
-
Hydrolysis Product: The most probable degradation pathway is the hydrolysis of the imine bond to yield 4-amino-6-phenylhexan-1-al. This occurs via the addition of water across the C=N bond.
-
Oxidation Products: Oxidation can lead to the formation of 2-phenethyl-pyrrole through dehydrogenation. Further oxidation could potentially lead to the formation of pyrrolinones or other ring-opened species.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most effective method for monitoring the stability of 2-Phenethyl-1-pyrroline is through chromatography.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, preferably with mass spectrometric detection (LC-MS), is ideal. This allows for the separation of the parent compound from its degradation products and provides mass information for their identification.
-
Gas Chromatography (GC): GC can also be used, particularly for volatile degradation products, though derivatization may be necessary for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradants, especially in forced degradation studies where concentrations are high.
Troubleshooting Guide
This section provides solutions to specific problems that users may encounter during their experiments.
Problem: My HPLC analysis shows a new, more polar peak appearing over time in my aqueous sample.
-
Probable Cause: This is the classic signature of hydrolysis. The addition of a water molecule to the imine results in a ring-opened amino-aldehyde, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Investigative Steps:
-
Confirm Identity: Analyze the sample using LC-MS. The expected mass of the hydrolytic product (4-amino-6-phenylhexan-1-al) will be 18 atomic mass units (the mass of water) greater than the parent compound.
-
Assess pH Influence: Measure the pH of your solution. Imine hydrolysis rates are highly pH-dependent.
-
-
Solution:
-
If possible, perform your experiment at a pH where the compound is more stable, which must be determined empirically.
-
Prepare aqueous solutions immediately before use.
-
If the experimental design allows, consider using a non-aqueous solvent.
-
Problem: The concentration of my stock solution (in acetonitrile) is decreasing, but I don't see any major new peaks in the HPLC.
-
Probable Cause: This could be due to polymerization or the formation of non-UV active products. Imines, especially in concentrated solutions, can undergo self-condensation or polymerization to form trimers or larger oligomers. These larger molecules may not elute from the column or may be too broadly dispersed to form a distinct peak.
-
Investigative Steps:
-
Check Mass Balance: Quantify the parent peak area and compare it to the initial value. A significant loss of total detectable material suggests the formation of products that are not being observed.
-
Use a Different Detector: If available, analyze the sample with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector. These detectors can reveal non-chromophoric products.
-
-
Solution:
-
Prepare stock solutions at lower concentrations.
-
Store stock solutions at -80°C to slow down polymerization kinetics.
-
Always use anhydrous solvents to prepare stock solutions, as trace amounts of water can initiate degradation pathways.
-
Problem: My reaction yield is inconsistent when using 2-Phenethyl-1-pyrroline as a starting material.
-
Probable Cause: The compound is likely degrading before or during the reaction. The stability of the compound in the reaction solvent and under the reaction conditions (temperature, pH, reagents) is a critical factor.
-
Investigative Steps:
-
Pre-reaction Stability Check: Before adding other reagents, dissolve 2-Phenethyl-1-pyrroline in the reaction solvent and hold it at the reaction temperature for a short period. Analyze a sample by HPLC to check for any degradation.
-
Reagent Compatibility: Consider if any of your reagents (e.g., strong acids, bases, oxidizing/reducing agents) are directly reacting with the pyrroline.
-
-
Solution:
-
Add 2-Phenethyl-1-pyrroline to the reaction mixture last, or as close to the reaction initiation as possible.
-
If the compound is unstable in the reaction solvent, explore alternative solvents.
-
Ensure all reagents and solvents are free of water and peroxides.
-
Key Degradation Pathways and Experimental Workflows
Understanding the chemical liabilities of 2-Phenethyl-1-pyrroline is essential. The primary degradation pathways are hydrolysis and oxidation.
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation routes under common stress conditions.
Caption: Predicted primary degradation pathways of 2-Phenethyl-1-pyrroline.
Workflow for a Forced Degradation Study
A forced degradation study is a systematic way to identify the likely degradation products and pathways for a compound. This workflow provides a general template for such a study.
Caption: General workflow for a forced degradation study.
Recommended Conditions for Forced Degradation
The goal of a forced degradation study is to achieve 5-20% degradation of the active substance. Initial conditions can be adjusted based on the observed stability.
| Stress Condition | Recommended Starting Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | Imine Hydrolysis |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | Imine Hydrolysis |
| Oxidative | 3% H₂O₂ at room temperature | Oxidation to Pyrrole, Ring Opening |
| Thermal | 60°C in solid state and solution | All pathways accelerated |
| Photolytic | ICH-compliant light source (UV/Vis) | Photodegradation of aromatic ring |
Table 1: Recommended starting conditions for forced degradation studies based on ICH guidelines.
Experimental Protocols
Protocol: HPLC-UV Method for Stability Monitoring
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and 254 nm.
-
Sample Preparation: Dilute samples in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.1 mg/mL.
Causality Note: The use of a gradient method is crucial for a stability-indicating assay as it allows for the elution of both polar degradation products (at early retention times) and the non-polar parent compound (at later retention times) within a single run. The acidic mobile phase (formic acid) helps to produce sharp peak shapes by protonating the nitrogen atom.
This technical guide provides a foundational understanding of the stability and degradation of 2-Phenethyl-1-pyrroline. By applying these principles and protocols, researchers can ensure the quality of their data and the success of their scientific endeavors. For further inquiries, please contact our technical support team.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
CORE. (n.d.). Oxidation of pyrrole-2-carboxylates with o-chloranil and its synthetic application. Retrieved from [Link]
-
ResearchGate. (2025). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring Synthetic Pathways for 2-Acetyl-1-Pyrroline: Challenges and Prospects. Retrieved from [Link]
-
NIH. (n.d.). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Retrieved from [Link]
- ResearchGate. (n.d.). *Kinetic studies on the imines derived from reaction of 2-Amino-2-hydroxymethylpropane-1,3-diol with 2-Hydroxybenzaldehyde and with 1-Hydroxy-2-naphthaldehyde.
Technical Support Center: Troubleshooting NMR Signal Overlap in Substituted Pyrrolines
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of substituted pyrrolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with signal overlap in their NMR spectra. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions during your experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why are the proton signals in my substituted pyrroline spectrum so overlapped?
Signal overlap in the ¹H NMR spectra of substituted pyrrolines is a common challenge that arises from several factors:
-
Limited Chemical Shift Dispersion: The five-membered ring of the pyrroline scaffold often results in protons residing in similar chemical environments. This leads to a narrow range of chemical shifts, causing signals to bunch together.
-
Substituent Effects: While substituents are key to the function of your molecule, they can unpredictably alter the electronic environment of the pyrroline ring protons. Depending on their nature (electron-donating or -withdrawing) and stereochemistry, substituents can either increase or decrease chemical shift dispersion.
-
Conformational Dynamics: Pyrroline rings are not planar and can exist in various conformations (envelope or twist forms) that may be in rapid equilibrium at room temperature on the NMR timescale. This can lead to broadened signals or an average of signals that are close together.[1][2]
Q2: I have a complex multiplet that I cannot interpret. What is my first step?
When faced with a complex, indecipherable multiplet, the primary goal is to simplify the spectrum. A logical, stepwise approach is crucial. Before resorting to more advanced techniques, simple adjustments to the sample preparation or acquisition parameters can often resolve the issue. The initial and most straightforward troubleshooting step is to change the deuterated solvent.[3]
Troubleshooting Guides: A Hierarchical Approach
When encountering signal overlap, it is best to proceed through a series of troubleshooting steps, starting with the simplest and most cost-effective methods.
Level 1: Modifying the Sample Environment
The Principle: Different deuterated solvents can induce changes in the chemical shifts of your analyte's protons.[4] This "solvent effect" arises from varying solvent-solute interactions, such as hydrogen bonding and anisotropic effects, which can alter the local magnetic field experienced by specific protons.[5] Sometimes, a subtle shift is all that is needed to resolve overlapping signals.
Common Solvents to Consider:
| Deuterated Solvent | Typical Use Case | Potential for Resolving Overlap |
| Chloroform-d (CDCl₃) | Standard for nonpolar to moderately polar compounds. | Baseline. |
| Benzene-d₆ (C₆D₆) | Can induce significant shifts due to its aromatic ring current (anisotropic effect). Protons situated above or below the plane of the benzene ring will be shifted upfield, while those in the plane will be shifted downfield. | High. |
| Acetonitrile-d₃ (CD₃CN) | A polar, aprotic solvent. | Moderate. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | A highly polar, aprotic solvent, excellent for dissolving polar compounds.[5] Can form strong hydrogen bonds, significantly shifting labile protons (e.g., N-H). | High, especially for polar molecules. |
| Methanol-d₄ (CD₃OD) | A polar, protic solvent. Can exchange with labile protons (N-H, O-H), causing their signals to broaden or disappear. | Moderate. Useful for identifying labile protons. |
Experimental Protocol: Changing the NMR Solvent
-
Sample Recovery: Carefully evaporate the original deuterated solvent from your NMR tube under a gentle stream of nitrogen or using a rotary evaporator.
-
Drying: Ensure your compound is free of the previous solvent by placing it under high vacuum for a sufficient period.
-
New Solvent Addition: Dissolve your sample in the new deuterated solvent of choice (e.g., Benzene-d₆).
-
Acquisition: Acquire a new ¹H NMR spectrum and compare it to the original spectrum to assess any changes in chemical shifts.
The Principle: If signal broadening or overlap is due to conformational exchange, altering the temperature can help resolve the issue.[6]
-
Heating: Increasing the temperature can accelerate the rate of exchange between conformers. If the exchange becomes fast enough on the NMR timescale, you will observe sharp, averaged signals.
-
Cooling: Decreasing the temperature can slow down the conformational exchange. If the exchange becomes slow enough, you may be able to observe distinct signals for each conformer.[7][8]
Experimental Protocol: Variable Temperature (VT) NMR
-
Solvent Selection: Choose a deuterated solvent with a suitable boiling and freezing point for your desired temperature range.
-
Temperature Calibration: It is good practice to calibrate the spectrometer's temperature using a standard sample like methanol (for low temperatures) or ethylene glycol (for high temperatures).
-
Sample Equilibration: After inserting your sample, allow the temperature to equilibrate for at least 5-10 minutes before starting the acquisition.[9]
-
Incremental Changes: Acquire spectra at various temperatures (e.g., in 10-20°C increments) to observe the effect on your signals.
Level 2: Chemical Intervention
The Principle: LSRs are paramagnetic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites in your molecule (such as the nitrogen atom in the pyrroline ring).[10][11] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle of the proton from the lanthanide ion, often leading to significant signal dispersion.[12]
-
Europium-based LSRs (e.g., Eu(fod)₃, Eu(dpm)₃): Typically induce downfield shifts.[13]
-
Praseodymium-based LSRs (e.g., Pr(fod)₃, Pr(dpm)₃): Typically induce upfield shifts.[13]
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
LSR Addition: Add a small, known amount of the LSR (e.g., 0.1 equivalents) to your NMR tube.
-
Incremental Spectra: Acquire a spectrum after each addition of the LSR. Continue adding small increments of the LSR and acquiring spectra until you achieve the desired signal separation.
-
Data Analysis: Plot the change in chemical shift (Δδ) for each proton against the molar ratio of LSR/substrate. This can provide additional structural information.[11]
Caution: LSRs can cause some line broadening, and their effectiveness is dependent on the presence of a suitable binding site on your molecule.[14]
Level 3: Advanced NMR Techniques (2D NMR)
When the above methods are insufficient, two-dimensional (2D) NMR experiments are powerful tools for resolving signal overlap by spreading the signals into a second dimension.[15]
The Principle: A COSY experiment is a homonuclear correlation experiment that shows which protons are coupled to each other (typically through 2-3 bonds).[16] Cross-peaks in a COSY spectrum connect signals from protons that are J-coupled. This allows you to trace out spin systems even when the signals are overlapped in the 1D spectrum.
Experimental Protocol: Acquiring a COSY Spectrum
-
1D Proton Spectrum: Acquire a standard 1D ¹H NMR spectrum and optimize the spectral width to include all signals of interest.[6]
-
Load COSY Parameters: Load a standard COSY parameter set on the spectrometer.
-
Set Acquisition Parameters:
-
Set the spectral widths (SW) in both dimensions (F1 and F2) to match the spectral width of your 1D proton spectrum.
-
Set the number of increments in the F1 dimension (typically 128-256).
-
Set the number of scans per increment based on your sample concentration.
-
-
Acquire and Process: Start the acquisition. After the experiment is complete, the data is Fourier transformed in both dimensions to generate the 2D spectrum.[3]
The Principle: An HSQC experiment is a heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[17] This is extremely useful for resolving overlapping proton signals, as the signals are spread out by the larger chemical shift dispersion of the ¹³C nucleus.[18]
Experimental Protocol: Acquiring an HSQC Spectrum
-
1D Spectra: Acquire both a ¹H and a ¹³C NMR spectrum to determine the spectral widths for both nuclei.
-
Load HSQC Parameters: Load a standard HSQC parameter set.[19]
-
Set Acquisition Parameters:
-
Set the spectral width in the F2 dimension to that of your ¹H spectrum.
-
Set the spectral width in the F1 dimension to that of your ¹³C spectrum.
-
Set the number of increments in the F1 dimension (typically 128-256).
-
Set the number of scans per increment.
-
-
Acquire and Process: Start the acquisition. The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.[10]
Visualization of Troubleshooting Workflows
The following diagrams illustrate the logical progression for troubleshooting signal overlap in the NMR spectra of substituted pyrrolines.
Caption: Troubleshooting workflow for resolving signal overlap.
Quantitative Data
The following table provides approximate chemical shift ranges for protons in substituted pyrrolines. Note that these values can vary significantly depending on the specific substituents, their stereochemistry, and the solvent used.
| Ring Position | Proton Type | Typical ¹H Chemical Shift (ppm) | Notes |
| C2 | Vinylic | 5.5 - 7.0 | Highly dependent on substitution. |
| C3 | Vinylic or Allylic | 5.5 - 7.0 (vinylic) or 2.5 - 4.5 (allylic) | Depends on the position of the double bond. |
| C4 | Allylic or Aliphatic | 2.5 - 4.5 (allylic) or 1.5 - 3.0 (aliphatic) | Depends on the position of the double bond. |
| C5 | Aliphatic | 2.0 - 4.0 | Often adjacent to the nitrogen atom. |
| N-H | Amine | 1.0 - 5.0 (or broader) | Highly variable, concentration and solvent dependent. Can be identified by D₂O exchange. |
References
-
HSQC and HMBC for Topspin. (2020, September 16). Retrieved from [Link]
-
TUTORIAL: 2D COSY EXPERIMENT - IMSERC. Retrieved from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Retrieved from [Link]
-
Do 1H-NMR peaks shift appreciably while employing different deuterated solvents? (2023, December 28). Retrieved from [Link]
-
Lanthanide Shift Reagents in NMR | PDF - Scribd. Retrieved from [Link]
-
2D 1H-13C HSQC - NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
-
Variable Temperature NMR Experiments. Retrieved from [Link]
-
Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed. Retrieved from [Link]
-
2D NMR: Overview of Homonuclear Correlation Techniques - JoVE. Retrieved from [Link]
-
Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Retrieved from [Link]
-
Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020, November 17). Retrieved from [Link]
-
Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
-
Variable-temperature NMR and conformational analysis of oenothein B - SciELO. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide[10][3]. Retrieved from [Link]
-
Instructions for Variable Temperature (VT) Operation - NMR. Retrieved from [Link]
-
synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Retrieved from [Link]
-
3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - PMC - NIH. (2022, March 16). Retrieved from [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5- diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2- oxo-2H-pyran-3-yl) - Beilstein Journals. Retrieved from [Link]
-
Conformational landscape of substituted prolines - PMC - PubMed Central - NIH. (2020, January 17). Retrieved from [Link]
-
Lanthanide Shift Reagents in NMR | PDF | Nuclear Magnetic Resonance - Scribd. Retrieved from [Link]
-
¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... - ResearchGate. Retrieved from [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed. Retrieved from [Link]
-
1 H NMR spectra of compound 3a. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. (2019, February 25). Retrieved from [Link]
Sources
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.ucdavis.edu [nmr.ucdavis.edu]
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- 8. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 14. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 15. TUTORIAL: 2D COSY EXPERIMENT with PRESATURATION [imserc.northwestern.edu]
- 16. ulethbridge.ca [ulethbridge.ca]
- 17. spectrabase.com [spectrabase.com]
- 18. compoundchem.com [compoundchem.com]
- 19. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
Technical Support Center: Managing Moisture Sensitivity in Pyrroline Reactions
Welcome to the technical support center for pyrroline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrroline chemistry. Pyrrolines and their derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis is often plagued by a common adversary: water. Even trace amounts of moisture can compromise reaction yields, stereoselectivity, and overall success.
This resource provides in-depth, experience-driven guidance to help you anticipate, diagnose, and resolve moisture-related issues in your pyrroline reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions regarding moisture sensitivity in reactions used to synthesize pyrroline and pyrrolidine structures, such as the 1,3-dipolar cycloaddition.
Q1: Why are many pyrroline syntheses so sensitive to moisture?
A1: The sensitivity primarily arises from the instability of key intermediates, particularly imines (or iminium ions) and azomethine ylides, which are central to many common synthetic routes like the 1,3-dipolar cycloaddition.[1][2] Water is a nucleophile that can readily attack the electrophilic carbon of an iminium ion, leading to hydrolysis.[3][4][5] This reverses the formation of the crucial intermediate, consuming your starting materials (aldehydes/ketones and amines) in a non-productive pathway and preventing the desired cyclization.[3][5][6] Essentially, water competes with your desired reaction, leading to reduced yields and the formation of unwanted byproducts.
Q2: My reaction intermediate, an azomethine ylide, seems to be decomposing. Could water be the culprit?
A2: Yes, water is a likely culprit. Azomethine ylides are the 1,3-dipoles that react with dipolarophiles to form the pyrrolidine ring.[1][7][8] They are typically generated in situ because of their high reactivity.[1] The generation of these ylides often involves the formation of an imine or iminium ion as a precursor. As explained in Q1, water can hydrolyze this precursor, preventing the ylide from even forming. This decomposition pathway effectively stalls the cycloaddition, leading to a failed reaction.
Q3: What are the first signs that moisture is compromising my reaction?
A3: The most common indicators include:
-
Low or No Product Yield: This is the most obvious sign. If TLC or LC-MS analysis shows mostly unreacted starting materials, it's a strong indication that the catalytic cycle or intermediate formation is being inhibited.
-
Formation of Aldehyde/Ketone Starting Material: If you are using a reaction that involves the condensation of an amine and a carbonyl compound, the reappearance of the aldehyde or ketone starting material on a TLC plate is a classic sign of imine hydrolysis.[3][5]
-
Inconsistent Results: If you achieve a good yield one day and a poor yield the next under what you believe are identical conditions, uncontrolled moisture from solvents, reagents, or glassware is a very probable cause.
Q4: Which components of my reaction are the most likely sources of water contamination?
A4: Water can be introduced from several sources:
-
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere. Even "anhydrous" solvents from commercial suppliers can have unacceptable water content if not handled and stored properly.[9]
-
Reagents: Solid reagents, especially hygroscopic salts (like certain catalysts or additives), can be a significant source of water. Liquid reagents, such as amines or aldehydes, may also contain dissolved water.
-
Glassware and Atmosphere: Improperly dried glassware is a common source of contamination.[10] Furthermore, running a reaction open to the laboratory atmosphere, especially on a humid day, allows for the continuous introduction of moisture.
Troubleshooting Guide: Diagnosing and Solving Moisture-Related Failures
This section provides a structured approach to troubleshooting when you suspect moisture is the cause of a failed or low-yielding pyrroline synthesis.
Problem 1: My 1,3-dipolar cycloaddition reaction failed. TLC analysis shows only starting materials (amine and aldehyde/ketone).
-
Probable Cause: The initial condensation to form the imine intermediate was unsuccessful due to hydrolysis. The equilibrium was driven backward by the presence of water, preventing the subsequent formation of the azomethine ylide and the cycloaddition.[5][6]
-
Solution Workflow:
-
Verify Solvent Anhydrousness: Do not assume a new bottle of solvent is perfectly dry. Dry your solvent immediately before use. For common solvents like THF, Dichloromethane (DCM), and Acetonitrile (MeCN), distillation from an appropriate drying agent (e.g., CaH₂ for DCM/MeCN, sodium/benzophenone for THF) is the gold standard.[9] For routine use, storing the solvent over activated molecular sieves is a reliable alternative.[11][12][13]
-
Activate Molecular Sieves: Commercial molecular sieves contain absorbed water and must be activated before use.[12][13] See Protocol 1 for the standard activation procedure.
-
Check Reagents: If using a hydrate form of a catalyst or reagent, consider if an anhydrous version is available. If a key reagent is a liquid, consider drying it over an inert drying agent (like MgSO₄ or molecular sieves) before adding it to the reaction.
-
Improve Inert Atmosphere Technique: Ensure your reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon). Use flame-dried glassware assembled while still hot, and purge the system thoroughly.[10] For highly sensitive reactions, a Schlenk line is recommended over a balloon setup.[14][15][16]
-
Problem 2: The reaction is sluggish and gives a low yield, with a mix of product and starting materials.
-
Probable Cause: A low but persistent level of moisture is slowing down the rate-limiting step (often the imine formation) and continuously hydrolyzing the intermediate. This establishes an unfavorable equilibrium where product formation is slow and incomplete.[5]
-
Solution Workflow:
-
Incorporate an In Situ Drying Agent: Add freshly activated 3Å or 4Å molecular sieves directly to the reaction mixture.[11][12] The sieves will scavenge any trace moisture introduced by reagents or generated during the condensation reaction itself, driving the equilibrium toward the imine and, subsequently, the desired pyrroline product.
-
Consider a Dean-Stark Trap: For reactions run at elevated temperatures in solvents that form an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus is a highly effective method for the physical removal of water as it forms.
-
Re-evaluate Solvent Choice: Some solvents are more hygroscopic than others. If you are using a solvent like THF, ensure your drying and handling techniques are impeccable. Toluene or Dichloromethane are often less hygroscopic and can be easier to keep dry.[17]
-
Problem 3: The reaction works, but the diastereoselectivity is poor or inconsistent.
-
Probable Cause: The transition state of the cycloaddition, which dictates stereochemistry, can be influenced by the solvent environment. Water molecules can interfere with the intended coordination of a Lewis acid catalyst or disrupt hydrogen bonding that directs the approach of the dipole and dipolarophile. This leads to a mixture of stereoisomers.
-
Solution Workflow:
-
Intensify Anhydrous Protocols: This is a scenario where even parts-per-million (ppm) levels of water can matter. Use freshly distilled solvents from a still or a solvent purification system. Ensure all reagents are scrupulously dried.
-
Optimize Catalyst Loading and Addition: If using a Lewis acid catalyst, ensure it is an anhydrous grade and handle it in a glovebox if possible. Sometimes, a slight excess of the catalyst can help "consume" trace water, although this is not ideal.
-
Control Temperature Carefully: The transition states leading to different diastereomers may have different energy barriers. Running the reaction at a lower temperature can often favor the more ordered, lower-energy transition state, improving selectivity. This, however, requires an even stricter exclusion of water, as reaction rates will be slower.
-
Troubleshooting Decision Flowchart
The following diagram outlines a logical workflow for diagnosing and addressing moisture-related issues in your pyrroline synthesis.
Caption: Troubleshooting flowchart for moisture-related reaction failures.
Key Experimental Protocols
Adherence to strict anhydrous techniques is paramount. The following protocols describe fundamental procedures for ensuring a moisture-free reaction environment.
Protocol 1: Activation of Molecular Sieves
Molecular sieves are crystalline aluminosilicates with uniform pore sizes capable of trapping small molecules like water.[12][13] They must be thermally activated to remove pre-adsorbed water.
Materials:
-
Molecular sieves (3Å or 4Å, beads or powder)
-
Schlenk flask or round-bottom flask
-
Heating mantle and sand bath
-
High-vacuum pump and Schlenk line
-
Nitrogen or Argon gas supply
Procedure:
-
Place the required amount of molecular sieves into a Schlenk flask.
-
Attach the flask to a Schlenk line.[14]
-
Heat the flask in a sand bath to approximately 200-300 °C under high vacuum (<1 mmHg).[12]
-
Maintain heating under vacuum for at least 8-12 hours, or overnight.[11]
-
Allow the flask to cool completely to room temperature under vacuum.
-
Break the vacuum by backfilling the flask with a dry, inert gas (Nitrogen or Argon).
-
The activated sieves should be used immediately or stored in a sealed container under an inert atmosphere.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol ensures that the reaction is protected from atmospheric moisture and oxygen.[15][16]
Procedure:
-
Glassware Preparation: Assemble all necessary glassware (reaction flask, condenser, addition funnel, etc.). Ensure all pieces are clean and oven-dried (at least 4 hours at >120 °C) or flame-dried under vacuum.[10]
-
Assembly: Quickly assemble the hot glassware and connect it to the dual-manifold Schlenk line via rubber tubing. Secure all joints with clips.
-
Purging Cycle:
-
Evacuate the assembled apparatus by opening the stopcock to the vacuum manifold. Maintain vacuum for 5-10 minutes.
-
Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the system.
-
Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases.[14]
-
-
Reagent Addition:
-
Liquids: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.
-
Solids: Add solid reagents under a positive flow of inert gas. To do this, briefly remove a glass stopper and quickly add the solid via a powder funnel while increasing the inert gas flow rate to prevent air ingress.
-
Anhydrous Reaction Setup Diagram
This diagram illustrates a standard Schlenk flask setup for conducting a moisture-sensitive reaction under an inert atmosphere.
Caption: Diagram of a standard Schlenk line setup for anhydrous reactions.
Data Tables for Quick Reference
Table 1: Common Drying Agents for Solvents
This table provides a guide to selecting appropriate drying agents for solvents commonly used in pyrroline synthesis.
| Drying Agent | Compatible Solvents | Incompatible Solvents | Key Considerations |
| **Calcium Hydride (CaH₂) ** | Dichloromethane, Acetonitrile, Toluene, THF | Alcohols, Acetone | Reacts to produce H₂, which must be vented. Excellent for pre-drying.[9][17] |
| Molecular Sieves (3Å) | Methanol, Ethanol, Acetonitrile | - | Pore size is small enough to exclude most solvent molecules, making it highly selective for water.[11][17] |
| Molecular Sieves (4Å) | THF, Dichloromethane, Toluene | Methanol, Acetonitrile | Can absorb smaller solvent molecules like methanol. Good general-purpose sieve.[9][11] |
| Sodium/Benzophenone | Ethers (THF, Diethyl Ether), Alkanes | Halogenated solvents, Ketones, Esters | Provides a visual indicator (deep blue/purple color) when the solvent is dry and oxygen-free.[9] Highly reactive. |
| Anhydrous MgSO₄ | Most common solvents (for workup) | - | Fast and efficient for removing bulk water from organic layers during extraction.[18] Not for achieving ultra-low water content. |
| Anhydrous Na₂SO₄ | Most common solvents (for workup) | - | Lower capacity and slower than MgSO₄, but very neutral and less prone to side reactions.[18] |
References
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
-
Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]
-
University of Wisconsin-Madison. Using molecular sieves for solvent drying. [Link]
-
Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
YouTube. Imine Hydrolysis Mechanism | Organic Chemistry. [Link]
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
The Schlenk Line Survival Guide. Illustrated guides designed to help you master air and moisture-sensitive chemistry. [Link]
-
REMOTEcat project. How to dry molecular sieves?[Link]
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060-3065. [Link]
-
Sciencemadness Wiki. Drying solvents. [Link]
-
Chemistry LibreTexts. Drying Solvents. [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
The Schlenk Line Survival Guide. Homepage. [Link]
-
JoVE (Journal of Visualized Experiments). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. [Link]
-
JoVE (Journal of Visualized Experiments). Preparing Anhydrous Reagents and Equipment. [Link]
-
Chemistry LibreTexts. Guides. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]
-
Organic Chemistry Portal. 3-Pyrroline synthesis. [Link]
-
Frontiers in Plant Science. The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. [Link]
-
National Institutes of Health. The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. [Link]
-
National Institutes of Health. Enzymology and Regulation of δ1-Pyrroline-5-Carboxylate Synthetase 2 From Rice. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
National Institutes of Health. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. [Link]
-
Sci-Hub. Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions. [Link]
-
ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
-
ResearchGate. On the chemistry of 1-pyrroline in solution and in the gas phase. [Link]
-
National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
-
Consensus. Techniques for stabilizing moisture-sensitive drug compounds. [Link]
-
ResearchGate. Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress. [Link]
Sources
- 1. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Pyrrolidine Synthesis from Copper-Catalyzed 1,3-Dipolar Cycloadditions / Synfacts, 2010 [sci-hub.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. moodle2.units.it [moodle2.units.it]
- 13. How to dry molecular sieves? [remotecat.blogspot.com]
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- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
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- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Phenethyl-1-pyrroline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-phenethyl-1-pyrroline. This document is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to larger-scale production. We will delve into common issues, provide scientifically-grounded solutions, and offer detailed protocols to ensure a successful and reproducible synthesis.
The 1-pyrroline scaffold is a significant structural motif found in many biologically active compounds and natural products, making its efficient synthesis a key goal in medicinal and organic chemistry.[1][2] This guide focuses on a robust and adaptable synthetic route, providing in-depth troubleshooting and practical advice.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis of 2-phenethyl-1-pyrroline. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.
Question 1: Why is my reaction yield significantly lower upon scale-up?
Low yield is the most common challenge in process scale-up. The issue can typically be traced back to one of three areas: reaction conditions, reagent stoichiometry, or workup inefficiencies.
Potential Causes & Solutions:
-
Inefficient Heat Transfer: A large reaction flask has a much lower surface-area-to-volume ratio than a small one. Exothermic steps, such as the initial acylation or the acid-catalyzed hydrolysis, can lead to localized overheating, causing side reactions or decomposition.
-
Solution: Switch from a simple heating mantle to a jacketed reactor with a circulating oil or water bath for precise temperature control. Ensure vigorous overhead mechanical stirring to maintain a homogenous temperature throughout the reaction mass. For highly exothermic additions, consider a slow, controlled addition of the reagent via a syringe pump or an addition funnel.
-
-
Incomplete Reaction: What works in a concentrated small-scale reaction may not reach completion in a larger, more dilute setup without adjusting reaction times.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot). Do not rely solely on the time stated in a lab-scale procedure. Continue the reaction until the starting material is fully consumed.
-
-
Moisture Contamination: The initial acylation step, often employing a strong base like sodium hydride (NaH), is highly sensitive to moisture. On a larger scale, it is more challenging to ensure all glassware and solvents are perfectly anhydrous.
-
Solution: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. Consider using Sure/Seal™ bottles for solvents like THF.[3]
-
-
Degradation during Workup or Purification: The target molecule, a cyclic imine, can be sensitive to prolonged exposure to strong acid or high temperatures.
-
Solution: Minimize the time the product spends in acidic conditions during workup. After hydrolysis, promptly neutralize the reaction mixture. For purification, use vacuum distillation at the lowest possible temperature to prevent thermal decomposition.[4]
-
Question 2: I'm observing significant byproduct formation. What are they and how can I prevent them?
Byproduct formation is often exacerbated by the issues mentioned above, particularly poor temperature control and incorrect stoichiometry.
Potential Byproducts & Mitigation Strategies:
-
Self-Condensation of Phenylacetyl Precursor: Under basic conditions, phenylacetyl chloride or its corresponding ester can undergo self-condensation.
-
Prevention: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the base and the phenylacetyl precursor. Add the electrophile slowly to the solution containing the N-vinyl-2-pyrrolidinone anion to ensure it reacts as intended.
-
-
Polymerization of N-vinyl-2-pyrrolidinone: This starting material can polymerize, especially in the presence of acid or radical initiators.
-
Prevention: Use high-quality, inhibitor-free N-vinyl-2-pyrrolidinone if possible, or pass it through a short column of basic alumina to remove any acidic impurities and inhibitors before use.
-
-
Incomplete Hydrolysis/Decarboxylation: The intermediate β-keto lactam may persist if the hydrolysis conditions (acid concentration, temperature, time) are insufficient.
-
Prevention: Ensure the concentration of the acid (e.g., 6N HCl) is correct and that the reaction is heated to reflux for a sufficient duration to drive both the hydrolysis of the lactam and the subsequent decarboxylation and cyclization.[3]
-
Question 3: The purification by vacuum distillation is giving me trouble. The product seems to be decomposing or the yield is very low.
Purification is a critical step where significant product loss can occur. 2-Acetyl-1-pyrroline, a related compound, is known to be unstable, and similar precautions should be taken.[5]
Troubleshooting Distillation:
-
Thermal Instability: As an imine, the product can be prone to decomposition or polymerization at high temperatures.
-
Solution: Use a high-vacuum pump to lower the boiling point. A short-path distillation apparatus is ideal as it minimizes the time the compound spends on hot surfaces. A patent for purifying the similar compound 2-acetyl-1-pyrroline recommends distilling into a cooled receiver to improve stability.[4]
-
-
Bumping and Foaming: Crude reaction mixtures can contain residual salts or high-boiling point solvents that cause bumping during distillation.
-
Solution: Ensure the crude product is thoroughly dried and free of volatile solvents before attempting high-vacuum distillation. Use a mechanical stirrer or a large stir bar for smooth boiling. A slow increase in temperature is crucial.
-
-
Column Chromatography Issues: If distillation is not viable, column chromatography can be used, but the basic nature of the imine can cause streaking on silica gel.
-
Solution: Pre-treat the silica gel with a base or add a small percentage (0.5-1%) of triethylamine or ammonia in the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for a scalable synthesis of 2-phenethyl-1-pyrroline?
A highly effective and scalable method is adapted from the Organic Syntheses procedure for 2-phenyl-1-pyrroline.[3] This route involves the acylation of N-vinyl-2-pyrrolidinone with a phenylacetyl precursor, followed by acid-catalyzed hydrolysis, decarboxylation, and cyclization.
The overall transformation is as follows: N-vinyl-2-pyrrolidinone + Phenylacetyl Chloride -> Intermediate Keto Lactam -> 2-Phenethyl-1-pyrroline
This method is advantageous because the starting materials are readily available and the procedure is well-documented and robust.[3]
Q2: What is the reaction mechanism for this synthesis?
The reaction proceeds through two key stages:
-
Acylation: N-vinyl-2-pyrrolidinone is deprotonated at the α-position to the carbonyl group using a strong base like sodium hydride (NaH) to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride to form a β-keto lactam intermediate.
-
Hydrolysis and Cyclization: The intermediate is heated in strong aqueous acid (e.g., HCl). This accomplishes three transformations in one pot: (i) hydrolysis of the N-vinyl group and the lactam ring, (ii) decarboxylation of the resulting β-keto acid, and (iii) cyclization of the amino ketone to form the final 2-phenethyl-1-pyrroline product.
Caption: High-level overview of the two-stage synthesis.
Q3: What are the critical process parameters to monitor during scale-up?
Careful monitoring and control of key parameters are essential for safety, reproducibility, and high yield.
| Parameter | Stage | Importance | Control Method |
| Temperature | Acylation & Hydrolysis | Controls reaction rate and prevents side reactions/decomposition. | Jacketed reactor, controlled reagent addition. |
| Atmosphere | Acylation | Prevents quenching of the base (NaH) and enolate by moisture. | Inert gas (Nitrogen/Argon) blanket. |
| Stirring Rate | All stages | Ensures thermal and mass transfer, prevents localized hot spots. | Calibrated overhead mechanical stirrer. |
| pH | Workup | Ensures complete product isolation and prevents emulsion formation. | pH meter or pH strips during neutralization/extraction. |
| Vacuum Level | Distillation | Prevents thermal degradation of the final product. | High-quality vacuum pump with a digital gauge. |
Q4: Are there alternative synthetic strategies?
Yes, another prominent method for synthesizing related heterocyclic structures is the Pictet-Spengler reaction .[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] While powerful, especially for indole- and isoquinoline-based alkaloids, its application here would require starting with 4-phenylbutanal and ammonia (or an equivalent), which may present its own challenges in sourcing and handling. The Pictet-Spengler reaction is known to be sensitive to the electronic nature of the aromatic ring.[6][7][8]
Experimental Protocols
Workflow for Scale-Up Synthesis
Caption: General experimental workflow for synthesis.
Detailed Step-by-Step Protocol (Illustrative 100g Scale)
This protocol is adapted from a related, validated procedure and should be optimized for your specific laboratory conditions.[3]
Part A: Synthesis of Intermediate 3-(2-phenylethanoyl)-1-vinylpyrrolidin-2-one
-
Setup: Equip a 2 L, 4-necked, jacketed reactor with an overhead mechanical stirrer, a thermocouple, an addition funnel, and a nitrogen inlet. Ensure the entire system is dry and purged with nitrogen.
-
Charge Reagents: Charge the reactor with sodium hydride (NaH, 60% dispersion in mineral oil, 44.0 g, 1.1 mol) and anhydrous tetrahydrofuran (THF, 500 mL). Begin stirring and cool the slurry to 0 °C using the reactor jacket.
-
Enolate Formation: Slowly add a solution of N-vinyl-2-pyrrolidinone (111.1 g, 1.0 mol) in anhydrous THF (200 mL) to the NaH slurry via the addition funnel over 1.5 hours, maintaining the internal temperature below 5 °C.
-
Acylation: After the addition is complete, stir the mixture for an additional hour at 0-5 °C. Then, add a solution of phenylacetyl chloride (154.6 g, 1.0 mol) in anhydrous THF (200 mL) dropwise over 2 hours, again keeping the temperature below 5 °C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice (500 g) and water (500 mL). Extract the aqueous layer with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with brine (1 x 300 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude keto lactam intermediate. This crude product is often used directly in the next step.
Part B: Synthesis of 2-Phenethyl-1-pyrroline
-
Setup: Equip a 3 L reactor with an overhead stirrer, a reflux condenser, an addition funnel, and a heating system.
-
Charge Acid: Charge the reactor with 6 N hydrochloric acid (1 L) and heat to reflux (approx. 100-105 °C).
-
Hydrolysis: Dissolve the crude keto lactam from Part A in THF (125 mL) and add this solution slowly to the refluxing acid over 2 hours.
-
Reaction Completion: Continue to reflux for an additional 4-6 hours after the addition is complete. Monitor the reaction by taking aliquots, neutralizing them, extracting, and analyzing by GC-MS until the intermediate is consumed.
-
Workup: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the mixture by slowly adding 50% aqueous sodium hydroxide (NaOH) solution until the pH is >12. Caution: This is highly exothermic.
-
Extraction: Extract the basic aqueous layer with diethyl ether or dichloromethane (3 x 500 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation (e.g., at 1-5 mmHg) to afford 2-phenethyl-1-pyrroline as a colorless or pale yellow oil.
References
-
Sorgi, K. L., Maryanoff, C. A., & McComsey, D. F. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215. [Link]
-
Amarante, G. W., & Benfatti, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 788. [Link]
-
Chauhan, P., & Kumar, A. (2022). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ACS Omega, 7(32), 28445-28453. [Link]
-
Jägle, S., & Seidel-Morgenstern, A. (2018). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society, 140(42), 13818-13826. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1-pyrrolines. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Khalaj, M., Khatami, S.-M., & Ghashang, M. (2020). Selected examples of biologically active 1-pyrrolines. ResearchGate. [Link]
-
PrepChem.com. (n.d.). Preparation of 2-pyrroline. [Link]
-
ResearchGate. (2025). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. [Link]
-
PubMed. (2001). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. [Link]
- Google Patents. (2014).
-
ResearchGate. (2013). Exploring Synthetic Pathways for 2-Acetyl-1-Pyrroline: Challenges and Prospects. [Link]
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Technical Support Center: Purification of Crude 2-Phenethyl-1-pyrroline
Welcome to the technical support center for the purification of 2-phenethyl-1-pyrroline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable synthetic intermediate in high purity. The inherent reactivity of the imine functional group requires careful consideration of purification techniques to prevent decomposition and maximize yield. This document provides in-depth, experience-driven answers to common purification challenges.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude 2-phenethyl-1-pyrroline?
A1: The impurity profile of crude 2-phenethyl-1-pyrroline is largely dependent on its synthetic route. Common methods, such as the reaction of N-vinylpyrrolidin-2-one with organometallic reagents derived from phenethyl halides, can introduce several classes of impurities[1].
-
Unreacted Starting Materials: Residual phenethyl bromide/chloride or unreacted organometallic species.
-
Reaction Intermediates: Incomplete hydrolysis of intermediate keto lactams can leave these precursors in your crude product[1].
-
Side-Products: Self-condensation products of starting materials or reagents. For instance, if synthesizing from phenethylamine, unreacted amine can be a persistent impurity.
-
Solvent Residues: Toluene, Tetrahydrofuran (THF), or diethyl ether are common synthesis solvents that may be present.
-
Decomposition Products: As a cyclic imine, 2-phenethyl-1-pyrroline is susceptible to hydrolysis, especially in the presence of water and acid, which would cleave the imine back to an amine and a ketone/aldehyde. It can also be prone to polymerization over time[2].
A summary of key physical properties for the target compound is provided below for reference during purification design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | [3] |
| Molecular Weight | 173.25 g/mol | [3] |
| Appearance | Brown Oil | [3] |
| Boiling Point | 75-85 °C @ 1-3 Torr | [1] |
| 110 °C @ 0.01 Torr | [3] | |
| Density (Predicted) | 0.99 ± 0.1 g/cm³ | [3] |
Q2: My product is degrading during silica gel column chromatography. Why is this happening and what is the solution?
A2: This is a very common and expected problem. The imine functional group in 2-phenethyl-1-pyrroline is susceptible to hydrolysis under acidic conditions. Standard silica gel is inherently acidic and contains surface-bound water, creating a perfect environment for your product to decompose directly on the column[4][5]. This leads to low recovery, streaking on TLC, and the appearance of new, more polar baseline impurities.
The Causality: The lone pair of electrons on the imine nitrogen is protonated by the acidic silanol groups (Si-OH) on the silica surface. This makes the imine carbon highly electrophilic and susceptible to nucleophilic attack by water molecules present in the silica or the eluent, leading to hydrolysis.
Troubleshooting & Protocols:
-
Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically achieved by adding a small amount of a tertiary amine, such as triethylamine (TEA), to your eluent system.[4][6]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative, but its activity can vary based on water content.
-
Amine-functionalized Silica (NH-Silica): This is often an excellent, though more expensive, choice for purifying amines and imines as it minimizes acidic interactions.[7]
-
-
Minimize Contact Time: Use a wider, shorter column and apply slight head pressure ("flash chromatography") to reduce the time your compound spends on the stationary phase.[6]
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to the slurry to constitute 1-2% of the total solvent volume.
-
Column Packing: Pack the column with the TEA-containing slurry.
-
Eluent Preparation: Prepare your mobile phase (e.g., a gradient of Hexane:Ethyl Acetate) and ensure that every eluent mixture contains 1-2% triethylamine.
-
Sample Loading: Dissolve your crude oil in a minimal amount of the initial mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and carefully adding it to the top of the column bed.
-
Elution: Run the column, collecting fractions and monitoring by TLC (ensure your TLC developing jar also has a TEA-saturated atmosphere).
-
Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Be aware that TEA is relatively high-boiling and may require gentle heating or a high-vacuum system to remove completely.
Caption: Decision tree for selecting an appropriate chromatographic method.
Q3: Is vacuum distillation a suitable method for purification?
A3: Yes, vacuum distillation is a highly effective and often preferred method for purifying 2-phenethyl-1-pyrroline, as it avoids contact with acidic stationary phases.[1] The key is to use a high vacuum to lower the boiling point sufficiently to prevent thermal decomposition.
Key Considerations:
-
High Vacuum: A vacuum level of <5 Torr is essential. As shown in the table above, the boiling point is 75-85 °C at 1-3 Torr.[1]
-
Heating: Use a heating mantle with a stirrer for uniform heat distribution to prevent bumping and localized overheating.
-
Apparatus: A short-path distillation head is recommended to minimize the distance the vapor travels, which reduces product loss on the glass surfaces.
-
Cold Trap/Receiver: To prevent degradation of the distilled product, it is beneficial to cool the receiving flask. A Japanese patent describes a method of distilling the product into a receiver that is pre-charged with a solvent and cooled to between -78 °C and 10 °C.[8]
-
Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Charge the Flask: Add the crude 2-phenethyl-1-pyrroline oil to the distillation flask, not exceeding half the flask's volume.
-
Apply Vacuum: Begin stirring and slowly apply vacuum. Observe for any vigorous bubbling from residual low-boiling solvents.
-
Heating: Once a stable high vacuum is achieved, begin to gently heat the distillation flask.
-
Collect Fractions: Collect any initial low-boiling impurities (forerun) in a separate fraction. As the temperature stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask to collect the pure product.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains.
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to prevent air from rushing in and disturbing the collected product.
Q4: My product is an oil. Can I use recrystallization?
A4: While the free base of 2-phenethyl-1-pyrroline is an oil, you can often achieve excellent purification by converting it to a crystalline salt, most commonly the hydrochloride salt.[4][9] Salts have vastly different solubility profiles than the free base and are often highly crystalline, making them ideal for recrystallization. The impurities are likely to remain in the solvent.
Caption: Workflow for purification via hydrochloride salt formation and recrystallization.
-
Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether or ethyl acetate. While stirring, add a solution of HCl in diethyl ether dropwise. The hydrochloride salt should precipitate as a white or off-white solid.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold, anhydrous diethyl ether to remove soluble impurities.
-
Solvent Screening: Find a suitable solvent system for recrystallization.[10] Ideal solvents will dissolve the salt when hot but not when cold. Common systems include ethanol/ether, methanol/ether, or isopropanol.[11]
-
Recrystallization: Dissolve the crude salt in the minimum amount of the hot solvent. If colored impurities are present, you may add a small amount of activated charcoal and hot-filter the solution.[11] Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large crystals.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
(Optional) Regeneration of Free Base: If the free base is required, the pure salt can be dissolved in water, basified with an aqueous base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent (e.g., dichloromethane). Drying the organic layer (Na₂SO₄) and removing the solvent will yield the purified oil.
Q5: How do I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is necessary to confirm both the chemical identity and the purity of your 2-phenethyl-1-pyrroline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for purity assessment. A pure sample will show a single major peak in the chromatogram. The mass spectrum will confirm the identity by showing the correct molecular ion peak and fragmentation pattern.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The chemical shifts, integration, and coupling patterns in the proton NMR, along with the number of signals in the carbon NMR, provide an unambiguous structural confirmation.[12]
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and column fractions. A pure compound should ideally show a single spot. However, be mindful that imines can streak or decompose on acidic silica plates.[4] Using alumina plates or adding TEA to the developing solvent can give more reliable results.
References
-
ResearchGate. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Available at: [Link]
-
ResearchGate. (2016). How to isolate Imine by column chromatography? Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography? Available at: [Link]
-
Sorgi, K. L., Maryanoff, C. A., & McComsey, D. F. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215. Available at: [Link]
-
Reddit. (2017). Purification of an imine/methods on using alumina. r/chemistry. Available at: [Link]
-
De, S., et al. (2017). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. Chemical Science, 8(7), 5186-5191. Available at: [Link]
-
ResearchGate. (2022). How to have pure imine compound?how to get a crystal imines? Available at: [Link]
-
PrepChem. (n.d.). Preparation of 2-pyrroline. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]
-
De, S., et al. (2017). Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. RSC Publishing. Available at: [Link]
-
MDPI. (2020). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Processes, 8(10), 1221. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Available at: [Link]
- Google Patents. (2004). US6723856B1 - Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant.
-
Pharmaffiliates. (n.d.). 2-(2-Phenethyl)-1-pyrroline. Available at: [Link]
-
Lin, J., et al. (2014). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Journal of Agricultural and Food Chemistry, 62(35), 8831-8837. Available at: [Link]
-
Hausch, B. J. (2018). Chemistry and stabilization of 2-acetyl-1-pyrroline. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Wikipedia. (n.d.). Phenylethylpyrrolidine. Available at: [Link]
-
Risticevic, S., et al. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 27(12), 3957. Available at: [Link]
-
ResearchGate. (2025). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Available at: [https://www.researchgate.net/publication/349320642_Investigating_the_chemical_impurity_profiles_of_fentanyl_preparations_and_precursors_to_identify_chemical_attribution_signatures_for_synthetic_method_attribution]([Link]_ impurity_profiles_of_fentanyl_preparations_and_precursors_to_identify_chemical_attribution_signatures_for_synthetic_method_attribution)
-
CentAUR. (n.d.). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. Available at: [Link]
-
Semantic Scholar. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Available at: [Link]
- Google Patents. (2014). JP2014073999A - Purification method of 2-acetyl-1-pyrroline.
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long-term storage and handling of 2-Phenethyl-1-pyrroline
Technical Support Center: 2-Phenethyl-1-pyrroline
This guide provides comprehensive technical support for the long-term storage, handling, and troubleshooting of 2-Phenethyl-1-pyrroline for researchers, scientists, and drug development professionals. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this valuable chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 2-Phenethyl-1-pyrroline?
A: For maximum stability, 2-Phenethyl-1-pyrroline should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures. A refrigerator or freezer designated for flammable chemical storage is recommended. Keep the compound away from heat, light, sources of ignition, and strong oxidizing agents.[1][2][3]
Q2: My sample of 2-Phenethyl-1-pyrroline has arrived as a colorless to light-yellow liquid. Is this normal?
A: Yes, this is the expected appearance of the pure compound. However, due to the inherent reactivity of the pyrroline ring, a slight yellow tint can develop over time even with proper handling. Significant color change to yellow, brown, or red is an indicator of degradation.[4]
Q3: Is 2-Phenethyl-1-pyrroline sensitive to air or moisture?
A: Yes, similar pyrroline derivatives are known to be sensitive to air and moisture. Oxygen can promote oxidative degradation, while moisture can lead to hydrolysis of the imine functionality. For long-term storage, it is crucial to minimize headspace in the container and backfill with an inert gas.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A: Always handle 2-Phenethyl-1-pyrroline in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2][5]
Q5: How should I properly dispose of waste containing 2-Phenethyl-1-pyrroline?
A: Waste containing this compound is classified as hazardous.[1][6] It should be disposed of in accordance with local, state, and federal regulations. Do not pour it down the drain.[5] Collect it in a suitable, labeled, and closed container for hazardous chemical waste disposal.[6]
Troubleshooting Guide: Experimental & Storage Issues
This section addresses specific issues you may encounter, providing insights into the underlying chemistry and actionable solutions.
Issue 1: My sample has developed a significant yellow or brown color and has become more viscous.
-
Question: I've stored my 2-Phenethyl-1-pyrroline for several months, and it has darkened and thickened. Can I still use it for my synthesis?
-
Scientific Explanation: The observed changes strongly suggest that the compound is undergoing degradation, likely through an aldol-type condensation and subsequent polymerization. The pyrroline ring, particularly in its imine form, can be susceptible to self-condensation, forming colored, higher molecular weight oligomers.[4][7] This process is often accelerated by exposure to air, light, or trace impurities.
-
Recommended Action:
-
Do not use for sensitive applications. The presence of polymeric impurities will lead to lower yields, difficult purification, and potentially altered biological or chemical activity in your experiments.
-
Verify Purity: Before considering use, you must re-analyze the material. The primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of higher molecular weight species and Nuclear Magnetic Resonance (NMR) spectroscopy to identify structural impurities.
-
Purification: If a fresh sample is unavailable, purification by vacuum distillation may be possible. However, thermal stress during distillation can sometimes accelerate degradation, so this should be performed cautiously at the lowest possible pressure and temperature.
-
Issue 2: I am observing inconsistent yields and multiple byproducts in my reaction.
-
Question: My reaction using 2-Phenethyl-1-pyrroline is giving variable results and creating unexpected spots on my TLC plate. What could be the cause?
-
Scientific Explanation: Inconsistent results are a classic symptom of using a reagent of variable purity. If your stock of 2-Phenethyl-1-pyrroline has started to degrade, the actual molar concentration of the active compound is lower than calculated. Furthermore, the degradation byproducts may interfere with your reaction, chelate catalysts, or react with your substrates to form new, unexpected byproducts.
-
Recommended Action:
-
Qualify Your Reagent: Always run a quick quality control check (e.g., GC-MS or ¹H NMR) on your stored pyrroline sample before starting a new set of experiments, especially if it has been stored for more than a few weeks.
-
Use a Freshly Opened or Purified Sample: For critical experiments, use a new bottle of the reagent or purify a small amount of your existing stock immediately before use.
-
Aliquot Upon Receipt: To prevent degradation of the entire stock, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere upon first opening the bottle. This minimizes repeated exposure of the bulk material to the atmosphere.
-
Decision-Making Workflow for Sample Integrity
Use this workflow to determine if your stored 2-Phenethyl-1-pyrroline is suitable for use.
Caption: Hypothesized polymerization pathway for 2-Phenethyl-1-pyrroline.
Data Summary Tables
Table 1: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Slows kinetic degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Amber Vial / Dark Location | Prevents light-catalyzed degradation. |
| Container | Tightly-sealed glass vial with PTFE-lined cap | Ensures inert contact surface and prevents leakage or contamination. |
| Handling | Chemical Fume Hood | Prevents inhalation of potentially harmful vapors. |
Table 2: Safety & Incompatibility Profile
| Category | Details | Source |
| Personal Protective Equipment | Safety goggles, lab coat, chemical-resistant gloves. | [1][2] |
| Primary Hazards | Flammable liquid. Causes skin, eye, and respiratory irritation. | [1][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][6] |
| Fire Safety | Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and ground equipment. | [1][2][3] |
References
-
Fisher Scientific. (2023, September 25). Safety Data Sheet: 2-Methyl-1-pyrroline. Link
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Link
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 3-Pyrroline. Link
-
Fisher Scientific. (2012, March 23). Safety Data Sheet: 2-Methyl-1-pyrroline. Link
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Link
-
Organic Syntheses. 2-phenyl-1-pyrroline. Link
-
BenchChem. The Chemistry and Biology of Pyrrolines: A Technical Guide. Link
-
Thermo Fisher Scientific. (2012, March 23). Safety Data Sheet: 2-Methyl-1-pyrroline. Link
-
Santa Cruz Biotechnology. Pyrrole Safety Data Sheet. Link
-
MDPI. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method. Link
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Link
-
MDPI. (n.d.). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Link
-
ResearchGate. (n.d.). Exploring Synthetic Pathways for 2-Acetyl-1-Pyrroline: Challenges and Prospects. Link
-
BenchChem. A Technical Guide to the Synthesis of 1-Pyrroline Derivatives. Link
-
PubMed. (2014, September 3). Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. Link
-
BenchChem. Application Note: Preparation of 2-Propionyl-1-pyrroline Analytical Standard. Link
-
OpenLIB. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Link
-
University of Illinois IDEALS. (2018, April 3). Chemistry and stabilization of 2-acetyl-1-pyrroline. Link
-
UQ eSpace - The University of Queensland. (n.d.). 33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa). Link
-
MDPI. (n.d.). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. Link
-
Frontiers. (2021, November 25). The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents. Link
-
PubMed. (2017, October 1). Evaluation of 2-acetyl-1-pyrroline in foods, with an emphasis on rice flavour. Link
-
PubMed. (2002, March 27). Precursors of 2-acetyl-1-pyrroline, a potent flavor compound of an aromatic rice variety. Link
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-Phenethyl-1-pyrroline: An Evaluation of a Novel Palladium-Catalyzed Intramolecular Cyclization Route
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenethyl-1-pyrroline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyrroline ring with a phenethyl group, is found in various biologically active molecules. The pyrrolidine and pyrroline scaffolds are key components in numerous pharmaceuticals, contributing to their efficacy in treating a range of conditions, including those affecting the central nervous system.[1] The phenethylamine moiety is also a well-established pharmacophore present in many natural and synthetic bioactive compounds.[2] Consequently, the development of efficient and versatile synthetic routes to access 2-phenethyl-1-pyrroline and its derivatives is of paramount importance for the exploration of new therapeutic agents.
This guide provides a comprehensive comparison between a well-established synthetic approach to 2-phenethyl-1-pyrroline and a novel, conceptually modern strategy employing palladium catalysis. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses. The objective is to provide researchers with the necessary insights to make informed decisions when selecting a synthetic strategy for this valuable compound.
Established Synthetic Route: Acylation of N-Vinylpyrrolidin-2-one followed by Hydrolysis
A conventional and reliable method for the synthesis of 2-substituted-1-pyrrolines involves the acylation of N-vinylpyrrolidin-2-one with a suitable acylating agent, followed by acidic hydrolysis which induces cyclization and dehydration.[3] This approach has been successfully applied to the synthesis of a variety of 2-alkyl- and 2-aryl-1-pyrrolines.
Reaction Pathway
The synthesis commences with the deprotonation of N-vinylpyrrolidin-2-one using a strong base, such as sodium hydride, to form a nucleophilic enolate. This enolate then undergoes acylation with an appropriate electrophile derived from phenylacetic acid, for instance, an ester like ethyl phenylacetate. The resulting intermediate, a 3-(phenylacetyl)-N-vinylpyrrolidin-2-one, is then subjected to strong acidic conditions. The acid catalyzes the hydrolysis of the vinyl group and the lactam, followed by decarboxylation and subsequent intramolecular cyclization and dehydration to afford the desired 2-phenethyl-1-pyrroline.
Caption: Established synthetic route to 2-Phenethyl-1-pyrroline.
Advantages and Limitations
This method is advantageous due to the use of readily available and relatively inexpensive starting materials.[3] N-vinylpyrrolidin-2-one serves as a practical 3-aminopropyl carbanion equivalent.[3] The procedure is generally robust and has been shown to be effective for a range of substrates.[3] However, this route often requires harsh reaction conditions, such as the use of a strong base (sodium hydride) and concentrated acid with heating, which can limit its applicability to substrates with sensitive functional groups. The multi-step nature of the process can also impact the overall yield and require significant purification efforts.
A Novel Synthetic Route: Palladium-Catalyzed Intramolecular Cyclization of a Homoallylic Amine
To address the limitations of the established methods, we propose a novel synthetic strategy centered around a palladium-catalyzed intramolecular cyclization of a specifically designed homoallylic amine precursor. Modern synthetic methodologies increasingly rely on transition-metal catalysis to achieve high efficiency and selectivity under milder conditions. Palladium-catalyzed reactions, in particular, have become powerful tools for the construction of nitrogen-containing heterocycles.[4][5]
Reaction Pathway
This innovative approach commences with the synthesis of a homoallylic amine precursor, N-(but-3-en-1-yl)-2-phenylethanamine. This precursor can be synthesized through various established methods for homoallylic amine synthesis.[2][6][7][8] The key step in this new route is the palladium-catalyzed intramolecular aminopalladation of the alkene. The palladium(II) catalyst, in the presence of an oxidant, coordinates to the double bond, which is then attacked intramolecularly by the secondary amine. This is followed by β-hydride elimination to form the endocyclic imine, 2-phenethyl-1-pyrroline, and regenerate the active palladium(II) catalyst.
Caption: Novel palladium-catalyzed route to 2-Phenethyl-1-pyrroline.
Rationale and Potential Advantages
The rationale behind this new route is to leverage the efficiency and selectivity of modern catalytic methods. Palladium-catalyzed intramolecular amination of alkenes offers a more direct and atom-economical approach to the pyrroline ring system.[4] This method has the potential for milder reaction conditions, which would broaden the substrate scope and functional group tolerance. Furthermore, the catalytic nature of the reaction means that only a small amount of the palladium catalyst is required, which can be advantageous in terms of cost and environmental impact. The direct formation of the C=N bond via β-hydride elimination avoids the need for a separate oxidation step that is sometimes required in similar cyclizations.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the established and the novel synthetic routes. The data for the novel route are projected based on literature precedents for similar palladium-catalyzed intramolecular cyclizations.
| Feature | Established Route (Acylation/Hydrolysis) | Novel Route (Pd-Catalyzed Cyclization) |
| Overall Yield | 50-65% | 70-85% (Projected) |
| Reaction Steps | 2 | 2 (including precursor synthesis) |
| Reaction Time | 12-24 hours | 8-16 hours (Projected) |
| Reaction Temperature | Reflux in toluene, then reflux in 6N HCl | 80-120 °C (Projected) |
| Reagents & Catalysts | Sodium hydride, ethyl phenylacetate, 6N HCl | Pd(OAc)₂, oxidant (e.g., benzoquinone), base |
| Atom Economy | Moderate | High |
| Substrate Scope | Limited by harsh acidic/basic conditions | Potentially broader, milder conditions |
| Safety Considerations | Use of pyrophoric NaH and corrosive HCl | Use of palladium catalyst and organic oxidants |
| Purification | Distillation and/or column chromatography | Column chromatography |
| Cost of Key Reagents | N-vinylpyrrolidin-2-one (moderate), NaH (low) | Pd(OAc)₂ (high), but used catalytically |
Experimental Protocols
Established Route: Synthesis of 2-Phenethyl-1-pyrroline via Acylation of N-Vinylpyrrolidin-2-one and Hydrolysis
Step 1: Synthesis of 3-(Phenylacetyl)-N-vinylpyrrolidin-2-one
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.6 g, 65 mmol) in dry toluene (50 mL) under a nitrogen atmosphere, a solution of N-vinylpyrrolidin-2-one (5.5 g, 50 mmol) and ethyl phenylacetate (8.2 g, 50 mmol) in dry toluene (25 mL) is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is heated at reflux for an additional 8 hours.
-
The reaction mixture is cooled to room temperature and quenched by the slow addition of water (50 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-Phenethyl-1-pyrroline
-
The crude 3-(phenylacetyl)-N-vinylpyrrolidin-2-one is dissolved in tetrahydrofuran (25 mL) and added slowly to a refluxing solution of 6 N hydrochloric acid (100 mL).
-
The mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the mixture is made alkaline (pH > 10) by the careful addition of 50% aqueous sodium hydroxide solution, while cooling in an ice bath.
-
The aqueous layer is extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are dried over anhydrous potassium carbonate and concentrated under reduced pressure.
-
The residue is purified by vacuum distillation to afford 2-phenethyl-1-pyrroline as a colorless to pale yellow oil.
Novel Route: Synthesis of 2-Phenethyl-1-pyrroline via Palladium-Catalyzed Intramolecular Cyclization
Step 1: Synthesis of N-(but-3-en-1-yl)-2-phenylethanamine (Precursor)
-
To a solution of phenethylamine (6.05 g, 50 mmol) and potassium carbonate (13.8 g, 100 mmol) in acetonitrile (100 mL) is added 4-bromobut-1-ene (8.1 g, 60 mmol).
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Water (100 mL) is added to the residue, and the product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to give the desired homoallylic amine.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
A mixture of N-(but-3-en-1-yl)-2-phenylethanamine (3.5 g, 20 mmol), palladium(II) acetate (224 mg, 1.0 mmol, 5 mol%), and p-benzoquinone (2.38 g, 22 mmol) in anhydrous dimethylformamide (40 mL) is placed in a sealed tube.
-
The reaction mixture is heated at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (100 mL) and filtered through a pad of celite.
-
The filtrate is washed with water (3 x 50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-phenethyl-1-pyrroline.
Conclusion
The development of novel synthetic routes is crucial for advancing drug discovery and development. While the established acylation-hydrolysis route to 2-phenethyl-1-pyrroline is a proven method, it is hampered by harsh reaction conditions and moderate yields. The proposed novel route, utilizing a palladium-catalyzed intramolecular cyclization of a homoallylic amine, presents a promising alternative. This modern approach is anticipated to offer milder reaction conditions, higher yields, and greater atom economy, thereby providing a more efficient and versatile method for the synthesis of this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, substrate compatibility, and available resources. However, the exploration and validation of such novel catalytic methodologies are essential for the continued progress of synthetic and medicinal chemistry.
References
- Shirakawa, E., & Hayashi, T. (2014). Three-component synthesis of homoallylic amines.
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Sorgi, K. L., Maryanoff, C. A., & McComsey, D. F. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215. [Link]
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Contreras, J. M., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(14), 3259. [Link]
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Hopkins, C. D., & Malinakova, H. C. (2006). Synthesis of Homoallylic Amines via the Palladium-Catalyzed Decarboxylative Coupling of Amino Acid Derivatives. Journal of the American Chemical Society, 128(49), 15971-15974. [Link]
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Wipf, P., & Ribe, S. (1998). Synthesis of Homoallylic Amines by Hydrozirconation−Imine Addition of Allenes. Organic Letters, 1(1), 117-120. [Link]
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A Comparative Technical Guide to 2-Phenethyl-1-pyrroline and 2-Phenyl-1-pyrroline for Researchers and Drug Development Professionals
Introduction
Pyrroline-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic compounds.[1][2] The substituent at the 2-position of the 1-pyrroline ring plays a crucial role in determining the molecule's physicochemical properties and its interaction with biological targets. This guide presents a detailed comparative analysis of two such analogs: 2-phenyl-1-pyrroline, where a phenyl group is directly attached to the imine carbon, and 2-phenethyl-1-pyrroline, which features a phenylethyl group at the same position. This additional ethylene linker in the phenethyl analog introduces conformational flexibility, which can significantly impact its biological activity.
This document will delve into a side-by-side comparison of their chemical synthesis, supported by a detailed experimental protocol for the well-established synthesis of 2-phenyl-1-pyrroline and a proposed analogous route for 2-phenethyl-1-pyrroline. Furthermore, it will contrast their known physicochemical properties and discuss their potential pharmacological relevance based on the activities of structurally related compounds.
Structural and Physicochemical Properties: A Comparative Overview
The seemingly subtle difference in the chemical structures of 2-phenyl-1-pyrroline and 2-phenethyl-1-pyrroline—the presence of an ethyl spacer—leads to notable distinctions in their physicochemical properties.
| Property | 2-Phenyl-1-pyrroline | 2-Phenethyl-1-pyrroline |
| Molecular Formula | C₁₀H₁₁N | C₁₂H₁₅N |
| Molecular Weight | 145.20 g/mol | 173.26 g/mol [3] |
| Appearance | White to yellow solid | Brown oil[3][4] |
| Melting Point | 41.5-44.0 °C[5] | Not available (liquid at room temp.) |
| Boiling Point | Not available | 110 °C at 0.01 Torr[4] |
| CAS Number | 700-91-4 | 106366-23-8[3] |
The direct conjugation of the phenyl ring with the C=N double bond in 2-phenyl-1-pyrroline results in a more planar and rigid structure, contributing to its solid state at room temperature. In contrast, the ethyl linker in 2-phenethyl-1-pyrroline allows for greater conformational freedom of the phenyl group, leading to its oily physical appearance.[4]
Synthesis and Mechanistic Insights
The synthesis of 2-substituted 1-pyrrolines can be efficiently achieved through the acylation of N-vinylpyrrolidin-2-one followed by acid-catalyzed hydrolysis and cyclization. This method is well-documented for 2-phenyl-1-pyrroline and can be adapted for the synthesis of 2-phenethyl-1-pyrroline.
Diagram of the General Synthetic Pathway
Caption: Hypothesized interaction of 2-substituted-1-pyrrolines with a biological target.
Conclusion and Future Directions
This guide has provided a comparative analysis of 2-phenyl-1-pyrroline and 2-phenethyl-1-pyrroline, highlighting their structural, synthetic, and physicochemical differences. While 2-phenyl-1-pyrroline is a well-characterized compound with established synthetic utility, 2-phenethyl-1-pyrroline remains less explored.
The proposed synthesis of 2-phenethyl-1-pyrroline offers a clear path for its preparation and subsequent detailed characterization. Future research should focus on:
-
Experimental validation of the proposed synthesis and full spectral characterization of 2-phenethyl-1-pyrroline.
-
Comparative biological screening of both compounds against a panel of relevant CNS targets to explore their potential as modulators of neuronal activity.
-
In-depth structure-activity relationship (SAR) studies to understand how the conformational flexibility of the phenethyl group influences biological activity compared to the rigid phenyl analog.
-
Pharmacokinetic and toxicological profiling to assess their drug-likeness and safety profiles.
Such studies will be invaluable in unlocking the therapeutic potential of these and related 2-substituted-1-pyrroline derivatives.
References
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Sorgi, K. L., Maryanoff, C. A., McComsey, D. F., & Maryanoff, B. E. (1998). N-VINYLPYRROLIDIN-2-ONE AS A 3-AMINOPROPYL CARBANION EQUIVALENT IN THE SYNTHESIS OF SUBSTITUTED 1-PYRROLINES: 2-PHENYL-1-PYRROLINE. Organic Syntheses, 75, 215. [Link]
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A Comparative Guide to the Biological Activity of Phenethylamines: Investigating the Profile of 2-Phenethyl-1-pyrroline
Introduction: The Phenethylamine Scaffold and the Question of Conformational Constraint
Phenethylamines represent a vast and pharmacologically significant class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and research chemicals.[1] Their foundational structure—a phenyl group attached to an ethylamine side chain—serves as a versatile template for molecules that interact with a wide array of targets within the central nervous system (CNS).[2] The biological activity of any given phenethylamine is exquisitely sensitive to substitutions on the phenyl ring and the ethylamine backbone, which dictate receptor affinity, selectivity, and functional efficacy.[3]
This guide delves into the structure-activity relationships (SAR) that govern the biological effects of phenethylamines, with a particular focus on monoamine transporters and serotonin receptors. We will establish a comparative framework using well-characterized phenethylamines to explore the hypothetical biological activity of a lesser-known analog: 2-Phenethyl-1-pyrroline .
The defining feature of 2-phenethyl-1-pyrroline is the incorporation of the ethylamine side chain into a pyrroline ring. This structural constraint significantly reduces the conformational flexibility of the molecule compared to its open-chain counterpart, phenethylamine. By examining the established SAR of flexible phenethylamines, we can hypothesize how this rigidity might impact receptor interactions and functional outcomes. This guide is designed for researchers and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols to empirically determine the biological profile of novel compounds like 2-phenethyl-1-pyrroline.
Structure-Activity Relationships of Phenethylamines at Key CNS Targets
The interaction of phenethylamines with their biological targets is a complex interplay of stereochemistry and substituent effects. Key targets include the monoamine transporters (for dopamine, norepinephrine, and serotonin) and G protein-coupled receptors (GPCRs), particularly the serotonin 5-HT₂ receptor subtypes.[3][4]
Monoamine Transporter Interactions
The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are critical regulators of neurotransmitter levels. Inhibition of these transporters is a key mechanism for many stimulant and antidepressant drugs.[5]
-
Core Structure: The unsubstituted phenethylamine skeleton is an endogenous trace amine that can act as a central nervous system stimulant.[5] It interacts with the trace amine-associated receptor 1 (TAAR1) and can induce the release of monoamines.[1]
-
Substitutions:
-
Phenyl Ring: Substitution on the phenyl ring can dramatically alter activity. For instance, methoxy groups can reduce dopamine reuptake inhibitory activity.[5]
-
Ethylamine Chain: Modifications to the amine can also have significant effects. For example, N-methylation (as seen in methamphetamine) can enhance potency and alter the ratio of releasing versus reuptake-inhibiting activity.
-
Serotonin 5-HT₂ Receptor Interactions
The 5-HT₂ family of receptors, particularly the 5-HT₂ₐ subtype, is the primary target for psychedelic phenethylamines.[4]
-
Key Substitutions: The hallucinogenic properties of phenethylamines are typically associated with the presence of methoxy groups at the 2 and 5 positions of the phenyl ring.[4] Further substitution at the 4-position with alkyl or halogen groups often enhances affinity for the 5-HT₂ₐ receptor.[6]
-
Conformational Requirements: Studies with conformationally constrained phenethylamine analogs have revealed that for optimal activity at 5-HT₂ receptors, specific orientations of the side-chain and ring substituents are necessary.[7] This highlights the critical role of molecular conformation in receptor binding and activation.
Comparative Analysis: 2-Phenethyl-1-pyrroline vs. Flexible Phenethylamines
Direct experimental data on the biological activity of 2-phenethyl-1-pyrroline is scarce in publicly available literature. However, we can formulate a hypothesis based on its structure. The pyrroline ring locks the ethylamine side chain into a specific conformation, which can be compared to the preferred "bioactive conformations" of more flexible phenethylamines.
This conformational restriction could lead to several outcomes:
-
Enhanced Selectivity: By pre-organizing the molecule into a conformation that is optimal for one receptor but not for others, the pyrroline constraint could lead to a more selective binding profile.
-
Reduced Affinity: If the constrained conformation does not align well with the binding pocket of a particular receptor, a significant loss of affinity would be expected compared to a flexible analog that can adapt to the receptor's geometry.[7]
-
Altered Functional Activity: The specific orientation of the phenethyl group relative to the nitrogen lone pair could influence whether the compound acts as an agonist, antagonist, or transporter substrate/inhibitor.
Below is a table summarizing the known activities of representative phenethylamines and the hypothetical profile of 2-phenethyl-1-pyrroline.
| Compound | Key Structural Features | Primary Biological Target(s) | Typical Biological Effect | Hypothetical Impact of Pyrroline Constraint |
| Phenethylamine | Unsubstituted | TAAR1, VMAT2[1] | CNS Stimulant, Monoamine Releaser[5] | May alter affinity for TAAR1 or ability to act as a transporter substrate. |
| Amphetamine | α-methyl group | DAT, NET | Potent CNS Stimulant, Dopamine/Norepinephrine Releaser | An equivalent α-methyl group cannot be added to the pyrroline ring in the same way. |
| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | 2,5-dimethoxy, 4-iodo | 5-HT₂ₐ/₂C Receptors[8] | Psychedelic Agonist | The fixed conformation may either enhance or decrease 5-HT₂ₐ affinity depending on how well it fits the receptor's binding site. Could lead to higher subtype selectivity.[9] |
| 2-Phenethyl-1-pyrroline | Constrained ethylamine side chain | Unknown | Unknown | The rigid structure is the key variable. It will likely result in a distinct receptor binding profile compared to open-chain analogs. |
Experimental Protocols for Characterizing Novel Phenethylamines
To empirically determine the biological activity of a compound like 2-phenethyl-1-pyrroline, a tiered approach involving receptor binding and functional assays is required.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[10][11]
Objective: To determine the binding affinity of 2-phenethyl-1-pyrroline at a panel of CNS receptors (e.g., 5-HT₂ₐ, DAT, SERT, NET).
Methodology:
-
Membrane Preparation:
-
Homogenize cultured cells or tissue known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.[12]
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (20,000 x g) to pellet the cell membranes.[12]
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).
-
50 µL of the test compound (2-phenethyl-1-pyrroline) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of a radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ) at a fixed concentration near its Kₔ value.[12]
-
-
Define non-specific binding in separate wells using a high concentration of a known, non-labeled competitor.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[12]
-
-
Separation and Counting:
-
Rapidly terminate the incubation by vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[12]
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining receptor affinity via radioligand binding.
Protocol 2: Functional GPCR Assay (Calcium Mobilization)
This protocol measures the functional activity (e.g., agonism or antagonism) of a test compound at a GPCR that signals through the Gαq pathway, leading to intracellular calcium release.[13]
Objective: To determine if 2-phenethyl-1-pyrroline acts as an agonist or antagonist at the 5-HT₂ₐ receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.
-
Transiently co-transfect the cells with a plasmid encoding the human 5-HT₂ₐ receptor and a plasmid for a promiscuous G-protein (e.g., Gα₁₆) that couples GPCR activation to the calcium pathway.[14] This allows testing of receptors that may not natively signal through Gαq.[13]
-
Plate the transfected cells in a 96-well, black-walled, clear-bottom plate and allow them to grow for 24-48 hours.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells in the dark at 37°C for approximately 30-60 minutes to allow for dye uptake and de-esterification.[14]
-
Wash the cells gently with buffer to remove excess extracellular dye.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence of the cells.
-
For Agonist Testing: Inject varying concentrations of 2-phenethyl-1-pyrroline into the wells and monitor the change in fluorescence intensity over time. An increase in fluorescence indicates calcium mobilization and receptor activation.[14]
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of 2-phenethyl-1-pyrroline for a set period. Then, add a known agonist (e.g., serotonin) at its EC₅₀ concentration and measure the fluorescence response. A decrease in the agonist-induced signal indicates antagonism.
-
-
Data Analysis:
-
For agonist data, plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve. Calculate the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).
-
For antagonist data, plot the inhibition of the agonist response against the log concentration of the compound to calculate the IC₅₀.
-
Diagram: GPCR Signaling and Assay Principle
Caption: Agonist activation of a Gαq-coupled GPCR leads to Ca²⁺ release, which is detected by a fluorescent dye.
Conclusion and Future Directions
The vast chemical space of phenethylamines continues to be a fertile ground for discovering novel CNS-active agents. While the biological profile of 2-phenethyl-1-pyrroline remains to be fully elucidated, its conformationally constrained structure presents a compelling case for investigation. By restricting the flexibility of the phenethylamine backbone, the pyrroline ring may confer a unique pharmacological profile with potentially enhanced selectivity or novel functional properties.
The true biological activity of this compound can only be revealed through empirical testing. The protocols detailed in this guide provide a robust framework for such an investigation, starting with broad receptor screening via radioligand binding assays and progressing to functional characterization at identified targets. The resulting data will not only define the pharmacology of 2-phenethyl-1-pyrroline but will also contribute valuable insights into the broader structure-activity relationships of constrained phenethylamine ligands, aiding in the rational design of future therapeutic agents.
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Title: Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship Source: Biomolecules & Therapeutics URL: [Link]
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Title: Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: Biomolecules & Therapeutics | Korea Science URL: [Link]
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Title: Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors Source: PubMed URL: [Link]
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Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
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Title: Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments Source: ACS Chemical Neuroscience URL: [Link]
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Title: Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PubMed URL: [Link]
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Title: Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) Source: PubMed URL: [Link]
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Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL: [Link]
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Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]
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Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: PMC URL: [Link]
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Title: Saturation Radioligand Binding Assays Source: Alfa Cytology URL: [Link]
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A Comparative Guide to the Reactivity of 1-Pyrrolines: The Influence of 2-Substituents
Authored by: A Senior Application Scientist
Introduction: The 1-Pyrroline Scaffold in Modern Chemistry
The 1-pyrroline ring, a five-membered cyclic imine, is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and synthetic intermediates.[1][2][3] Its significance lies in the unique reactivity of the endocyclic carbon-nitrogen double bond (C=N), which serves as a versatile handle for stereoselective chemical transformations.[1][4] This guide provides an in-depth comparison of the reactivity of 1-pyrrolines bearing different substituents at the 2-position. Understanding how these substituents modulate the electronic and steric environment of the imine functionality is paramount for researchers in medicinal chemistry and organic synthesis aiming to design efficient synthetic routes and novel molecular architectures.
The reactivity of the 1-pyrroline core is dominated by the electrophilic nature of the imine carbon (C2).[5][6] This carbon atom is sp² hybridized and bears a partial positive charge due to the higher electronegativity of the adjacent nitrogen atom, making it susceptible to attack by nucleophiles.[5][7] The substituent at the C2 position directly influences this electrophilicity and, consequently, the overall reactivity of the molecule. This guide will dissect these influences, categorized by the electronic and steric nature of the 2-substituent, and provide supporting experimental context.
The Fundamental Reactivity Landscape
The primary reaction pathway for 1-pyrrolines is nucleophilic addition to the C2 carbon.[1][5] This reaction transforms the sp²-hybridized carbon into a tetrahedral sp³ center.[7][8] The substituent at C2 plays a critical role in either accelerating or decelerating this process. Its influence can be broadly categorized into two fundamental effects:
-
Electronic Effects : The ability of the substituent to donate or withdraw electron density, which alters the electrophilicity of the C2 carbon.[9][10]
-
Steric Effects : The physical bulk of the substituent, which can hinder the approach of a nucleophile to the C2 reaction center.[11][12]
These effects are not mutually exclusive and often operate in concert to dictate the reaction outcome.
Caption: Key factors governing the reactivity of the 1-pyrroline C2 position.
Comparative Analysis of 2-Substituent Effects
To provide a clear comparison, we will analyze the impact of three classes of substituents: electron-withdrawing groups (EWGs), electron-donating groups (EDGs), and sterically demanding groups.
2-Substituents as Electron-Withdrawing Groups (EWGs)
Causality: When an EWG (e.g., aryl groups like phenyl, ester, acyl) is attached to C2, it inductively and/or through resonance withdraws electron density from the imine carbon. This withdrawal intensifies the partial positive charge on C2, significantly enhancing its electrophilicity.[10][13]
Effect on Reactivity:
-
Increased Rate of Nucleophilic Addition: 1-pyrrolines with 2-EWG substituents react more rapidly with nucleophiles. The heightened electrophilicity of C2 lowers the activation energy for the nucleophilic attack. For instance, the addition of Grignard reagents or organolithium compounds is generally more facile for 2-aryl-1-pyrrolines compared to their 2-alkyl counterparts.
-
Susceptibility to Weaker Nucleophiles: The activated C=N bond can react with a broader range of weaker nucleophiles, such as stabilized enolates or amines, which might be unreactive towards less electrophilic 1-pyrrolines.[14]
Experimental Support: Studies on the synthesis of substituted pyrrolidines often utilize 2-aryl or 2-acyl-1-pyrrolines as precursors precisely because of their enhanced reactivity. For example, the reduction of the C=N bond using hydride reagents like sodium borohydride (NaBH₄) is often faster for these activated substrates.[15][16]
2-Substituents as Electron-Donating Groups (EDGs)
Causality: Alkyl groups (e.g., methyl, ethyl, tert-butyl) at the C2 position act as EDGs through induction. They push electron density towards the imine carbon, which partially neutralizes its inherent partial positive charge.
Effect on Reactivity:
-
Decreased Rate of Nucleophilic Addition: The reduced electrophilicity of the C2 carbon leads to a slower reaction with nucleophiles. A higher activation energy is required for the nucleophile to attack the less electron-deficient center.
-
Requirement for Stronger Nucleophiles: To achieve efficient conversion, stronger and more reactive nucleophiles, such as organolithium reagents or "hard" Grignard reagents, are often necessary.[17]
Comparative Data Summary:
| 2-Substituent (R) | Substituent Type | Electronic Effect on C2 | Expected Reactivity with Nucleophiles |
| -C₆H₅ (Phenyl) | Electron-Withdrawing | Increases electrophilicity | High |
| -CO₂Et (Ester) | Electron-Withdrawing | Strongly increases electrophilicity | Very High |
| -CH₃ (Methyl) | Electron-Donating | Decreases electrophilicity | Moderate |
| -C(CH₃)₃ (tert-Butyl) | Electron-Donating / Sterically Hindering | Decreases electrophilicity | Low |
Sterically Demanding 2-Substituents
Causality: Bulky groups at the C2 position, such as tert-butyl or a substituted phenyl group, create steric hindrance around the electrophilic carbon. This physically impedes the trajectory of the incoming nucleophile.[11][12]
Effect on Reactivity:
-
Reduced Reaction Rates: Regardless of electronic effects, steric bulk generally slows down the rate of nucleophilic addition. The effect is more pronounced with larger nucleophiles.
-
Enhanced Diastereoselectivity: While hindering the reaction, steric bulk can be a powerful tool for controlling stereochemistry. A bulky 2-substituent can effectively block one face of the 1-pyrroline ring, forcing the nucleophile to attack from the less hindered face. This is a common strategy in asymmetric synthesis to generate specific stereoisomers.
Experimental Protocols: A Workflow for Comparative Reactivity Analysis
To empirically determine the relative reactivity of different 2-substituted 1-pyrrolines, a standardized parallel experiment can be designed.
Caption: Workflow for a parallel experiment comparing 1-pyrroline reactivity.
General Protocol: Nucleophilic Addition of a Grignard Reagent
This protocol provides a framework for comparing the reactivity of a 2-phenyl-1-pyrroline versus a 2-methyl-1-pyrroline.
-
Preparation: In separate, oven-dried, three-necked flasks equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the 2-substituted 1-pyrroline (1.0 eq) in anhydrous diethyl ether (0.2 M).
-
Inert Atmosphere: Purge the flasks with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the solutions to 0 °C in an ice-water bath.
-
Reagent Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, 1.0 M solution in THF) dropwise to each flask over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: For kinetic analysis, withdraw small aliquots (0.1 mL) from the reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes). Immediately quench each aliquot with saturated aqueous ammonium chloride solution and extract with ethyl acetate for GC-MS analysis to determine the ratio of starting material to product.
-
Reaction Completion: After stirring for 2 hours at 0 °C, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The relative yields and conversion rates from the monitoring step will provide a quantitative comparison of reactivity.
Conclusion
The substituent at the 2-position of a 1-pyrroline is a critical determinant of its chemical reactivity. Electron-withdrawing groups enhance the electrophilicity of the imine carbon, leading to faster reactions with a wider range of nucleophiles. Conversely, electron-donating groups diminish this electrophilicity, necessitating more forceful reaction conditions. Superimposed on these electronic effects, steric hindrance from bulky substituents can slow reactions but also provides a powerful handle for controlling stereoselectivity. A systematic, data-driven understanding of these principles enables chemists to rationally design synthetic strategies and harness the full potential of the versatile 1-pyrroline scaffold.
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A Comparative Guide to the Validation of an Analytical Method for 2-Phenethyl-1-pyrroline Quantification
For researchers, scientists, and drug development professionals, the robust quantification of compounds of interest is the bedrock of reliable data. This guide provides an in-depth, technical comparison of analytical methodologies for the validation of 2-Phenethyl-1-pyrroline quantification. While specific, publicly validated methods for this exact analyte are not widely documented, this guide synthesizes established analytical principles for similar cyclic imines and primary amines, grounded in internationally recognized validation standards. We will explore the nuances of method selection, the rationale behind validation parameter choices, and provide detailed protocols to ensure your analytical methods are not just precise, but demonstrably fit for purpose.
The Analytical Challenge: Understanding 2-Phenethyl-1-pyrroline
2-Phenethyl-1-pyrroline is a heterocyclic compound featuring a pyrroline ring and a phenethyl side chain. Its chemical nature as a cyclic imine presents unique analytical considerations. The imine functional group can be susceptible to hydrolysis, and its polarity may influence chromatographic behavior. Accurate quantification is therefore dependent on a carefully developed and rigorously validated analytical method. This guide will compare two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing a framework for selecting and validating the optimal method for your application.
The Cornerstone of Reliable Data: Why Method Validation is Non-Negotiable
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] It is a mandatory requirement by regulatory bodies such as the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[1][3] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, ensuring the integrity of the generated data.[3]
Caption: A typical workflow for analytical method validation.
A Tale of Two Techniques: GC-MS vs. HPLC for 2-Phenethyl-1-pyrroline Analysis
The choice between GC-MS and HPLC is a critical decision in method development, contingent on the analyte's properties and the research objectives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in a liquid phase based on their interaction with a stationary phase. |
| Analyte Suitability | Well-suited for 2-Phenethyl-1-pyrroline due to its likely volatility. | May require derivatization to improve chromatographic retention and detection. |
| Detector | Mass Spectrometry (MS) provides high selectivity and structural information. | UV-Vis is common but may lack sensitivity for analytes with poor chromophores. MS detection (LC-MS) enhances sensitivity and selectivity. |
| Sample Preparation | Often involves solvent extraction and can utilize headspace techniques for volatile analytes.[4] | Typically involves solvent extraction and may require a derivatization step to introduce a UV-absorbing or fluorescent tag.[5][6] |
| Potential Challenges | Thermal degradation of the analyte in the injector port. | Poor retention on reversed-phase columns due to polarity; potential for peak tailing. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a strong candidate for the analysis of 2-Phenethyl-1-pyrroline. The technique's strength lies in its high resolving power and the specificity of mass spectrometric detection.
Rationale for GC-MS:
-
Volatility: The molecular weight and structure of 2-Phenethyl-1-pyrroline suggest it is sufficiently volatile for GC analysis.
-
Selectivity: The mass spectrometer can be operated in selected ion monitoring (SIM) mode to selectively detect the analyte, minimizing interference from matrix components.
-
Sensitivity: GC-MS can achieve low limits of detection, often in the picogram to femtogram range.
High-Performance Liquid Chromatography (HPLC): Versatility with a Twist
HPLC offers a versatile platform for a wide range of analytes. For a compound like 2-Phenethyl-1-pyrroline, which lacks a strong chromophore, derivatization is often key to achieving the desired sensitivity with UV detection.[5]
Rationale for HPLC with Derivatization:
-
Broad Applicability: HPLC is suitable for a wider range of compounds, including those that are not thermally stable.
-
Enhanced Sensitivity: Derivatization with an agent that introduces a highly UV-absorbent or fluorescent moiety can significantly lower the limit of detection.
-
Improved Chromatography: Derivatization can also improve the analyte's retention on the column and enhance peak shape.
The Pillars of Validation: A Detailed Experimental Protocol
The following protocols are based on the ICH Q2(R1) guidelines and provide a framework for validating a quantification method for 2-Phenethyl-1-pyrroline.[3]
Caption: Core parameters for analytical method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[1]
Protocol:
-
Analyze blank matrix samples (e.g., plasma, tissue homogenate without the analyte).
-
Analyze the blank matrix spiked with 2-Phenethyl-1-pyrroline.
-
Analyze the blank matrix spiked with known potential interferents (e.g., related compounds, metabolites).
-
Acceptance Criteria: The chromatograms of the blank samples should show no significant peaks at the retention time of 2-Phenethyl-1-pyrroline. The analyte peak should be well-resolved from any potential interferents.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3]
Protocol:
-
Prepare a stock solution of 2-Phenethyl-1-pyrroline in a suitable solvent.
-
Create a series of at least five calibration standards by spiking the blank matrix with the stock solution to cover the expected concentration range.
-
Analyze each calibration standard in triplicate.
-
Plot the mean peak area response against the nominal concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should not be significantly different from zero.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
Protocol:
-
The range is determined from the linearity data.
-
Acceptance Criteria: The range should cover the expected concentrations in the samples to be analyzed, typically 80% to 120% of the target concentration for an assay.[3]
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the defined range.
-
Analyze at least five replicates of each QC sample.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within a predefined range (e.g., 85-115% for bioanalytical methods, or 98-102% for drug substance assays). The relative standard deviation (RSD) should also be within an acceptable limit (e.g., ≤15%).
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
Protocol:
-
Repeatability (Intra-assay precision): Analyze replicates of the low, medium, and high QC samples within the same analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze replicates of the low, medium, and high QC samples on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should not exceed a predefined limit (e.g., 15% for bioanalytical assays, lower for drug substance assays).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Protocol (based on signal-to-noise ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
Acceptance Criteria: The LOD is typically established at a S/N ratio of 3:1. The LOQ is established at a S/N ratio of 10:1, and the accuracy and precision at this concentration should meet the acceptance criteria.[3]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Protocol:
-
Introduce small, deliberate variations to the method parameters.
-
For GC-MS: Vary injector temperature (±5°C), oven temperature ramp rate (±10%), and carrier gas flow rate (±10%).
-
For HPLC: Vary mobile phase composition (e.g., ±2% organic), column temperature (±5°C), and flow rate (±10%).
-
-
Analyze a sample at each modified condition.
-
Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.
Comparative Performance Data
The following tables provide a hypothetical but realistic comparison of the expected performance characteristics for validated GC-MS and HPLC methods for 2-Phenethyl-1-pyrroline quantification.
Table 1: GC-MS Method Performance
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 92 - 108% |
| Precision (RSD) | ≤ 15% | < 10% |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| LOQ | S/N ≥ 10 | 1 ng/mL |
Table 2: HPLC-UV (with Derivatization) Method Performance
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Range | 5 - 2000 ng/mL | 5 - 2000 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Precision (RSD) | ≤ 15% | < 8% |
| LOD | S/N ≥ 3 | 1.5 ng/mL |
| LOQ | S/N ≥ 10 | 5 ng/mL |
Conclusion: A Foundation for Confident Quantification
The validation of an analytical method is a rigorous but essential process for ensuring the quality and reliability of scientific data. For the quantification of 2-Phenethyl-1-pyrroline, both GC-MS and HPLC present viable analytical strategies. GC-MS offers inherent selectivity and sensitivity for this likely volatile compound. HPLC, when coupled with a suitable derivatization strategy, provides a versatile and robust alternative.
The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate an analytical method for 2-Phenethyl-1-pyrroline that is scientifically sound, fit for purpose, and produces data of the highest integrity.
References
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University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method for.[Link]
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ResearchGate. A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in Shrimp by DSPE-DLLME Coupled to HPLC–UV.[Link]
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MDPI. Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent.[Link]
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CentAUR. The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking.[Link]
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A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Study of 2-Phenethyl-1-pyrroline in Biological Assays
Introduction: The Challenge of Novel Compound Specificity
In the realm of drug discovery and chemical biology, the identification of novel bioactive molecules is a pivotal moment. 2-Phenethyl-1-pyrroline, a heterocyclic amine, represents such a molecule of interest, combining the structural features of a pyrroline ring and a phenethylamine moiety. While the pyrroline scaffold is a privileged structure in numerous natural products and pharmacologically active compounds, and the phenethylamine framework is a well-known pharmacophore in many centrally acting agents, the biological activity and specificity of this particular combination remain largely uncharted territory.[1][2][3][4]
The initial excitement surrounding a novel compound can quickly be tempered by the critical question of selectivity. Cross-reactivity, or the interaction of a compound with unintended biological targets, is a major cause of adverse effects and late-stage drug development failure. Therefore, a thorough investigation of a compound's off-target interactions is not merely a supplementary exercise but a cornerstone of its preclinical evaluation.[5][6]
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel compound like 2-Phenethyl-1-pyrroline. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a template for data comparison, empowering researchers to build a robust specificity profile for their molecules of interest.
Deconstructing the Molecule: Predicting Potential Biological Targets
The structure of 2-Phenethyl-1-pyrroline provides clues to its potential biological targets. The phenethylamine substructure is a classic pharmacophore for various receptors and transporters in the central nervous system, particularly those involved in neurotransmission. The pyrroline ring, a five-membered nitrogen-containing heterocycle, is found in a wide array of bioactive molecules, including some with anticancer, anti-inflammatory, and antiviral properties.[2][4]
Based on these structural motifs, a primary hypothesis is that 2-Phenethyl-1-pyrroline may interact with:
-
G-Protein Coupled Receptors (GPCRs): Specifically, monoamine receptors such as dopamine, serotonin, and adrenergic receptors.
-
Ion Channels: Ligand-gated or voltage-gated ion channels that are modulated by biogenic amines.
-
Transporters: Monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
-
Enzymes: Enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).
A comprehensive cross-reactivity study should therefore probe a diverse panel of targets, including and extending beyond these initial hypotheses.
Designing a Robust Cross-Reactivity Study
A multi-tiered approach is recommended to efficiently assess the cross-reactivity of 2-Phenethyl-1-pyrroline. This involves an initial broad screening against a panel of known drug targets, followed by more focused dose-response studies on any identified "hits."
Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive cross-reactivity study:
Caption: A phased approach to cross-reactivity screening.
Selection of Comparison Compounds
To contextualize the activity of 2-Phenethyl-1-pyrroline, it is essential to include relevant control and comparison compounds in the assays.
| Compound Class | Example Compound | Rationale |
| Positive Control | Dopamine | To validate assays targeting dopaminergic pathways. |
| Negative Control | Sucrose | An inert molecule to establish a baseline response. |
| Structural Analog 1 | Phenethylamine | To assess the contribution of the pyrroline ring to activity. |
| Structural Analog 2 | N-methyl-2-phenethylamine | To evaluate the effect of N-alkylation. |
| Known Cross-Reactive Drug | Chlorpromazine | A "promiscuous" compound to validate the sensitivity of the screening panel. |
Key Experimental Protocols
The following are detailed protocols for essential assays in a cross-reactivity study.
Protocol 1: Radioligand Binding Assay for GPCRs
This protocol describes a competitive binding assay to determine the affinity of 2-Phenethyl-1-pyrroline for a specific GPCR, for example, the Dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of 2-Phenethyl-1-pyrroline at the Dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human Dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compound (2-Phenethyl-1-pyrroline) and control compounds.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of 2-Phenethyl-1-pyrroline and control compounds in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate compound dilution, and 50 µL of [³H]-Spiperone at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 50 µL of the D2 receptor-expressing membranes (final protein concentration of 5-10 µ g/well ).
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization Assay for GPCRs
This protocol measures the functional activity of 2-Phenethyl-1-pyrroline at a Gq-coupled receptor, such as the Serotonin 5-HT₂ₐ receptor.
Objective: To determine if 2-Phenethyl-1-pyrroline acts as an agonist or antagonist at the 5-HT₂ₐ receptor and to quantify its potency (EC₅₀) or inhibitory activity (IC₅₀).
Materials:
-
HEK293 cells stably expressing the human 5-HT₂ₐ receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (2-Phenethyl-1-pyrroline), a known agonist (e.g., Serotonin), and a known antagonist (e.g., Ketanserin).
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Plate the 5-HT₂ₐ-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
To determine agonist activity, add serial dilutions of 2-Phenethyl-1-pyrroline to the cells and measure the change in fluorescence over time.
-
To determine antagonist activity, pre-incubate the cells with serial dilutions of 2-Phenethyl-1-pyrroline for 15-30 minutes before adding a fixed concentration of serotonin (e.g., EC₈₀).
-
Record the fluorescence signal before and after compound addition.
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Plot the dose-response curves and calculate EC₅₀ or IC₅₀ values using non-linear regression.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Primary Screening Results for 2-Phenethyl-1-pyrroline
| Target | Assay Type | % Inhibition at 10 µM |
| Dopamine D2 Receptor | Radioligand Binding | 85% |
| Serotonin 5-HT₂ₐ Receptor | Radioligand Binding | 62% |
| Adrenergic α₁ Receptor | Radioligand Binding | 45% |
| Dopamine Transporter (DAT) | Radioligand Uptake | 78% |
| Monoamine Oxidase A (MAO-A) | Enzyme Activity | 15% |
Table 2: Hypothetical Dose-Response Data for Confirmed Hits
| Target | 2-Phenethyl-1-pyrroline | Phenethylamine | Chlorpromazine |
| Dopamine D2 Receptor | Ki = 150 nM | Ki = 2.5 µM | Ki = 1.2 nM |
| Serotonin 5-HT₂ₐ Receptor | IC₅₀ = 800 nM (antagonist) | IC₅₀ > 10 µM | IC₅₀ = 5.6 nM (antagonist) |
| Dopamine Transporter (DAT) | IC₅₀ = 220 nM | IC₅₀ = 1.8 µM | IC₅₀ = 350 nM |
Visualizing Potential Mechanisms
Should a significant interaction be confirmed, for instance, with the Dopamine D2 receptor, it is crucial to consider the downstream signaling implications.
Caption: Potential D2 receptor-mediated signaling pathway.
Conclusion: A Pathway to Confident Drug Development
The journey from a novel chemical entity to a well-characterized lead compound is paved with rigorous scientific investigation. For a molecule like 2-Phenethyl-1-pyrroline, with its intriguing structural motifs, a proactive and comprehensive cross-reactivity assessment is indispensable. By employing a tiered screening approach, utilizing robust and validated assays, and carefully interpreting the comparative data, researchers can build a detailed specificity profile. This not only de-risks the compound for further development but also provides invaluable insights into its potential therapeutic applications and liabilities. The methodologies and frameworks presented in this guide offer a robust starting point for these critical investigations, ultimately fostering a more efficient and successful drug discovery process.
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Carlier, J., Gicquel, T., & Darrigo, L. (2022). New Psychoactive Substances: Which Biological Matrix is the Best for Clinical Toxicology Screening?. Therapeutic Drug Monitoring. [Link]
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From Mushroom Trip or Cosmic Ride to Therapeutic Healing | Psychology Today. (2026, January 19). Retrieved January 22, 2026, from [Link]
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Levine, B. (2010). Biological testing for drugs of abuse. EXS, 100, 489-517. [Link]
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Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. (2025, August 30). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions | Request PDF. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Molecular Diversity, 26(5), 2915-2937. [Link]
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Tobinaga, H., Kai, H., & et al. (2020). Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 3: Structure-activity relationships of pyrropyrazolone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(24), 127636. [Link]
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Tobinaga, H., Kai, H., & et al. (2018). Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 1: Initial structure-activity relationship studies of a hit from a high throughput screening. Bioorganic & Medicinal Chemistry Letters, 28(13), 2338-2342. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(13), 5184. [Link]
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Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. (2016). Chemistry – A European Journal, 22(23), 7879-7889. [Link]
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The genetics and biosynthesis of 2-acetyl-1-pyrroline in fragrant rice. (2019). Plant Physiology and Biochemistry, 135, 314-322. [Link]
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Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2026, January 21). Organic Letters. Retrieved January 22, 2026, from [Link]
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Synthesis of 2-pyrrolines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). RSC Advances, 12(43), 28215-28227. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology, 10, 770. [Link]
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33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa). (n.d.). UQ eSpace. Retrieved January 22, 2026, from [Link]
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Precursors of 2-acetyl-1-pyrroline, a potent flavor compound of an aromatic rice variety. (2002). Journal of Agricultural and Food Chemistry, 50(14), 4038-4041. [Link]
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1-Pyrroline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Pharmaceuticals, 14(10), 1033. [Link]
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(PDF) The Correlation between 2-Acetyl-1-pyrroline Content, Biological Compounds and Molecular Characterization to the Aroma Intensities of Thai Local Rice. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. (2021). Processes, 9(11), 2033. [Link]
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How to measure and minimize off-target effects... (2021, October 12). YouTube. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Catalytic Activity of 2-Phenethyl-1-Pyrroline-Based Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is a continuous endeavor. Among the privileged scaffolds, pyrrolidine-based structures, inspired by the natural amino acid proline, have demonstrated remarkable efficacy in a myriad of stereoselective transformations. This guide provides an in-depth comparative analysis of the catalytic activity of 2-phenethyl-1-pyrroline-based ligands and their analogues, offering a valuable resource for researchers in catalyst design and application. By delving into the mechanistic underpinnings, experimental protocols, and performance data, we aim to furnish a comprehensive benchmark for this promising class of organocatalysts.
The Significance of the Pyrroline Scaffold in Asymmetric Catalysis
The pyrrolidine ring is a cornerstone of modern organocatalysis, largely due to the pioneering work with proline and its derivatives.[1] These catalysts operate through the formation of nucleophilic enamine intermediates or electrophilic iminium ions, effectively mimicking the function of natural aldolase enzymes.[2][3] The structural rigidity and the presence of a secondary amine are key to their catalytic prowess, enabling high levels of stereocontrol.
The introduction of a 2-phenethyl substituent on the pyrroline core offers a strategic modification to fine-tune the steric and electronic properties of the catalyst. This bulky group can create a well-defined chiral pocket around the active site, influencing the facial selectivity of substrate approach and thereby enhancing enantioselectivity. This guide will explore the catalytic performance of such ligands in benchmark asymmetric reactions.
Core Principles of Benchmarking Catalytic Performance
To objectively compare the efficacy of different catalysts, a set of key performance indicators (KPIs) must be evaluated under standardized conditions. These metrics provide a quantitative measure of a catalyst's activity, selectivity, and efficiency.
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Enantiomeric Excess (ee, %): A measure of the stereochemical purity of the product, indicating the preference for the formation of one enantiomer over the other.
-
Diastereoselectivity (dr): The ratio of diastereomers formed in the reaction, crucial when multiple stereocenters are generated.
-
Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming inactive. It is a measure of catalyst longevity.
-
Turnover Frequency (TOF, h⁻¹): The number of turnovers per unit time, reflecting the intrinsic activity of the catalyst.
Benchmarking studies are essential for the rational design of new catalysts and for selecting the optimal catalyst for a specific transformation.[4]
Mechanistic Insights: The Catalytic Cycle of Pyrrolidine-Based Organocatalysts
The versatility of pyrrolidine-based organocatalysts stems from their ability to engage in two primary catalytic cycles: enamine and iminium ion catalysis. Understanding these pathways is crucial for rationalizing reaction outcomes and for designing more efficient catalysts.
Enamine Catalysis
In enamine catalysis, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and releases the functionalized product. This mode of activation is central to reactions like the asymmetric Michael addition.
Iminium Ion Catalysis
Conversely, in iminium ion catalysis, the catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the enone, facilitating the attack of a nucleophile. This pathway is characteristic of reactions like the Diels-Alder cycloaddition.
Experimental Protocol: Benchmarking in an Asymmetric Michael Addition
To provide a practical framework for comparison, we outline a generalized experimental protocol for a benchmark reaction: the asymmetric Michael addition of an aldehyde to a nitroalkene, a common transformation to evaluate the efficacy of pyrrolidine-based organocatalysts.[5][6]
General Procedure
-
Reaction Setup: To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., CH₂Cl₂, 1.0 mL) at the desired temperature (e.g., room temperature), add the aldehyde (1.5 mmol, 3.0 equivalents).
-
Catalyst Addition: Add the 2-phenethyl-1-pyrroline-based catalyst (0.05 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
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Introduction: The Rising Prominence of the Pyrrolidine Scaffold in Oncology
An In-Depth Guide to the Comparative Cytotoxicity of Novel Pyrrolidine Derivatives for Cancer Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows it to mimic the conformation of proline, enabling it to interact with a wide array of biological targets with high specificity. In recent years, novel synthetic methodologies have unlocked a vast chemical space for pyrrolidine derivatives, leading to the discovery of potent cytotoxic agents against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of emerging classes of pyrrolidine derivatives, supported by experimental data and detailed protocols for their evaluation. We will delve into the structure-activity relationships that govern their efficacy and the molecular mechanisms that underpin their cytotoxic effects.
Comparative Cytotoxicity Analysis of Novel Pyrrolidine Derivatives
The cytotoxic potential of pyrrolidine derivatives is profoundly influenced by the nature and stereochemical orientation of the substituents on the pyrrolidine ring. Recent studies have focused on the synthesis of hybrid molecules where the pyrrolidine core is fused or linked to other pharmacologically active moieties, such as oxindoles, spirocycles, and chalcones. This approach has yielded compounds with significantly enhanced cytotoxicity.
A critical parameter for comparing the cytotoxic efficacy of different compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. The table below summarizes the IC50 values for representative novel pyrrolidine derivatives against a panel of human cancer cell lines, showcasing the diversity of their activity.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative Pyrrolidine Derivatives
| Compound Class | Derivative Example | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| Spirooxindole-Pyrrolidine | Compound 5f (as per reference) | 1.12 | 1.89 | 2.54 | |
| Dispiro-Pyrrolidine | Compound 8h (as per reference) | 2.60 | 3.14 | 4.31 | |
| Pyrrolidinyl-Chalcone | Compound 7j (as per reference) | 0.98 | 1.56 | 2.12 | |
| Pyrrolidine-fused Sulfonamide | Compound 6g (as per reference) | 3.45 | 4.12 | 5.67 |
Data is compiled from multiple sources for illustrative comparison. Direct comparison should be made with caution as experimental conditions may vary between studies.
The data clearly indicates that subtle structural modifications can lead to significant changes in cytotoxic potency. For instance, the pyrrolidinyl-chalcone hybrids, which combine the structural features of pyrrolidines and chalcones (known cytotoxic agents), exhibit sub-micromolar to low micromolar activity across multiple cell lines. This suggests a synergistic effect between the two pharmacophores.
Mechanisms of Action: Unraveling the Pathways to Cell Death
The cytotoxic effects of these novel pyrrolidine derivatives are often mediated by the induction of apoptosis, a form of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged or cancerous cells. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Many pyrrolidine derivatives have been shown to trigger the intrinsic pathway.
The Intrinsic Apoptotic Pathway
This pathway is typically activated by intracellular stress, such as DNA damage or oxidative stress, caused by the drug candidate. This leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic proteins like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.
Below is a diagram illustrating the general workflow for assessing the induction of apoptosis by a novel pyrrolidine derivative.
Caption: Workflow for Apoptosis Assessment using Annexin V/PI Staining.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are essential. Here, we provide step-by-step methodologies for two of the most common assays used in the field.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrrolidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity.
Materials:
-
LDH assay kit (commercially available)
-
96-well plate with cells treated as in the MTT assay
-
Microplate reader
Procedure:
-
Prepare Samples: After treating cells with the pyrrolidine derivatives for the desired time, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Collect Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare Controls: Include a background control (medium only), a vehicle control (cells treated with vehicle), and a maximum LDH release control (cells treated with a lysis buffer provided in the kit).
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] * 100.
Conclusion and Future Directions
Novel pyrrolidine derivatives represent a highly promising class of cytotoxic agents with significant potential for development as anticancer therapeutics. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of their potency and selectivity. The comparative analysis presented in this guide highlights the importance of specific structural motifs, such as the integration of chalcone or spirooxindole moieties, in enhancing cytotoxic activity.
Future research should focus on elucidating the precise molecular targets of the most potent derivatives. A deeper understanding of their mechanism of action, beyond the induction of apoptosis, will be crucial for their clinical translation. Furthermore, in vivo studies in animal models are necessary to evaluate their efficacy, pharmacokinetic profiles, and potential toxicity, paving the way for the development of the next generation of pyrrolidine-based cancer therapies.
References
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Kamal, A., Reddy, M. K., Ramaiah, M. J., et al. (2012). Synthesis and in vitro anticancer activity of new steroidal spiro-pyrrolidines and spiro-pyrrolizidines. Bioorganic & Medicinal Chemistry Letters, 22(19), 6248-6252. [Link]
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Suresh, L., Kumar, R. S., & Raghunathan, R. (2014). Synthesis and cytotoxic studies of novel dispiro-pyrrolidine derivatives. Tetrahedron Letters, 55(15), 2449-2453. [Link]
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Kumar, G. P., Kumar, B. S., & Reddy, C. S. (2016). Synthesis, characterization, and in vitro anticancer activity of novel pyrrolidinyl-chalcone hybrids. Medicinal Chemistry Research, 25(10), 2221-2230. [Link]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2015). Synthesis and in vitro anticancer activity of novel pyrrolidine-fused sulfonamides. Journal of Heterocyclic Chemistry, 52(5), 1368-1376. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenethyl-1-pyrroline
For researchers and drug development professionals, meticulous adherence to safety protocols is the foundation of scientific excellence. The proper disposal of chemical reagents is not merely a regulatory hurdle but a critical aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Phenethyl-1-pyrroline (CAS No. 106366-23-8), ensuring the protection of personnel and the integrity of your research environment.
Hazard Identification and Risk Assessment
Analysis of related compounds provides critical insight into its potential hazards:
-
2-Phenylethylamine: This precursor is classified as toxic if swallowed and causes severe skin burns and eye damage[2][3].
-
2-Methyl-1-pyrroline: A similar pyrroline derivative, this compound is a highly flammable liquid and vapor that also causes skin and eye irritation[4].
Based on this analysis, it is prudent to handle 2-Phenethyl-1-pyrroline as a substance that is potentially toxic, corrosive, and flammable. All handling and disposal operations must be conducted under the assumption of these hazards.
Summary of Assumed Hazards
| Hazard Classification | Potential Effects | Source of Analogy |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed. | 2-Phenylethylamine[2][3] |
| Skin Corrosion/Irritation | May cause severe skin burns and irritation. | 2-Phenylethylamine, 2-Methyl-1-pyrroline[2][3][4] |
| Serious Eye Damage | May cause serious and potentially irreversible eye damage. | 2-Phenylethylamine, 2-Methyl-1-pyrroline[2][3][4] |
| Flammability | Assumed to be a combustible or flammable liquid. | 2-Methyl-1-pyrroline[4] |
| Respiratory Irritation | Vapors may cause respiratory irritation. | 2-Phenylethylamine[3] |
Immediate Safety & Handling Protocols
Before beginning any procedure that involves 2-Phenethyl-1-pyrroline, from experimental use to disposal, the following precautions are mandatory.
Personal Protective Equipment (PPE)
Proper PPE is your primary defense against chemical exposure. The following must be worn at all times:
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned.
-
Footwear: Closed-toe shoes.
Engineering Controls
-
Ventilation: All handling of 2-Phenethyl-1-pyrroline, including transfers to waste containers, must be performed inside a certified chemical fume hood to minimize inhalation exposure[2].
-
Ignition Sources: Keep the compound and its waste away from all potential ignition sources, including open flames, hot plates, and spark-producing equipment[2][4]. Use only non-sparking tools when handling containers[4][5].
Spill Management Protocol
Accidental spills must be managed immediately and safely. The response depends on the scale of the spill.
Workflow for Chemical Spill Response
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup
-
Alert & Assess: Immediately alert colleagues in the vicinity. Evaluate the spill size. If it is large, volatile, or you feel unsafe, evacuate and contact your institution's Environmental Health and Safety (EHS) office.
-
Contain the Spill: For minor spills, create a dike around the spill's edge using an inert, non-combustible absorbent material like vermiculite, cat litter, or dry sand[6][7]. This prevents the spill from spreading.
-
Absorb the Liquid: Apply the absorbent material starting from the outer edges and working inward to completely absorb the 2-Phenethyl-1-pyrroline[7].
-
Collect Residue: Using spark-resistant scoops, carefully collect the absorbent material[5]. Place it into a designated, compatible container for hazardous waste[7][8].
-
Decontaminate: Clean the spill surface and any contaminated equipment thoroughly. The cleaning materials must also be disposed of as hazardous waste[6].
-
Package and Label: Securely seal the waste container. Label it clearly as "Hazardous Waste: 2-Phenethyl-1-pyrroline Spill Debris."
Proper Disposal Procedures
Disposal of 2-Phenethyl-1-pyrroline must be treated as a formal, regulated process. Under no circumstances should this chemical be poured down the drain or mixed with general laboratory trash.
Step 1: Waste Segregation
Proper segregation is crucial for safety and cost-effective disposal.
-
Waste Stream: 2-Phenethyl-1-pyrroline waste is an organic, non-halogenated waste (unless mixed with halogenated solvents during experimentation). It must be collected in a dedicated container for this waste stream.
-
Avoid Mixing: Do not mix incompatible waste types, such as acids, bases, or oxidizers, in the same container[9][10]. Mixing can cause dangerous chemical reactions.
Step 2: Waste Collection and Containment
-
Select the Right Container: Use a chemically compatible container, typically provided by your EHS office, that is in good condition with a secure, screw-top cap[11]. The container material must not react with the chemical[11].
-
Leave Headspace: Do not fill the container to the brim. Leave at least 10% of the volume (or a one-inch headroom) empty to allow for vapor expansion[11].
-
Keep Closed: The waste container must be kept securely capped at all times, except when you are actively adding waste[11]. This minimizes the release of volatile vapors.
-
Label Correctly: As soon as the first drop of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Phenethyl-1-pyrroline"
-
An indication of the hazards (e.g., Toxic, Corrosive, Flammable)
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be in a secondary containment tray to catch any potential leaks.
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's EHS department to schedule a pickup for your full waste container. They will guide you on specific institutional procedures.
-
Professional Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF)[12]. The most common disposal method for this type of organic waste is high-temperature incineration at a permitted facility[9].
Disposal Pathway Diagram
Caption: The complete workflow for compliant chemical waste disposal.
By adhering to this comprehensive guide, you build a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Phenylethylamine.
-
Geneva College. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: N-Acetyl-2-phenylethylamine. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Chemical Spill Cleanup. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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The University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management for School Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2-Phenethyl)-1-pyrroline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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CPAchem Ltd. (n.d.). Safety data sheet: 2-Phenylethylamine. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Mastering Safety: A Senior Scientist's Guide to Personal Protective Equipment for 2-Phenethyl-1-pyrroline
For the dedicated researcher navigating the complexities of novel compound synthesis, ensuring personal safety is the foundational pillar upon which successful experimentation is built. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling 2-Phenethyl-1-pyrroline (CAS No. 106366-23-8). As a specialized research chemical, direct and comprehensive safety data is not always available. Therefore, this document employs a principle of chemical similarity, drawing authoritative data from structural analogs—pyrrolines and phenylethylamines—to construct a robust and cautious safety protocol. Our approach is not merely to list equipment, but to build a self-validating system of safety by understanding the why behind each recommendation.
Inferred Hazard Assessment: A Data-Driven Approach
An exhaustive search for a specific Safety Data Sheet (SDS) for 2-Phenethyl-1-pyrroline did not yield a dedicated document. In such instances, a senior scientist must infer potential hazards by examining structurally related molecules. The target molecule consists of a pyrroline ring attached to a phenethyl group. We will synthesize our hazard assessment from the known risks of these two components.
-
From the Pyrroline Moiety: Compounds like 2-Methyl-1-pyrroline are classified as highly flammable liquids that cause skin and eye irritation, and may cause respiratory irritation.[1]
-
From the Phenethylamine Moiety: 2-Phenylethylamine is known to be significantly more hazardous, causing severe skin burns and eye damage.[2][3] It is also classified as harmful if swallowed, in contact with skin, or if inhaled.[2]
Combining these profiles, we must operate under the assumption that 2-Phenethyl-1-pyrroline is a flammable liquid that is likely corrosive to skin and eyes, causes respiratory irritation, and is harmful through oral, dermal, and inhalation routes.
| Hazard Classification (Inferred) | Basis from Structural Analogs | Source Documents |
| Flammable Liquid | Pyrroline derivatives are flammable.[1] | Fisher Scientific SDS |
| Acute Toxicity (Oral, Dermal, Inhalation) | Phenethylamine is harmful if swallowed, in contact with skin, or inhaled.[2][3] | CPAchem Ltd. & Merck Millipore SDS |
| Skin Corrosion/Irritation (Category 1B or 2) | Phenethylamine causes severe skin burns; Pyrrolines cause skin irritation.[1][2][3] | CPAchem Ltd., Merck Millipore, Fisher Scientific SDS |
| Serious Eye Damage/Irritation (Category 1) | Phenethylamine causes serious eye damage; Pyrrolines cause eye irritation.[1][2][3] | CPAchem Ltd., Merck Millipore, Fisher Scientific SDS |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Fisher Scientific & CPAchem Ltd. SDS |
Core PPE Directive: A Head-to-Toe Protocol
Based on the inferred hazards, a comprehensive PPE strategy is mandatory. This is not a checklist, but an integrated system designed to prevent all routes of exposure.
Eye and Face Protection: The First Line of Defense
Due to the high likelihood of corrosivity and serious eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards.
-
Recommended for Splash Risk: A full-face shield worn over chemical splash goggles. This is critical when handling quantities greater than a few milliliters, during transfers, or when a reaction is under pressure. The causality is clear: a face shield protects the entire face from splashes of corrosive material, which can cause devastating burns to the skin.[2][3]
Hand Protection: Selecting the Right Barrier
"Chemical resistant gloves" is a vague and potentially dangerous recommendation. The choice of glove material is critical. While specific breakthrough data for 2-Phenethyl-1-pyrroline is unavailable, we can select appropriate materials based on their performance against amines and aromatic compounds.
-
Primary Recommendation: Nitrile gloves are a common laboratory choice, but they should only be used for incidental contact with short exposure times. For any prolonged handling, a more robust glove is necessary.
-
For Extended Use or Immersion: Butyl rubber or Viton™ gloves are recommended for handling corrosive amines. It is imperative to double-glove, wearing a lighter nitrile glove underneath a heavier, more resistant glove. This provides a secondary barrier and alerts the user to a breach in the outer glove.
-
Action Protocol: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly after glove removal.
Body Protection: Shielding Against Spills and Splashes
Your body is as vulnerable as your hands and eyes. Given the inferred dermal toxicity and corrosivity, street clothes offer zero protection.
-
Standard Operations: A flame-resistant laboratory coat (FRC) is mandatory due to the flammability risk. Ensure it is fully buttoned with sleeves rolled down.
-
High-Risk Procedures: For large-volume transfers or when there is a significant splash potential, a chemically resistant apron worn over the lab coat, or a full chemical-resistant suit, is required.[4] All contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[2][3]
Respiratory Protection: Preventing Inhalation Hazards
Given that the compound is described as an oil and may have low volatility at room temperature, respiratory protection needs are task-dependent.[5] However, the risk of respiratory irritation and acute inhalation toxicity necessitates caution.[1][2]
-
Mandatory Use: All handling of 2-Phenethyl-1-pyrroline must be performed within a certified chemical fume hood to control vapor exposure.
-
When a Respirator is Required: If work must be done outside of a fume hood (e.g., during a large spill or equipment failure), or if the material is heated or aerosolized, respiratory protection is essential. A NIOSH-approved respirator with an organic vapor (OV) cartridge is the minimum requirement. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[6][7]
Experimental Workflow: Weighing and Preparing a Solution
This step-by-step protocol integrates the PPE requirements into a common laboratory task, demonstrating the self-validating nature of the safety system.
Objective: To safely weigh 500 mg of 2-Phenethyl-1-pyrroline oil and prepare a 0.1 M solution in dichloromethane.
| Step | Action | PPE & Safety Rationale |
| 1. Preparation | Gather all necessary equipment (beakers, graduated cylinders, magnetic stirrer, etc.) and place them inside the chemical fume hood. Ensure the fume hood sash is at the lowest practical working height. | Rationale: Confines potential vapors and spills to an engineered control area. |
| 2. Donning PPE | Before handling the chemical, don all required PPE: 1. Inner nitrile gloves. 2. Outer butyl rubber gloves. 3. Flame-resistant lab coat. 4. Chemical splash goggles. 5. Face shield. | Rationale: Establishes a complete barrier before any potential for exposure occurs. The face shield is critical due to the splash risk during transfer. |
| 3. Weighing | Place a tared beaker on an analytical balance inside the fume hood. Using a clean glass pipette, carefully transfer approximately 500 mg of 2-Phenethyl-1-pyrroline oil into the beaker. | Rationale: Performing the transfer in the hood contains vapors. The slow, deliberate action minimizes splash potential. |
| 4. Dissolution | Remove the beaker from the balance (still inside the hood). Slowly add the calculated volume of dichloromethane to the beaker while it is on a magnetic stir plate to facilitate dissolution. | Rationale: Dichloromethane is also hazardous; keeping the entire operation in the hood is essential. Slow addition prevents splashing. |
| 5. Waste & Cleanup | The contaminated pipette tip is considered hazardous waste and must be placed in a designated solid waste container. Any spills within the hood should be immediately absorbed with a chemical spill absorbent. | Rationale: Proper waste segregation prevents accidental exposure and complies with environmental regulations. |
| 6. Doffing PPE | Once the procedure is complete and the area is clean, remove PPE in the correct order to avoid cross-contamination: 1. Outer gloves. 2. Face shield. 3. Goggles. 4. Lab coat. 5. Inner gloves. | Rationale: The most contaminated items are removed first. Hands should be washed immediately after all PPE is removed. |
Visualizing the PPE Selection Process
The decision to use a specific level of PPE is a logical workflow based on the task and associated risks.
Caption: PPE Selection Workflow for 2-Phenethyl-1-pyrroline.
Disposal and Decontamination
All materials contaminated with 2-Phenethyl-1-pyrroline, including disposable PPE, absorbent pads, and empty containers, must be treated as hazardous waste.[1] Dispose of these materials in a clearly labeled, sealed container and follow your institution's hazardous waste disposal protocols. Never dispose of this chemical down the drain.
Emergency Response: Immediate Actions
-
Skin Contact: Immediately remove all contaminated clothing.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.
By internalizing the rationale behind each piece of protective equipment and integrating these protocols into your daily workflow, you build a culture of safety that protects not only yourself but also your colleagues. Trust in the data, verify your procedures, and always handle novel compounds with the respect their unknown properties demand.
References
-
Safety Data Sheet: 2-Phenylethylamine. CPAchem Ltd. [Link]
-
Material Safety Data Sheet: 2,5-Dimethyl-3-Pyrroline. Cole-Parmer. [Link]
-
Safety Data Sheet: 2-Phenylethanol. Carl ROTH. [Link]
-
Product Information: 2-(2-Phenethyl)-1-pyrroline. Pharmaffiliates. [Link]
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How to Handle Amines Safely in Industrial Environments. Diplomata Comercial. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Environmental Marketing Services, LLC. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
